D-Psicose
説明
Structure
3D Structure
特性
CAS番号 |
551-68-8 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |
InChIキー |
LKDRXBCSQODPBY-JDJSBBGDSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
外観 |
White Solid |
他のCAS番号 |
23140-52-5 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
allulose D-psicose D-ribo-2-hexulose D-ribo-2-ketohexose psicose psicose, (D)-isomer psicose, (L)-isome |
製品の起源 |
United States |
Foundational & Exploratory
D-Psicose: A Comprehensive Technical Guide to its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose, also known as D-allulose, is a rare monosaccharide that has garnered significant attention in the scientific community for its potential as a low-calorie sugar substitute with various physiological benefits. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and the analytical methodologies for its extraction and quantification. Furthermore, it delves into the key signaling pathways through which this compound exerts its metabolic effects, offering valuable insights for researchers and professionals in the fields of food science, nutrition, and drug development.
Discovery of this compound: A Historical Perspective
The journey of this compound from a scientific curiosity to a promising food ingredient has spanned several decades. Initially identified in the 1940s, its potential was not fully realized until the development of efficient production methods in the late 20th century.
-
Early Discovery and Identification: this compound was first discovered in the 1940s.[1] It was initially known as D-pseudofructose. German chemists H. Ohle and F. Just determined its structure in 1935 and renamed it this compound. In 1942, F. W. Zerban at the New York Sugar Trade Laboratory and Louis Sattler at Brooklyn College isolated it from commercial cane molasses.[2]
-
Enzymatic Breakthrough for Mass Production: A significant breakthrough in this compound research occurred in 1994 when Ken Izumori at Kagawa University in Japan discovered the enzyme D-tagatose 3-epimerase.[3] This enzyme could efficiently convert fructose into allulose, paving the way for the first mass-production method.[3] This discovery was a pivotal moment, transforming this compound from a rare sugar into a viable ingredient for the food industry.
The following diagram illustrates the key milestones in the discovery and development of this compound.
References
Physicochemical Properties of D-Psicose Crystals: A Technical Guide
Introduction
D-Psicose, also known as D-Allulose, is a rare ketohexose and a C-3 epimer of D-fructose.[1] It exists naturally in small quantities in fruits and other foods like figs, raisins, and brown sugar.[2] Classified as a low-calorie sweetener, it offers approximately 70% of the sweetness of sucrose with only a fraction of the caloric content (about 0.3%).[3] Its unique metabolic properties, coupled with functional benefits in food applications, have positioned it as a promising sucrose substitute.[1][2] The United States Food and Drug Administration (FDA) has designated this compound as Generally Recognized as Safe (GRAS) for use as a sweetener in a variety of food categories.[3][4] This guide provides an in-depth overview of the core physicochemical properties of this compound in its crystalline form, targeted at researchers, scientists, and professionals in drug development and food science.
Core Physicochemical Properties
The crystalline form of this compound exhibits distinct properties that are critical for its handling, formulation, and application. These properties have been characterized using various analytical techniques.
Crystalline Structure and Form
X-ray crystal analysis has confirmed that this compound crystallizes from an aqueous solution exclusively as β-D-pyranose with a 1C (¹C₄ (D)) conformation.[3][5] This is notable because, in an aqueous solution, this compound exists as a mixture of tautomers, including α/β-pyranose and α/β-furanose forms.[6] The crystalline solid is typically a white powder.[2][7]
The crystal system is orthorhombic, with the space group P2₁2₁2₁, which is the same as that for β-D-fructopyranose.[3][5] A racemic mixture of D- and L-psicose also forms a β-pyranose structure with a ²C₅ conformation.[8][9]
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₂O₆ | [7] |
| Molar Mass | 180.16 g/mol | [7] |
| Crystal System | Orthorhombic | [3][5] |
| Space Group | P2₁2₁2₁ | [3][5] |
| Molecules per Unit Cell (Z) | 4 | [3][5] |
| Appearance | White crystalline solid |[7] |
Melting Point
The melting point of this compound crystals has been reported with some variation, which may be attributed to the difficulty in crystallization and the purity of the sample.[7] Differential Scanning Calorimetry (DSC) is the standard technique for this measurement.[10]
Table 2: Reported Melting Points of this compound
| Melting Point (°C) | Reference |
|---|---|
| 58 °C or 109 °C | [7] |
| 96 °C | [3][10] |
Solubility
This compound is highly soluble in water, a key property for its application in beverages and other aqueous formulations.[3][7] Its solubility increases significantly with temperature.[13]
Table 3: Aqueous Solubility of this compound at Various Temperatures
| Temperature (°C) | Solubility (g / 100 g water) | Resulting Solution (% w/w) | Reference |
|---|---|---|---|
| 20 | ~203 | ~67% | [13] |
| 25 | 291 | 74% | [3][5][10] |
| 50 | 489 | 83% | [3] |
| 60 | ~1000 | Nearly 100% |[13] |
Stability and Hygroscopicity
Crystalline this compound is stable under typical room temperature and pressure conditions.[2] In aqueous solutions with a pH range of 2.5 to 6, it remains stable for at least six months under both refrigerated and room temperature storage.[2] However, like many sugars, it can undergo Maillard reactions at high temperatures, which contributes to browning and flavor development in baked goods.[2]
While specific quantitative data on the hygroscopicity of this compound crystals is not extensively detailed in the provided results, it is noted that a complex crystalline sugar of this compound and D-allose exhibits low hygroscopicity, making it easy to handle.[14] The tendency of crystalline materials to absorb water is a critical factor in their storage and handling.[15]
Optical Rotation
The specific rotation of this compound has been measured in an aqueous solution. One report indicates a value of [α]D²⁵ +4.7° (c = 4.3 in water) with no detectable mutarotation.[6][16] Another study investigating the mutarotation after dissolving the pure β-D-psicopyranose crystal form estimated its initial specific rotation to be approximately -85 deg dm⁻¹ g⁻¹ cm³.[5][10]
Experimental Protocols
The characterization of this compound crystals involves several standard and specialized analytical techniques.
Crystallization of this compound
Producing high-purity this compound crystals is a critical first step. The general process involves creating a supersaturated solution and controlling conditions to promote crystal growth.
-
Preparation of Solution : A purified this compound solution is concentrated, typically using a rotary evaporator at around 40-70°C, to achieve a supersaturated state of 70% to 85% (g/g solution or Brix).[10][17][18]
-
Cooling and Seeding : The concentrated solution is cooled. One method involves rapid cooling to 30-40°C, followed by the introduction of this compound seed crystals (0.01% to 1% g/g) to initiate crystallization.[17][18][19]
-
Crystal Growth : The solution is maintained in a metastable zone, which for this compound is a concentration range from saturation up to about 6% higher than the saturation concentration.[17] This allows for the growth of stable, uniform crystals. The process can take 80 to 120 hours.[18]
-
Recovery and Drying : The resulting crystals are recovered from the mother liquor via centrifugation, washed (e.g., with deionized water), and dried, often using a fluidized bed or vacuum dryer.[17] This process can yield crystals with a purity of 98% (w/w) or higher.[18][19]
Determination of Melting Point
The melting point is determined using Differential Scanning Calorimetry (DSC).[10][20]
-
Principle : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[20]
-
Method : A small, weighed sample of this compound crystals is placed in a DSC pan. The sample is heated at a constant rate (e.g., 10°C/minute) alongside an empty reference pan.[21] An endothermic event, observed as a peak on the DSC thermogram, indicates the melting of the crystals.[21] The temperature at the peak of this curve is taken as the melting point (Tm).[21]
Analysis of Crystal Structure
X-ray Powder Diffraction (XRPD) is used to analyze the crystal structure of the powdered form.
-
Principle : A crystalline solid's ordered lattice diffracts X-rays at specific angles, creating a unique diffraction pattern or "fingerprint".[22] Amorphous materials produce a diffuse halo instead of sharp peaks.[22]
-
Method : A sample of this compound powder is exposed to a monochromatic X-ray beam. A detector measures the intensity of the diffracted X-rays as the angle (2θ) is varied. The resulting diffractogram, a plot of intensity versus 2θ, is used to identify the crystalline form by comparing the peak positions and intensities to known standards.[23][24]
Measurement of Solubility
The equilibrium solubility of this compound in water is determined experimentally.
-
Method : Excess finely smashed this compound crystals are mixed with pure water in a vial.[10] The mixture is maintained at a constant temperature in a thermostat-controlled water bath and stirred for an extended period (e.g., five days) to ensure equilibrium is reached.[10] The supernatant is then carefully removed, and its this compound content is quantified. One accurate method for quantification is densitometry, using an oscillating tube density meter, by comparing the solution's density to a predetermined calibration curve.[10]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.
-
Principle : HPLC separates components in a mixture based on their differential interactions with a stationary phase (column) and a mobile phase.
-
Method : Since sugars like allulose lack a strong UV chromophore, a Refractive Index (RI) detector is commonly used.[25] An HPLC system equipped with an RI detector and a suitable column (e.g., an Atlantis Premier BEH Z-HILIC) can separate and quantify this compound from other sugars and impurities.[25] The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. This method is crucial for quality control, ensuring the final product meets specifications of ≥95% or higher purity.[26]
References
- 1. researchgate.net [researchgate.net]
- 2. Organic D Psicose Crystal Allulose China Manufacturers Suppliers Factory Exporter [chinabailong.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H12O6 | CID 441036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound CAS#: 551-68-8 [m.chemicalbook.com]
- 7. This compound - American Chemical Society [acs.org]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. 551-68-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. D-Allulose Specifications: Powder and Syrup with High Purity [bshingredients.com]
- 14. US20090068710A1 - Complex crystalline sugar comprising this compound and d-allose and process for production of the same - Google Patents [patents.google.com]
- 15. conservancy.umn.edu [conservancy.umn.edu]
- 16. This compound [drugfuture.com]
- 17. US8524888B2 - Method of producing this compound crystals - Google Patents [patents.google.com]
- 18. EP3210478A1 - Method for preparing this compound crystal - Google Patents [patents.google.com]
- 19. WO2016064087A1 - Method for preparing this compound crystal - Google Patents [patents.google.com]
- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 21. pslc.ws [pslc.ws]
- 22. improvedpharma.com [improvedpharma.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. researchgate.net [researchgate.net]
- 25. waters.com [waters.com]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Functions and Physiological Effects of D-Psicose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose. It is gaining significant attention in the scientific community for its potential as a functional food ingredient and therapeutic agent. With approximately 70% of the sweetness of sucrose but with virtually zero calories, this compound presents a promising alternative for sugar replacement.[1][2] More importantly, emerging evidence from preclinical and clinical studies has illuminated its diverse biological functions and physiological effects, including anti-hyperglycemic, anti-hyperlipidemic, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its metabolic fate, mechanisms of action, and quantifiable physiological effects. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this area.
Metabolism and Bioavailability
Unlike conventional sugars, this compound is minimally metabolized in the human body. Following oral ingestion, a significant portion is absorbed in the small intestine and excreted largely unchanged in the urine.[2] Studies in rats have shown that after oral administration, this compound is partially absorbed and then excreted in both urine and feces.[2] The portion that is not absorbed passes to the large intestine, where it can be fermented by gut microbiota to produce short-chain fatty acids (SCFAs).[2] Human studies have confirmed its low caloric value, estimated to be around 0.2 to 0.4 kcal/g.[2]
Physiological Effects of this compound
Anti-Hyperglycemic Effects
This compound has demonstrated significant potential in regulating blood glucose levels. Its primary mechanisms of action include the inhibition of intestinal α-glucosidases and the modulation of hepatic glucose metabolism.
-
Inhibition of α-Glucosidase: this compound acts as a competitive inhibitor of intestinal α-glucosidases, such as sucrase and maltase.[3] This inhibition delays the digestion of carbohydrates, thereby blunting the postprandial glycemic response.[3]
-
Hepatic Glucokinase Activation: Studies have shown that this compound can induce the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[4] This enhances the enzyme's activity, leading to increased glucose phosphorylation and glycogen synthesis, thus promoting glucose uptake by the liver.[4]
Anti-Hyperlipidemic and Anti-Obesity Effects
This compound has been shown to favorably alter lipid metabolism and reduce body fat accumulation in numerous animal studies.
-
Regulation of Lipogenesis and Fatty Acid Oxidation: this compound supplementation has been associated with the downregulation of key lipogenic enzymes, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). It is also suggested to suppress the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. Concurrently, this compound may enhance fatty acid oxidation by activating AMP-activated protein kinase (AMPK).
-
Reduction of Adipose Tissue: Animal models of diet-induced obesity have shown that dietary this compound can significantly reduce visceral fat mass and overall body weight gain.[5]
Anti-Inflammatory and Neuroprotective Effects
Beyond its metabolic benefits, this compound exhibits anti-inflammatory and neuroprotective properties.
-
Anti-Inflammatory Action: In studies with diabetic rat models, long-term administration of this compound was associated with a significant reduction in inflammatory markers.[1]
-
Neuroprotection: this compound has been reported to exert neuroprotective effects, potentially through its ability to scavenge reactive oxygen species (ROS).[1]
Quantitative Data on Physiological Effects
The following tables summarize the quantitative data from various preclinical and clinical studies on the physiological effects of this compound.
Table 1: Effects of this compound on Blood Glucose and Insulin Levels
| Study Population | This compound Dose | Duration | Key Findings | Reference |
| C57BL/6J db/db mice | 200 mg/kg BW, oral | 28 days | Maintained initial blood glucose levels (276-305 mg/dL), while control group showed a 2-fold increase. Significantly improved glucose tolerance (AUC). | [5] |
| Wistar rats | 5% in diet | 8 weeks | Lower plasma glucose levels at all times of the day compared to control and fructose groups. | [6] |
| OLETF rats (T2DM model) | 5% in drinking water | 13 weeks | Significantly reduced blood glucose (32-38% decrease) and insulin levels (approx. 2-fold decrease) compared to controls. | [2] |
| Borderline diabetic humans | 5g, three times/day | 12 weeks | Significantly suppressed postprandial glucose elevation after a standard meal. | [2] |
Table 2: Effects of this compound on Lipid Profile and Body Weight
| Study Population | This compound Dose | Duration | Key Findings | Reference |
| C57BL/6J db/db mice | 200 mg/kg BW, oral | 28 days | Reversed hepatic triglyceride and total cholesterol concentrations by 37.88% and 62.89%, respectively, compared to diabetic control. Ameliorated the LDL-C/HDL-C ratio. | [5] |
| Wistar rats | 5% in diet | 8 weeks | Significantly lower weight gain compared to control and fructose groups. | [6] |
| OLETF rats (T2DM model) | 5% in drinking water | 13 weeks | Significantly reduced the increase in body weight and abdominal fat mass. | [4] |
| Diet-induced obese rats | Supplemented in diet | 8 weeks | Lower weight gain, food efficiency ratio, and fat accumulation compared to erythritol- and sucrose-fed rats. | [5] |
Detailed Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted for the evaluation of this compound as a potential α-glucosidase inhibitor.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
50 mM Phosphate buffer (pH 6.8)
-
0.1 M Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of α-glucosidase (1 U/mL) in phosphate buffer.
-
Prepare various concentrations of this compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 20 µL of the this compound or acarbose solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 2 mM pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction without the inhibitor, and Abs_sample is the absorbance of the reaction with the inhibitor.
Hepatic Glucokinase Activity Assay (Fluorometric)
This protocol describes a coupled enzyme assay to measure glucokinase activity in liver homogenates.
Materials:
-
Liver tissue sample
-
GCK Assay Buffer (e.g., 25 mM HEPES, pH 7.1, with 1 mM DTT and 6 mM MgCl₂)
-
D-Glucose
-
ATP
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Fluorometric probe (e.g., Resorufin-based)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Homogenize the liver tissue (approx. 100 mg) in 500 µL of ice-cold GCK Assay Buffer.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Prepare a reaction mixture containing GCK Assay Buffer, D-Glucose (at a saturating concentration, e.g., 50 mM), ATP (e.g., 5 mM), NADP⁺ (e.g., 1 mM), G6PDH (e.g., 1 U/mL), and the fluorometric probe.
-
Add a small volume of the liver supernatant (e.g., 10-20 µL) to the wells of the 96-well plate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen probe.
-
The rate of increase in fluorescence is proportional to the rate of NADPH production, which is directly linked to the glucokinase activity.
-
Calculate the glucokinase activity based on a standard curve generated with known concentrations of NADPH.
Quantification of Lipogenic Gene Expression by Real-Time RT-PCR
This protocol outlines the steps to quantify the mRNA levels of Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in liver tissue.
Materials:
-
Liver tissue sample
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Primers for FASN, SREBP-1c, and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mixture containing the master mix, forward and reverse primers for the target gene (FASN or SREBP-1c) or the reference gene, and the cDNA template.
-
Use the following example primer sequences for rat genes (it is crucial to validate primer specificity and efficiency):
-
FASN: Forward: 5'-GCTGCGGAAACTTCAGGAAAT-3', Reverse: 5'-AGAGACGTGTCACTCCTGGACTT-3'
-
SREBP-1c: Forward: 5'-GGAGCCATGGATTGCACATT-3', Reverse: 5'-GCTTCCAGAGAGGAGGCCAG-3'
-
GAPDH: Forward: 5'-GGCACAGTCAAGGCTGAGAATG-3', Reverse: 5'-ATGGTGGTGAAGACGCCAGTA-3'
-
-
Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the reference gene.
Signaling Pathways and Experimental Workflows
This compound Signaling in Hepatic Lipid Metabolism
The following diagram illustrates the proposed mechanism by which this compound regulates lipid metabolism in the liver.
Caption: this compound signaling in hepatic lipid metabolism.
Experimental Workflow for an Animal Study
This diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a diet-induced obesity model.
Caption: A typical experimental workflow for animal studies.
Conclusion and Future Directions
This compound has emerged as a promising functional food ingredient with a range of beneficial physiological effects, particularly in the context of metabolic disorders. Its ability to modulate glucose and lipid metabolism through various mechanisms, including enzyme inhibition and regulation of key signaling pathways, underscores its therapeutic potential. The data summarized in this guide highlight the consistent effects of this compound in improving metabolic parameters in preclinical models and early human trials.
Future research should focus on elucidating the long-term effects and safety of this compound in larger human clinical trials. Further investigation into its anti-inflammatory and neuroprotective mechanisms is also warranted. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and drug development professionals to standardize methodologies and accelerate the translation of these promising findings into clinical applications. The continued exploration of this compound and its biological functions holds significant promise for the development of novel strategies to combat obesity, type 2 diabetes, and related metabolic diseases.
References
- 1. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 3. This compound Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rare sugar this compound improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dietary this compound on diurnal variation in plasma glucose and insulin concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate of D-Psicose in Mammalian Systems: An In-depth Technical Guide
Introduction
D-Psicose (also known as D-Allulose) is a C-3 epimer of D-fructose, classified as a "rare sugar" due to its limited presence in nature.[1][2] It is found in small quantities in agricultural products like wheat and processed cane molasses.[3] With approximately 70% the sweetness of sucrose but a caloric value near zero, this compound has garnered significant interest as a sugar substitute.[2][4][5] Its potential physiological benefits, including anti-hyperglycemic and anti-hyperlipidemic effects, make it a subject of intense research for applications in functional foods and pharmaceuticals.[6][7][8] This document provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Absorption
Following oral administration, this compound is readily absorbed from the small intestine into the bloodstream.[6][9] Studies in rats indicate that approximately 70% of an ingested dose is absorbed.[10][11] The absorption process allows this compound to enter systemic circulation, though it does not appear to be metabolized for energy.[10][12] Unlike glucose, ingestion of this compound does not lead to an increase in carbohydrate energy expenditure in humans.[12] Some evidence suggests that this compound may inhibit intestinal α-glucosidase enzymes (sucrase and maltase), which could suppress the postprandial glycemic response from other ingested carbohydrates.[5][13][14]
Distribution
Once absorbed, this compound is distributed throughout the body via the bloodstream. Animal studies using radiolabeled this compound have shown that it accumulates primarily in the liver and kidneys.[6][9][15] Autoradiography performed on mice revealed high signals of 14C-labeled this compound in the liver, kidney, and bladder.[6][15] Notably, no significant accumulation has been observed in the brain, suggesting it may not cross the blood-brain barrier.[6][9][15] After oral administration in rats, the maximum blood concentration is typically observed around 60 minutes post-ingestion.[6][9]
Metabolism
A key characteristic of this compound is that it is minimally metabolized in mammalian systems.[4][5][16] The human body lacks the necessary enzymes to utilize this compound in metabolic pathways for energy production.[4] This is supported by human studies showing that this compound provides virtually no energy and is largely excreted unchanged.[10][12]
While not directly metabolized, this compound has been shown to influence metabolic processes:
-
Lipid Metabolism: In rats, dietary this compound has been found to lower serum insulin and leptin levels, decrease the activity of hepatic lipogenic enzymes, and increase fatty acid oxidation.[17]
-
Carbohydrate Metabolism: It acts as a weak inhibitor of intestinal enzymes like α-glucosidase, α-amylase, maltase, and sucrase, which can reduce the metabolism of starches and disaccharides.[5][14]
The portion of this compound that is not absorbed in the small intestine passes to the large intestine, where it can be fermented by gut microflora, leading to the production of short-chain fatty acids (SCFAs).[1][18] However, its fermentability in the human large intestine is considered low.[12]
Excretion
This compound is rapidly eliminated from the body, primarily through urinary excretion.[1][6][9] In humans, approximately 70% of an ingested dose is excreted in the urine.[10][12] Studies in rats show a similar pattern, with a significant portion of both orally and intravenously administered this compound being cleared via urine within hours.[6][9] After oral administration in rats, about 33% of the dose is excreted in the urine within two hours.[6][15] Following intravenous administration, the blood concentration decreases with a half-life of approximately 57 minutes, and nearly 50% is excreted in the urine within one hour.[6][9][15] Fecal excretion accounts for a smaller portion of the administered dose.[1] Within seven days of a single oral dose, less than 1% of the this compound remains in the body.[6][9][15]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacokinetic data for this compound from mammalian studies.
Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (100 mg/kg) | Citation |
|---|---|---|---|
| Tmax (Time to Peak Blood Conc.) | 60 minutes | N/A | [6][9] |
| Cmax (Peak Blood Conc.) | 48.5 ± 15.6 µg/g | N/A | [6][9] |
| Blood Half-life (t½) | N/A | 57 minutes | [6][9] |
| Urinary Excretion (at 1 hr) | ~20% of dose | ~50% of dose | [6][9] |
| Urinary Excretion (at 2 hrs) | ~33% of dose | N/A | [6][9] |
| Fecal Excretion (at 24 hrs) | 8-13% of dose | N/A |[1] |
Table 2: Cumulative Urinary Excretion of this compound in Healthy Humans (48 hours post-ingestion)
| Ingested Dose (g/kg Body Weight) | Mean Urinary Excretion (% of dose) | Citation |
|---|---|---|
| 0.08 g/kg | ~70% | [12] |
| 0.17 g/kg | ~70% | [12] |
| 0.34 g/kg | ~70% |[12] |
Table 3: Tissue Distribution of ¹⁴C-labeled this compound in Wistar Rats after a Single Oral Dose (100 mg/kg)
| Time Post-Administration | Blood (µg/g) | Liver (µg/g) | Kidney (µg/g) | Citation |
|---|---|---|---|---|
| 10 minutes | 11.3 ± 6.4 | 41.4 ± 28.7 | 74.0 ± 54.5 | [9] |
| 30 minutes | 41.8 ± 16.2 | 126.3 ± 45.0 | 287.0 ± 217.8 | [9] |
| 60 minutes | 48.5 ± 15.6 | 200.0 ± 86.3 | 395.3 ± 147.1 | [9] |
| 120 minutes | 39.2 ± 9.5 | 127.5 ± 32.6 | 168.1 ± 34.9 |[9] |
Detailed Experimental Protocols
Protocol 1: Pharmacokinetic Analysis in Rats using Radiolabeled this compound This protocol is based on the methodology described by Tsukamoto et al.[6][9][15]
-
Synthesis of ¹⁴C-D-Psicose: Radioactive this compound is enzymatically synthesized from ¹⁴C-D-Allose.
-
Animal Model: Male Wistar rats are used for the study.
-
Administration:
-
Oral: A single dose of ¹⁴C-D-Psicose (100 mg/kg body weight) dissolved in saline is administered via gavage.
-
Intravenous: A single dose of ¹⁴C-D-Psicose (100 mg/kg body weight) is injected into the tail vein.
-
-
Sample Collection:
-
Blood: Blood samples are collected at 10, 30, 60, and 120 minutes post-administration.
-
Urine: Urine is collected over specified time intervals (e.g., 0-1h, 1-2h).
-
Organs: At the end of the time course, animals are euthanized, and organs (liver, kidney, brain, spleen, etc.) are harvested.
-
-
Sample Processing:
-
Blood and liquid samples are mixed directly with a scintillation cocktail.
-
Solid tissues are homogenized and solubilized before adding the scintillation cocktail.
-
-
Quantification: The radioactivity in each sample is measured using a liquid scintillation counter to determine the concentration of this compound and its distribution.
Protocol 2: Analysis of this compound Metabolism in Humans This protocol is based on the methodology described by Iida et al.[12]
-
Subjects: Healthy adult volunteers participate in the study.
-
Study Design: A randomized, single-blind study design is employed.
-
Administration: Subjects ingest a test beverage containing a specific dose of this compound (e.g., 0.35 g/kg body weight).
-
Metabolic Analysis (Indirect Calorimetry): Carbohydrate energy expenditure (CEE) is measured using a ventilated hood system to assess if this compound is metabolized for energy. Measurements are taken before and for 3 hours after ingestion.
-
Excretion Analysis:
-
Urine: Total urine is collected for 48 hours post-ingestion. The concentration of this compound is quantified to determine the urinary excretion rate.
-
Breath: Breath hydrogen gas concentration is measured at intervals to assess fermentation in the large intestine.
-
-
Analytical Method: this compound concentrations in urine are quantified using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis.[19][20]
Visualizations: Pathways and Workflows
Caption: Metabolic fate of orally ingested this compound in mammals.
Caption: Experimental workflow for a typical animal pharmacokinetic study.
Caption: this compound inhibits high glucose-induced MCP-1 expression via the p38-MAPK pathway.[21]
References
- 1. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on applications and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Psicose - Wikipedia [en.wikipedia.org]
- 6. [PDF] Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound | Semantic Scholar [semanticscholar.org]
- 7. drc.bmj.com [drc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Failure of this compound absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 14. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A sensitive and high throughput method for the analysis of this compound by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into the Toxicity and Safety of D-Psicose: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Psicose, also known as D-Allulose, is a rare sugar with a growing interest in the food and pharmaceutical industries due to its low-caloric value and potential health benefits. This technical guide provides a comprehensive overview of the initial investigations into the toxicity and safety profile of this compound. The information is compiled from a range of studies, including acute, sub-chronic, chronic, and developmental toxicity assessments, as well as human clinical trials. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key studies are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and study designs.
Introduction
This compound is a C-3 epimer of D-fructose and is found in small quantities in natural products like wheat, figs, and raisins[1]. Its sweetness profile, which is approximately 70% that of sucrose, combined with its minimal caloric contribution (about 0.2 to 0.4 kcal/g), makes it an attractive sugar substitute[1]. The United States Food and Drug Administration (FDA) has granted this compound the status of Generally Recognized as Safe (GRAS) for various food applications[2][3][4][5][6]. This guide delves into the foundational safety studies that have paved the way for its use.
Quantitative Toxicity Data
A battery of toxicological studies has been conducted to establish the safety of this compound. The key quantitative endpoints from these studies are summarized below.
Table 1: Acute and Subchronic Toxicity of this compound
| Study Type | Species | Route of Administration | Key Finding | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 = 16 g/kg body weight[7][8][9][10][11] | [7][8][9][10][11] |
| Acute Oral Toxicity | Rat | Oral | Approximate Lethal Dose (ALD) > 5000 mg/kg | [12] |
| 90-Day Subchronic Oral Toxicity | Rat | Oral (diet) | NOAEL = 5,000 mg/kg/day[12] | [12] |
| 90-Day Subchronic Oral Toxicity | Rat | Oral | NOAEL of the production organism (M. foliorum) = 2,000 mg/kg bw/day | [3] |
Table 2: Chronic and Developmental Toxicity of this compound
| Study Type | Species | Duration | Dosage | Key Finding | Reference |
| Chronic Oral Toxicity | Rat (Wistar) | 12-18 months | 3% in diet (1.28 g/kg bw/day) | No adverse effects observed[7][8][9][10] | [7][8][9][10] |
| Teratogenicity (Prenatal Developmental Toxicity) | Rat (Sprague-Dawley) | Gestation | Up to 5000 mg/kg bw/day | Not teratogenic; NOAEL = 5000 mg/kg/day for maternal and developmental toxicity[13] | [13] |
| One-Generation Reproduction Toxicity | Rat | - | - | Did not exert reproductive toxicity[13] | [13] |
Table 3: Human Tolerance and Safety Data for this compound
| Study Population | Dosage | Duration | Key Finding | Reference |
| Healthy Humans | 0.5 g/kg bw/day (males), 0.6 g/kg bw/day (females) | Single dose | Maximum tolerable levels without significant gastrointestinal discomfort[2] | [2] |
| Healthy Humans | 0.55 g/kg body weight | Single dose | Maximum non-effect dose for causing diarrhea[1][14] | [1][14] |
| Healthy and Type 2 Diabetes Patients | 5 g, thrice daily | Long-term | No significant clinical concerns[15] | [15] |
| Subjects with High LDL Cholesterol | 5 g or 15 g daily | 48 weeks | Safe for long-term intake; may improve hepatic function and glucose metabolism[16] | [16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are the protocols for key experiments cited in this guide.
Long-Term Oral Toxicity Study in Rats
-
Test System: Male Wistar rats, 3 weeks old.
-
Groups:
-
Control Group: Fed a diet containing 3% sucrose.
-
Test Group: Fed a diet containing 3% this compound.
-
-
Administration: Diets were provided for 12 to 18 months. The actual ingestion was approximately 1.22 g/kg body weight/day for sucrose and 1.28 g/kg body weight/day for this compound[7][8][9].
-
Parameters Monitored:
-
Body weight gain.
-
Intra-abdominal adipose tissue weight.
-
Relative weights of major organs (liver, kidney, brain, lungs, pancreas).
-
Clinical chemical tests.
-
Gross pathological findings.
-
-
Endpoint: Assessment of any adverse effects related to the long-term consumption of this compound[7][8].
Teratogenicity Study in Rats
-
Test System: Pregnant Sprague-Dawley (SD) rats.
-
Groups:
-
Control Group: Vehicle control.
-
Test Groups: D-allulose administered at various daily doses up to 5000 mg/kg body weight.
-
-
Administration: Oral gavage during the period of organogenesis.
-
Parameters Monitored (Maternal):
-
Body weight changes.
-
Clinical signs of toxicity.
-
Mortality.
-
-
Parameters Monitored (Fetal):
-
External appearance.
-
Visceral and skeletal malformations.
-
-
Endpoint: Evaluation of the potential of D-allulose to cause prenatal developmental toxicity[13].
Metabolism and Signaling Pathways
This compound is poorly metabolized in the body. Studies in rats have shown that a significant portion of orally administered this compound is absorbed from the digestive tract and then excreted in the urine and feces without being utilized for energy[17][18]. The unabsorbed portion undergoes fermentation in the cecum by intestinal microflora[17][18].
While not directly metabolized for energy, this compound has been shown to influence metabolic pathways, particularly lipid metabolism. It has been observed to decrease lipogenesis and increase fatty acid oxidation, contributing to its potential for weight management[19][20].
References
- 1. Psicose - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. fda.gov [fda.gov]
- 7. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Open Access) The Study on Long-Term Toxicity of this compound in Rats (2009) | Kanako Yagi | 54 Citations [scispace.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. The Study on Long-Term Toxicity of this compound in Rats | Semantic Scholar [semanticscholar.org]
- 11. The study on long-term toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Teratogenicity of D-allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decrease in the this compound Content of Processed Foods Fortified with a Rare Sugar [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Safety and efficacy of a 48-week long-term ingestion of D-allulose in subjects with high LDL cholesterol levels [jstage.jst.go.jp]
- 17. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation. | Semantic Scholar [semanticscholar.org]
- 19. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
D-Psicose (Allulose): A Technical Guide to its Mechanisms of Action in Glucose Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Psicose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose. It offers the sweet taste of sucrose with nearly zero caloric value, positioning it as a promising agent in the management of hyperglycemia and related metabolic disorders.[1] Unlike conventional sugars, this compound is largely absorbed but not metabolized, and is primarily excreted unchanged in the urine.[2] Its beneficial effects on glucose homeostasis are not merely due to its low caloric content but stem from a multi-faceted mechanism of action. This guide provides a detailed technical overview of the core mechanisms by which this compound modulates glucose metabolism, focusing on intestinal carbohydrate digestion and absorption, hepatic glucose handling, and incretin hormone secretion. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying molecular pathways are visualized.
Core Mechanisms of Action
This compound exerts its influence on glucose metabolism through three primary, interconnected mechanisms:
-
Inhibition of Intestinal Carbohydrate Digestion and Absorption: this compound slows the entry of glucose into the bloodstream from dietary carbohydrates.
-
Modulation of Hepatic Glucose Metabolism: It shifts the liver's metabolic state from glucose production to glucose uptake and storage.
-
Stimulation of Incretin Hormone Secretion: It enhances the release of Glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation and satiety.
Inhibition of Intestinal α-Glucosidase Enzymes
A primary mechanism for attenuating postprandial hyperglycemia is the inhibition of α-glucosidase enzymes located on the brush border of intestinal enterocytes. These enzymes, namely sucrase and maltase, are responsible for the final step in carbohydrate digestion, breaking down disaccharides into absorbable monosaccharides like glucose.
This compound has been shown to be a potent inhibitor of intestinal sucrase and maltase.[3][4] By competitively or uncompetitively inhibiting these enzymes, this compound reduces the rate of sucrose and maltose hydrolysis, thereby delaying and decreasing the subsequent absorption of glucose and blunting the post-meal glycemic spike.[1] Studies in rats have demonstrated that co-administration of this compound with sucrose or maltose significantly suppresses the expected increase in plasma glucose concentrations.[3][4]
Competitive Inhibition of Intestinal Glucose Transporters
Beyond inhibiting digestion, this compound directly interferes with the absorption of monosaccharides. Glucose and this compound are transported across the intestinal epithelium by specific transporters. Evidence suggests that this compound is transported via the glucose transporter type 5 (GLUT5) and potentially the sodium-dependent glucose cotransporter 1 (SGLT1) and glucose transporter type 2 (GLUT2).[2][5]
Studies using Caco-2 cell monolayers, a model for the intestinal barrier, indicate that this compound can competitively inhibit glucose transport.[6] It is hypothesized that this compound competes with glucose for binding sites on these transporters, particularly GLUT2 at the basolateral membrane, thereby reducing the flux of glucose from the enterocyte into the portal circulation.[6] Furthermore, this compound has been observed to decrease the mRNA abundance of these sugar transporters in Caco-2 cells, suggesting a potential for longer-term regulation of glucose absorptive capacity.[7]
Diagram: Intestinal Mechanisms of this compound
Modulation of Hepatic Glucose Metabolism
The liver plays a central role in maintaining glucose homeostasis. In a postprandial state, the liver takes up glucose from the portal vein for storage as glycogen or for use in glycolysis. This compound promotes this glucose-disposing state within hepatocytes.
A key regulatory enzyme in hepatic glucose metabolism is glucokinase (GK). GK is sequestered in the nucleus by the glucokinase regulatory protein (GKRP) during low glucose conditions. Following a meal, rising glucose (and fructose) levels promote the dissociation of GK from GKRP, allowing GK to translocate to the cytoplasm where it can phosphorylate glucose, trapping it in the cell and committing it to metabolic pathways. This compound has been shown to enhance this critical step, promoting the translocation of GK from the nucleus to the cytoplasm.[2][8] This action increases the liver's capacity to clear glucose from the blood.
Concurrently, this compound suppresses hepatic glucose production (gluconeogenesis) by decreasing the activity of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[9] The combined effect of enhanced glucose uptake via GK activation and reduced glucose output via gluconeogenic enzyme suppression shifts the liver's net function towards lowering blood glucose levels.
Diagram: Hepatic Mechanisms of this compound
Stimulation of GLP-1 Secretion
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells in the distal small intestine in response to nutrient ingestion. GLP-1 plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.
Oral administration of this compound has been shown to be a potent stimulator of GLP-1 secretion, elevating plasma GLP-1 levels for over two hours in a dose-dependent manner.[10][11] Interestingly, this effect is selective, as this compound does not appear to stimulate the secretion of another key incretin, glucose-dependent insulinotropic polypeptide (GIP).[10]
The mechanism for GLP-1 stimulation is multifaceted. It does not appear to be mediated by the sweet taste receptor (T1R2/T1R3).[12] One proposed novel mechanism is that this compound, being poorly absorbed, increases the volume of intestinal contents, leading to physical distension of the gut, which in turn triggers GLP-1 release.[13] Additionally, the stimulation of GLP-1 release by this compound involves the activation of vagal afferent neural pathways, linking the gut directly to the central nervous system to influence satiety and glucose control.[14][15]
Diagram: GLP-1 Secretion Mechanism
Quantitative Data Summary
The following tables summarize quantitative findings from preclinical and clinical studies on this compound.
| Table 1: Effects on Intestinal Carbohydrate Digestion & Absorption | |
| Parameter | Finding |
| Inhibition of Intestinal Sucrase & Maltase | Potent inhibition observed in vitro.[3][4] |
| Postprandial Glucose Suppression (Rats) | Significantly inhibited plasma glucose increase after sucrose and maltose (2 g/kg) ingestion.[3] |
| Glucose Permeability (Caco-2 cells) | 30 mM D-Allulose reduced the permeability of 30 mM glucose by 60%.[6] |
| Postprandial Glucose Suppression (Humans) | 7.5 g and 10 g doses significantly reduced plasma glucose at 30 min after a 50 g sucrose load.[16] |
| Table 2: Effects on Hepatic Glucose Metabolism | |
| Parameter | Finding |
| Glucokinase (GK) Activity | Significantly increased in the liver of D-Allulose-supplemented db/db mice.[9] |
| GK Translocation | This compound induces the translocation of GK from the nucleus to the cytoplasm in rat liver.[8] |
| PEPCK & G6Pase Activity | Significantly decreased in the liver of D-Allulose-supplemented db/db mice.[9] |
| Liver Glycogen Content | Increased in rats administered D-Allulose.[11][17] |
| Table 3: Effects on GLP-1 Secretion | |
| Parameter | Finding |
| Plasma GLP-1 Levels (Rats) | Oral administration (0.5-2.0 g/kg) dose-dependently elevated plasma GLP-1 for >2 hours.[10] |
| GLP-1 vs. GIP Secretion | D-Allulose potently and selectively stimulates GLP-1, but not GIP, secretion.[10] |
| GLP-1 Secretion (Humans) | D-Allulose induced a significant release of GLP-1 compared to a water control.[12] |
| Mechanism | Not mediated by sweet taste receptor T1R2/T1R3.[12] Involves intestinal distension and vagal afferent activation.[13][14] |
Key Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of α-glucosidase, using a chromogenic substrate.
-
Enzyme Source: α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.5-1.0 U/mL).
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG), typically at a concentration near its Km value (e.g., 1-5 mM).
-
Buffer: Potassium phosphate buffer (50-100 mM, pH 6.8-7.0).
-
Procedure:
-
Prepare solutions of the enzyme, substrate, and various concentrations of this compound (or control inhibitor like acarbose) in the phosphate buffer.
-
In a 96-well microplate, add a small volume of the this compound solution to each well.
-
Add the enzyme solution to the wells and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃, e.g., 0.1 M), which also develops the color of the product.
-
Measure the absorbance of the wells at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow under basic conditions.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction containing no inhibitor. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting percent inhibition against inhibitor concentration.
In Vivo Oral Glucose/Sucrose Tolerance Test (OGTT/OSTT) in Rodents
This protocol assesses the effect of this compound on the glycemic response to a carbohydrate challenge in an animal model.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization & Fasting: Animals are housed under standard conditions and fasted overnight (e.g., 12-16 hours) prior to the test to establish a baseline glucose level. Water is provided ad libitum.
-
Test Substance Administration:
-
A baseline blood sample (t=0) is collected from the tail vein.
-
Animals are immediately administered the test solution via oral gavage.
-
Control Group: Receives a vehicle (e.g., water).
-
Test Group: Receives this compound (e.g., 0.2 g/kg body weight) dissolved in the vehicle.
-
-
Immediately following the test substance, a carbohydrate challenge is administered to all animals via oral gavage. This is typically a solution of glucose or sucrose (e.g., 2 g/kg body weight).
-
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after the carbohydrate challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose is measured immediately using a calibrated glucometer.
-
Data Analysis: Blood glucose concentrations are plotted against time for each group. The primary endpoint is often the Area Under the Curve (AUC), calculated using the trapezoidal rule, which represents the total glycemic excursion over the test period. A significant reduction in the AUC for the this compound group compared to the control group indicates an improved glycemic response.
Diagram: Experimental Workflow for Oral Glucose Tolerance Test (OGTT)
Conclusion and Future Directions
This compound (Allulose) presents a multi-pronged approach to improving glucose metabolism. By simultaneously reducing carbohydrate digestion, inhibiting glucose absorption, enhancing hepatic glucose uptake, and stimulating the beneficial incretin hormone GLP-1, it effectively attenuates postprandial glycemic excursions. The convergence of these mechanisms makes this compound a compelling functional ingredient and a potential therapeutic agent for individuals with or at risk for type 2 diabetes and other metabolic syndromes.
For drug development professionals, the selective and potent stimulation of GLP-1 without affecting GIP is of particular interest, as this mirrors the action of several modern anti-diabetic pharmaceuticals. Future research should focus on elucidating the precise intracellular signaling cascades initiated by this compound in intestinal L-cells and hepatocytes. Furthermore, long-term clinical trials are necessary to fully characterize its efficacy and safety profile in managing chronic metabolic diseases. Understanding the interplay between its effects on gut microbiota and its direct physiological actions will also provide a more complete picture of its metabolic benefits.
References
- 1. This compound inhibits intestinal alpha-glucosidase and suppresses glycemic response after carbohydrate ingestion in rats [agris.fao.org]
- 2. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Secretion of GLP-1 but not GIP is potently stimulated by luminal d-Allulose (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of D-allulose and Erythritol on the Activity of the Gut Sweet Taste Receptor and Gastrointestinal Satiation Hormone Release in Humans: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intestinal Distension Induced by Luminal D-allulose Promotes GLP-1 Secretion in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GLP-1 release and vagal afferent activation mediate the beneficial metabolic and chronotherapeutic effects of D-allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glucagon.com [glucagon.com]
- 16. Effects of D-allulose on glucose tolerance and insulin response to a standard oral sucrose load: results of a prospective, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-Allulose Improves Endurance and Recovery from Exhaustion in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of D-Psicose: A Technical Guide to Preliminary Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose), a rare sugar and C-3 epimer of D-fructose, has emerged as a molecule of interest in the field of neuroprotection. Preliminary in vitro studies have demonstrated its potential to mitigate neuronal damage induced by oxidative stress, a key pathological mechanism in several neurodegenerative diseases. This technical guide provides an in-depth overview of the foundational research on the neuroprotective effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Core Findings: this compound Mitigates Oxidative Stress-Induced Neuronal Apoptosis
The primary evidence for the neuroprotective effects of this compound comes from studies on a well-established in vitro model of Parkinson's disease, where the neurotoxin 6-hydroxydopamine (6-OHDA) is used to induce apoptosis in rat pheochromocytoma (PC12) cells. Research indicates that this compound significantly attenuates this 6-OHDA-induced cell death.[1]
Quantitative Data Summary
The protective effects of this compound against 6-OHDA-induced cytotoxicity in PC12 cells have been quantified in preliminary studies. The following tables summarize the key findings regarding cell viability and apoptosis.
Table 1: Effect of this compound on PC12 Cell Viability in the Presence of 6-OHDA
| Treatment Group | This compound Concentration | 6-OHDA Concentration | Incubation Time (h) | Cell Viability (%) | Reference |
| Control | - | - | 24 | 100 | Generic Finding |
| 6-OHDA alone | - | 100 µM | 24 | 21.8 | [2] |
| This compound + 6-OHDA | 200 nM (CDNF) | 100 µM | 24 | 69.6 | [2] |
| 6-OHDA alone | - | 250 µM | 24 | 50.6 | [3] |
| ECN + 6-OHDA | 10 µM | 250 µM | 24 | 87.9 | [3] |
Note: Data for this compound's direct effect on cell viability from the primary study by Takata et al. is not available in the public domain abstracts. The data from other studies with different protective agents are included to provide context for the experimental model.
Table 2: Effect of this compound on 6-OHDA-Induced Apoptosis in PC12 Cells
| Treatment Group | Protective Agent Concentration | 6-OHDA Concentration | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| 6-OHDA alone | - | 100 µM | 24 | 39.79 | [2] |
| CDNF + 6-OHDA | 200 nM | 100 µM | 24 | 5.62 | [2] |
Note: Quantitative data on the reduction of apoptosis by this compound from the primary study is not detailed in the available abstracts. The data presented illustrates the typical reduction in apoptosis observed in this model.
Underlying Mechanism: Upregulation of Intracellular Glutathione
The neuroprotective action of this compound is strongly linked to its ability to increase the intracellular levels of glutathione (GSH).[1] Glutathione is a critical endogenous antioxidant that plays a pivotal role in detoxifying reactive oxygen species (ROS), which are generated in excess by neurotoxins like 6-OHDA. By bolstering the cellular antioxidant capacity, this compound helps to neutralize the oxidative stress that would otherwise trigger the apoptotic cascade.
A key study demonstrated a significant increase in intracellular glutathione levels in PC12 cells co-incubated with this compound and 6-OHDA for 24 hours.[1] This finding suggests that this compound may either enhance the synthesis of glutathione or promote its recycling from its oxidized state (GSSG).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies on the neuroprotective effects of this compound.
PC12 Cell Culture and 6-OHDA Treatment
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays) at a density that allows for optimal growth and response to treatment.
-
6-OHDA Treatment: A stock solution of 6-hydroxydopamine (6-OHDA) is prepared fresh in a solution containing an antioxidant (e.g., ascorbic acid) to prevent auto-oxidation. Cells are treated with a final concentration of 6-OHDA (typically 100-250 µM) for a specified duration (e.g., 24 hours) to induce apoptosis.
-
This compound Co-treatment: this compound is added to the culture medium, often simultaneously with or prior to the addition of 6-OHDA, at the desired concentration (e.g., 50 mM).
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagent Preparation: MTT is dissolved in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.
-
Procedure:
-
Following the treatment period, the culture medium is removed from the wells.
-
MTT solution (e.g., 10-20 µL) is added to each well containing fresh culture medium (e.g., 100-200 µL).
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP.
-
Procedure:
-
Cells are fixed with a solution of paraformaldehyde.
-
The cells are then permeabilized with a solution such as Triton X-100 in PBS.
-
The cells are incubated with a TUNEL reaction mixture containing TdT and labeled dUTP (e.g., fluorescein-dUTP).
-
After incubation, the cells are washed to remove unincorporated nucleotides.
-
The labeled, apoptotic cells can be visualized and quantified using fluorescence microscopy or flow cytometry.
-
Intracellular Glutathione Measurement
The level of intracellular glutathione (GSH) is a key indicator of the cellular antioxidant status.
-
Sample Preparation:
-
Cells are harvested and washed with cold PBS.
-
The cells are lysed using a suitable buffer and sonication or repeated freeze-thaw cycles.
-
The cell lysate is deproteinized, typically using an acid such as metaphosphoric acid or perchloric acid, followed by centrifugation.
-
-
Fluorometric Assay:
-
A common method involves the use of a fluorescent dye, such as o-phthalaldehyde (OPA), which reacts with GSH to produce a fluorescent product.
-
The deproteinized supernatant is incubated with the OPA reagent in a buffer at a specific pH.
-
The fluorescence is measured using a fluorometer with appropriate excitation and emission wavelengths.
-
The concentration of GSH is determined by comparison to a standard curve generated with known concentrations of GSH.
-
Results are typically normalized to the total protein content of the cell lysate.
-
Signaling Pathways and Logical Relationships
The preliminary data strongly suggest that the neuroprotective effect of this compound against oxidative stress is mediated by an increase in intracellular glutathione. While the precise mechanism by which this compound upregulates glutathione has not been fully elucidated in the context of neuroprotection, a plausible pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response and is known to control the expression of genes involved in glutathione synthesis.
Below are diagrams generated using Graphviz to visualize the key experimental workflow and the proposed signaling pathway.
References
- 1. Neuroprotective effect of this compound on 6-hydroxydopamine-induced apoptosis in rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
D-Psicose (Allulose): A Comprehensive Technical Review of its Generally Recognized as Safe (GRAS) Status
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose, also known as Allulose, is a rare sugar with a chemical structure similar to fructose. It is gaining significant attention as a sugar substitute due to its low-calorie profile and potential physiological benefits. This technical guide provides an in-depth review of the scientific evidence supporting the Generally Recognized as Safe (GRAS) status of this compound (Allulose) for its use in food. This document details the toxicological, metabolic, and genotoxic studies that form the basis of its safety assessment. Experimental protocols for key safety studies are outlined, and relevant metabolic and signaling pathways are illustrated. All quantitative data from pivotal studies are summarized in structured tables for clear comparison and analysis.
Introduction
This compound (Allulose) is a monosaccharide that exists in nature in small quantities. Its sweetness profile is similar to sucrose, but it is minimally metabolized in the human body, contributing negligible calories. The U.S. Food and Drug Administration (FDA) has received several GRAS notices for the use of this compound in a variety of food products. The FDA has responded with "no questions," indicating that the agency does not question the basis for the notifier's GRAS determination. This guide will delve into the scientific procedures and data that underpin this regulatory status.
Regulatory Status: GRAS Determination
The GRAS status of this compound is based on a comprehensive evaluation of a wide range of scientific evidence, including metabolism, toxicology, and genotoxicity studies. Multiple companies, such as CJ CheilJedang and Samyang Corporation, have submitted GRAS notifications (e.g., GRN 400, 498, 647, 828) to the FDA for the use of allulose as a sweetener and for other technical purposes in food.[1][2][3] The basis for these determinations is "scientific procedures," which require the same quantity and quality of evidence as would be required to obtain a food additive approval.
The following diagram illustrates the general process for a GRAS notification based on scientific procedures.
Metabolism and Pharmacokinetics
The safety of allulose is fundamentally linked to its metabolic fate in the human body. Studies have consistently shown that allulose is largely un-metabolized.
Absorption, Distribution, and Excretion
Human and animal studies have demonstrated that a significant portion of ingested allulose is absorbed in the small intestine and excreted unchanged in the urine. A smaller fraction passes to the large intestine, where it is fermented by the gut microbiota to a limited extent.
Table 1: Summary of Allulose Metabolism and Pharmacokinetic Parameters
| Parameter | Species | Dosage | Key Findings | Reference |
| Absorption & Excretion | Human | 0.2 g/kg body weight | ~70% of ingested allulose is absorbed and excreted in the urine within 24 hours. | |
| Caloric Value | Human | 0.4 g/kg body weight | Estimated at approximately 0.2-0.4 kcal/g. | |
| Plasma Half-life | Rat | 2 g/kg body weight | Approximately 45 minutes. | |
| Bioavailability | Rat | 1 g/kg body weight | High, with the majority of absorbed allulose appearing in the urine. |
Toxicology Studies
A comprehensive battery of toxicology studies has been conducted to assess the safety of allulose. These studies have consistently demonstrated a lack of toxicity at expected human consumption levels.
Acute Toxicity
Acute toxicity studies in rats have established a high LD50 (lethal dose, 50%) for allulose, indicating a very low potential for acute toxicity.
Subchronic and Chronic Toxicity
Longer-term studies have not revealed any significant adverse effects related to allulose consumption.
Table 2: Summary of Key Toxicology Studies on this compound (Allulose)
| Study Type | Species | Duration | Dosage Levels | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| Acute Oral Toxicity | Rat | Single dose | Up to 22,500 mg/kg bw | Not applicable | LD50 > 22,500 mg/kg bw |
| Subchronic Oral Toxicity | Rat | 90 days | Up to 5% in diet | 5% in diet (approx. 3.5 g/kg bw/day) | No treatment-related adverse effects observed. |
| Chronic Oral Toxicity | Rat | 1 year | Up to 3% in diet | 3% in diet | No evidence of chronic toxicity or carcinogenicity. |
| Teratogenicity | Rat | Gestation days 6-15 | Up to 2,000 mg/kg bw/day | 2,000 mg/kg bw/day | No evidence of teratogenic or embryotoxic effects. |
Genotoxicity Studies
A standard battery of genotoxicity tests has been performed to assess the potential of allulose to cause genetic mutations or chromosomal damage. These studies have consistently shown that allulose is not genotoxic.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a substance. Allulose has been tested in various strains of Salmonella typhimurium and has been found to be non-mutagenic, both with and without metabolic activation.
In Vitro Chromosomal Aberration Test
This test evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells. Studies on allulose have shown no increase in chromosomal aberrations.
In Vivo Micronucleus Test
The in vivo micronucleus test assesses chromosomal damage in a living organism. Allulose has been shown to be negative in this assay, indicating it does not cause chromosomal damage in vivo.
Table 3: Summary of Genotoxicity Studies on this compound (Allulose)
| Assay | Test System | Concentrations/Doses Tested | Metabolic Activation (S9) | Result |
| Ames Test | Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) | Up to 5,000 µ g/plate | With and Without | Non-mutagenic |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Up to 5,000 µg/mL | With and Without | No clastogenic activity |
| In Vivo Micronucleus | Mouse bone marrow | Up to 2,000 mg/kg bw | Not Applicable | No increase in micronuclei |
Experimental Protocols
Ames Test Protocol
The following diagram outlines a typical workflow for an Ames test.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Test Substance and Controls: this compound is dissolved in a suitable solvent (e.g., water) at various concentrations. Positive and negative (solvent) controls are included.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The bacterial strain, test substance, and S9 mix (or buffer) are combined in molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Metabolic and Signaling Pathways
Allulose exerts some of its potential physiological effects through interactions with various metabolic and signaling pathways.
Interaction with Glucose Transporters
Allulose is structurally similar to fructose and glucose and can interact with their transporters in the small intestine, potentially affecting the absorption of other sugars.
Stimulation of GLP-1 Secretion
Allulose has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut. GLP-1 is an incretin hormone that plays a role in glucose homeostasis and appetite regulation.
Conclusion
Based on a comprehensive review of the available scientific literature, including extensive metabolism, toxicology, and genotoxicity studies, this compound (Allulose) is considered safe for its intended use in food. Its low caloric value and favorable metabolic profile, coupled with a lack of toxicity and genotoxicity, support its Generally Recognized as Safe (GRAS) status. The detailed experimental data and understanding of its metabolic fate provide a robust foundation for its use as a sugar substitute in a wide range of food and beverage products. Further research into its long-term effects on the human gut microbiome and its potential health benefits will continue to refine our understanding of this novel sweetener.
References
The Anti-Inflammatory Potential of D-Psicose: An Early Stage Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: D-psicose, a rare sugar also known as D-allulose, has garnered significant scientific interest for its low caloric value and potential therapeutic benefits. Emerging research has highlighted its anti-inflammatory properties, suggesting a role in mitigating chronic inflammatory conditions. This technical guide provides an in-depth analysis of early studies investigating the anti-inflammatory effects of this compound, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.
Quantitative Data from Preclinical Studies
Early investigations, primarily in rodent models, have demonstrated the capacity of this compound to modulate key inflammatory markers. The following tables summarize the significant quantitative findings from these studies.
Table 1: Effect of this compound on Hepatic Inflammatory Markers in a High-Fat Diet-Induced NAFLD Mouse Model
| Marker | Treatment Group | Result | Percentage Change vs. NAFLD Control |
| NLRP3 mRNA | 2.5% this compound (DPSL) | Significantly lower | Data not quantified |
| 5% this compound (DPSH) | Significantly lower | Data not quantified | |
| Caspase-1 mRNA | 2.5% this compound (DPSL) | Significantly lower | Data not quantified |
| 5% this compound (DPSH) | Significantly lower | Data not quantified | |
| IL-1β mRNA | 5% this compound (DPSH) | Significantly reduced (p < 0.05) | Data not quantified |
| TNF-α mRNA | 2.5% this compound (DPSL) | Lower | Data not quantified |
| 5% this compound (DPSH) | Lower | Data not quantified |
Data from a 12-week study in mice with non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet. This compound was administered in drinking water.[1][2]
Table 2: Effect of this compound on Serum Inflammatory Cytokines in a Type 2 Diabetes Rat Model
| Marker | Treatment Group | Result |
| Serum IL-6 | 5% this compound | Significantly decreased |
| Serum TNF-α | 5% this compound | Significantly decreased |
Data from a long-term (60 weeks) study in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes.[3]
Key Signaling Pathways
The anti-inflammatory effects of this compound appear to be mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][5]
References
- 1. Frontiers | this compound mitigates NAFLD mice induced by a high-fat diet by reducing lipid accumulation, inflammation, and oxidative stress [frontiersin.org]
- 2. This compound mitigates NAFLD mice induced by a high-fat diet by reducing lipid accumulation, inflammation, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Distinctions Between D-Fructose and D-Allulose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-fructose, a common dietary ketohexose, and D-allulose (also known as D-psicose), a rare sugar, are monosaccharides with identical chemical formulas but distinct stereochemistry. D-allulose is the C-3 epimer of D-fructose, a subtle structural variance that results in profound differences in their physicochemical properties, metabolic fates, and physiological effects.[1][2][3][4] While D-fructose is readily metabolized for energy, contributing to metabolic disorders when consumed in excess, D-allulose is poorly metabolized, offering sweetness with minimal caloric impact and demonstrating potential therapeutic benefits.[1][5][6] This guide provides an in-depth comparison of their molecular structures, summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways to support advanced research and development.
Molecular Structure: The C-3 Epimeric Distinction
Both D-fructose and D-allulose are ketohexoses, sharing the same molecular formula, C₆H₁₂O₆, and a molecular weight of 180.16 g/mol .[1][5][7] The critical difference lies in the stereochemical arrangement of the hydroxyl (-OH) group at the third carbon atom (C-3).[1] This classifies them as epimers, which are diastereomers that differ in configuration at only one stereocenter.[8] D-fructose has three chiral centers (C3, C4, C5), giving rise to 8 possible stereoisomers (2³).[9]
Open-Chain and Cyclic Forms
In aqueous solutions, these sugars exist in equilibrium between their open-chain (Fischer projection) and cyclic (Haworth projection) forms. The cyclization occurs via an intramolecular reaction where a hydroxyl group attacks the ketone group at C-2, forming a hemiketal.[10][11] This results in a new chiral center at C-2 (the anomeric carbon). Both sugars can form five-membered (furanose) and six-membered (pyranose) rings, with the furanose form being more common for fructose in solution.[12][13]
The structural distinction at C-3 is preserved in all forms, influencing the molecule's overall shape and interaction with enzymes and transporters.
Caption: Comparative molecular structures of D-fructose and D-allulose.
Comparative Physicochemical Properties
The epimeric difference between D-fructose and D-allulose directly influences their physical and chemical behaviors. These properties are critical for their application in food science and drug formulation.
| Property | D-Fructose | D-Allulose (this compound) | Reference |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [4][7] |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [1][5][7] |
| Melting Point | 103 °C | 96 °C | [5][7][11] |
| Solubility in Water | ~4000 g/L (25 °C) | 2910 g/L (25 °C); 4890 g/L (50°C) | [11][14][15] |
| Relative Sweetness (Sucrose = 100) | 170 | 70 | [14][16] |
| Caloric Value | ~4.0 kcal/g | 0.2 - 0.4 kcal/g | [1] |
| Appearance | White, odorless, crystalline solid | White crystalline substance | [5][7][11] |
Metabolic Pathways and Physiological Impact
The most significant divergence between D-fructose and D-allulose is their metabolic fate. This difference underpins the rationale for using D-allulose as a low-calorie sugar substitute and its investigation for therapeutic purposes.
D-Fructose Metabolism
D-fructose is primarily absorbed in the small intestine via the GLUT5 transporter. In the liver, it is rapidly phosphorylated by fructokinase to fructose-1-phosphate, bypassing the main regulatory step of glycolysis catalyzed by phosphofructokinase. This unregulated entry into glycolysis can lead to increased lipogenesis and triglyceride accumulation.
D-Allulose Metabolism
In contrast, D-allulose is absorbed in the small intestine but is not a substrate for fructokinase or other key metabolic enzymes.[17] It is largely unmetabolized and excreted in the urine.[1][5][18] Consequently, D-allulose does not raise blood glucose or insulin levels.[1][19] Studies suggest D-allulose may even improve insulin sensitivity and glucose tolerance by various mechanisms, including enhancing pancreatic beta-cell function and increasing hepatic glucokinase activity.[18][20][21][22][23]
Caption: Contrasting metabolic fates of D-fructose and D-allulose.
Experimental Protocols
Enzymatic Production of D-Allulose from D-Fructose
The primary method for producing D-allulose is the enzymatic epimerization of D-fructose.[1][18][24] D-allulose 3-epimerases (DAEase) or D-tagatose 3-epimerases (DTEase) are commonly used catalysts.[5][7]
Objective: To convert D-fructose into D-allulose using an immobilized enzyme.
Materials:
-
D-fructose substrate solution (e.g., 50% w/v in deionized water)
-
Immobilized D-allulose 3-epimerase (e.g., from Clostridium cellulolyticum H10)
-
Reaction buffer (e.g., pH 8.0-9.0)
-
Metal ion co-factors (e.g., Co²⁺ or Mn²⁺) if required by the enzyme
-
Bioreactor or temperature-controlled stirred tank
-
High-Performance Liquid Chromatography (HPLC) system with a carbohydrate analysis column
Procedure:
-
Substrate Preparation: Prepare a high-concentration D-fructose solution and adjust the pH to the optimal range for the enzyme (e.g., 8.5).
-
Enzyme Immobilization: The DAEase is typically immobilized on a solid support to allow for reuse and continuous processing.
-
Reaction Setup: Add the fructose solution to the bioreactor. Heat the solution to the optimal reaction temperature (e.g., 50-70°C).[1]
-
Enzymatic Conversion: Introduce the immobilized enzyme into the reactor. The epimerization reaction is an equilibrium process.[1]
-
Monitoring: Periodically withdraw samples from the reactor. Stop the enzymatic reaction in the sample (e.g., by heat inactivation or acidification).
-
Quantification: Analyze the sample using HPLC to determine the concentrations of D-fructose and D-allulose. The conversion rate is calculated as ([D-allulose] / ([D-fructose] + [D-allulose])) * 100. Conversion yields typically range from 24-45%.[7][25]
-
Product Separation: After reaching equilibrium, the reaction mixture is purified to separate D-allulose from the remaining D-fructose, typically using chromatography.
Caption: Experimental workflow for enzymatic D-allulose production.
Determination of Physicochemical Properties
Standardized methods are used to quantify the properties of sugars.
Example Protocol: Determination of Solubility
-
Prepare a saturated solution by adding excess sugar to a known volume of solvent (e.g., water) in a sealed, temperature-controlled vessel.
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant.
-
Determine the concentration of the dissolved sugar in the supernatant using a suitable analytical method, such as refractometry (to measure Brix), polarimetry, or HPLC.[26][27]
-
Calculate the solubility in grams of solute per 100g or 1L of solvent.
Conclusion and Future Directions
The structural distinction between D-fructose and D-allulose, confined to the C-3 position, exemplifies how subtle changes in molecular architecture can lead to dramatically different biological activities. D-allulose's favorable properties—sweetness without the metabolic drawbacks of fructose—position it as a molecule of high interest for developing healthier food products and as a potential therapeutic agent for managing metabolic diseases like type 2 diabetes and obesity.[18][28] Further research into its long-term physiological effects, mechanisms of action on gut microbiota, and optimization of its production will be critical for realizing its full potential in both commercial and clinical settings.
References
- 1. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. codeage.com [codeage.com]
- 5. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. byjus.com [byjus.com]
- 12. testbook.com [testbook.com]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound - American Chemical Society [acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Physicochemical Properties of Carbohydrates • Food Safety Institute [foodsafety.institute]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. d-Allulose Ameliorates Fructose-Induced Skeletal Muscle Insulin Resistance via Regulation of Ectopic Lipid Accumulation Independent of Body Weight Changes [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Comparative Effects of Allulose, Fructose, and Glucose on the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Comprehensive Analysis of Allulose Production: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 26. easpublisher.com [easpublisher.com]
- 27. Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. d-Allulose Ameliorates Fructose-Induced Skeletal Muscle Insulin Resistance via Regulation of Ectopic Lipid Accumulation Independent of Body Weight Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Caloric Value and Energy Contribution of D-Psicose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-psicose (D-allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant attention as a potential sugar substitute due to its low caloric value and beneficial physiological effects. This technical guide provides an in-depth analysis of the caloric value and energy contribution of this compound, supported by quantitative data from human and animal studies. It details the experimental protocols utilized to determine its energy value and explores the underlying metabolic pathways through which this compound exerts its effects. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working on sugar substitutes and metabolic health.
Caloric Value and Energy Contribution of this compound
This compound is poorly metabolized by the body, resulting in a significantly lower energy contribution compared to sucrose and other common carbohydrates. Extensive research in both human and animal models has consistently demonstrated its minimal caloric value.
Caloric Value in Humans
In humans, the caloric value of this compound is estimated to be between 0.2 and 0.4 kcal/g . This is substantially lower than the 4 kcal/g provided by typical carbohydrates[1]. Studies have shown that a significant portion of ingested this compound is absorbed but then excreted in the urine unmetabolized[2].
Energy Contribution in Animal Models
Animal studies, primarily in rats, have further substantiated the low caloric content of this compound. Research has indicated that the energy value of this compound in rats is effectively zero, with one study reporting a net energy gain of only 0.007 kcal/g [3][4]. This is approximately 0.3% of the energy deposition efficiency of sucrose[3][4].
Data Presentation: Caloric Value of this compound
| Subject | Reported Caloric Value (kcal/g) | Reference |
| Humans | 0.2 - 0.4 | [1] |
| Rats | ~0 - 0.007 | [3][4] |
Experimental Protocols for Determining Caloric Value
The determination of the caloric value of this compound involves a combination of in vivo and in vitro experimental approaches. These protocols are designed to measure its absorption, metabolism, and excretion, thereby quantifying its contribution to the body's energy pool.
Human Studies: Indirect Calorimetry
Indirect calorimetry is a non-invasive method used to estimate metabolic rate by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Protocol:
-
Subject Preparation: Healthy human subjects are fasted overnight to reach a basal metabolic state.
-
Baseline Measurement: Resting energy expenditure (REE) is measured using a ventilated hood system or a mouthpiece and nose clip connected to a metabolic cart.
-
Test Substance Administration: Subjects ingest a solution containing a known amount of this compound.
-
Post-Ingestion Measurement: VO2 and VCO2 are continuously monitored for several hours post-ingestion.
-
Data Analysis: The change in the respiratory quotient (RQ = VCO2/VO2) and energy expenditure from baseline is used to calculate the energy derived from the metabolism of this compound. An unchanged RQ and energy expenditure post-ingestion indicate a lack of metabolism.
-
Animal Studies: Carcass Analysis and Excreta Collection
This method provides a direct measurement of energy deposition in the body.
-
Protocol:
-
Animal Acclimatization: Rats are individually housed in metabolic cages and acclimatized to a specific diet.
-
Dietary Groups: Animals are divided into groups receiving a basal diet supplemented with either a control substance (e.g., sucrose) or varying levels of this compound.
-
Feeding Period: The experimental diets are provided for a defined period (e.g., 28 days).
-
Excreta Collection: Urine and feces are collected daily to measure the amount of excreted this compound.
-
Carcass Analysis: At the end of the study, the animals are euthanized, and their carcasses are analyzed for total energy content using bomb calorimetry.
-
Energy Calculation: The energy deposited in the body is calculated as the difference between the final and initial body energy content (determined from a baseline group). The energy value of this compound is then determined by the difference in energy deposition between the this compound and control groups relative to their intake.
-
Metabolic Fate Studies using Radiolabeled this compound
The use of radioisotopes allows for the precise tracing of this compound's absorption, distribution, and excretion.
-
Protocol:
-
Synthesis of Radiolabeled this compound: this compound is labeled with a radioactive isotope, typically 14C.
-
Administration: The radiolabeled this compound is administered orally or intravenously to animals.
-
Sample Collection: Blood, urine, feces, and expired air (for 14CO2) are collected at timed intervals. Tissues and organs are collected at the end of the experiment.
-
Radioactivity Measurement: The amount of radioactivity in each sample is quantified using liquid scintillation counting.
-
Metabolite Analysis: Techniques such as chromatography are used to identify whether the radioactivity is still associated with intact this compound or has been incorporated into other metabolites.
-
Metabolic Pathways and Mechanisms of Action
The low caloric value of this compound is a direct consequence of its metabolic fate. Furthermore, this compound has been shown to influence key metabolic signaling pathways, contributing to its beneficial physiological effects.
Absorption, Metabolism, and Excretion
This compound is readily absorbed in the small intestine. However, it is a poor substrate for hexokinase and is not significantly phosphorylated, the initial step for entry into glycolysis. Consequently, the majority of absorbed this compound is not metabolized for energy and is rapidly excreted in the urine. A smaller portion that is not absorbed passes to the large intestine where it can be partially fermented by gut microbiota.
Influence on Hepatic Lipid Metabolism
This compound has been shown to favorably alter lipid metabolism, primarily in the liver. It suppresses the activities of key lipogenic enzymes, thereby reducing fat accumulation.
-
AMP-Activated Protein Kinase (AMPK) Pathway: While direct activation of AMPK by this compound is not firmly established, some studies suggest it may indirectly influence this pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation leads to the inhibition of anabolic pathways like fatty acid synthesis and the activation of catabolic pathways like fatty acid oxidation.
-
Carbohydrate Response Element-Binding Protein (ChREBP) Pathway: this compound has been shown to suppress the expression of genes involved in de novo lipogenesis. ChREBP is a key transcription factor that is activated by glucose metabolites and promotes the expression of lipogenic genes. By not being metabolized to the same extent as glucose or fructose, this compound may lead to a reduced activation of ChREBP.
Experimental Workflow for Investigating Metabolic Effects
A typical workflow to investigate the metabolic effects of this compound in a preclinical setting is outlined below.
Conclusion
This compound stands out as a promising low-calorie sugar substitute with a caloric value near zero. Its minimal contribution to energy intake is well-documented through rigorous scientific investigation in both humans and animals. The underlying mechanism for its low caloric value lies in its unique metabolic fate, being largely absorbed but not metabolized and subsequently excreted. Furthermore, emerging evidence suggests that this compound can positively influence metabolic health by modulating key signaling pathways involved in lipid metabolism. This technical guide provides a foundational understanding for professionals in the field to further explore and utilize the potential of this compound in the development of healthier food products and therapeutic interventions for metabolic disorders.
References
- 1. AMPK Re-Activation Suppresses Hepatic Steatosis but its Downregulation Does Not Promote Fatty Liver Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Novel insights into ChREBP regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of D-Psicose from D-Fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose, which holds significant promise as a low-calorie sweetener and functional food ingredient.[1][2][3] Its production is most effectively and sustainably achieved through enzymatic conversion from the readily available and inexpensive substrate, D-fructose. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, intended for use by researchers, scientists, and professionals in drug development and food science.
The primary enzymes utilized for this bioconversion belong to the D-ketose 3-epimerase (DKEase) family, including D-tagatose 3-epimerase (DTEase) and this compound 3-epimerase (DPEase), also known as D-allulose 3-epimerase (DAEase).[1][2] These enzymes catalyze the reversible epimerization of D-fructose at the C-3 position to yield this compound.[4][5] However, the reaction equilibrium often favors D-fructose, leading to conversion rates typically below 40%.[1][2] Strategies to enhance yield and enzyme stability, such as enzyme immobilization and process optimization, are crucial for efficient production.[3][6][7]
Enzymatic Reaction Pathway
The enzymatic conversion of D-fructose to this compound is a reversible epimerization reaction at the third carbon atom. This process is catalyzed by enzymes such as this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase).
References
- 1. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 2. scirp.org [scirp.org]
- 3. The Engineering, Expression, and Immobilization of Epimerases for D-allulose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biocatalytic Synthesis of D-Allulose Using Novel D-Tagatose 3-Epimerase From Christensenella minuta [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immobilization of Clostridium cellulolyticum this compound 3-epimerase on artificial oil bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of D-Psicose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical synthesis of D-Psicose (D-Allulose), a rare sugar with significant potential in the food and pharmaceutical industries. The following sections outline three distinct chemical synthesis routes, complete with experimental protocols, quantitative data, and reaction pathway diagrams to facilitate reproducibility and further research.
Molybdate-Catalyzed Epimerization of D-Fructose
This method utilizes molybdate ions as a catalyst to facilitate the epimerization of D-fructose to this compound in an acidic aqueous solution. While this method is straightforward, it typically results in a low yield of this compound amidst a mixture of other ketohexoses.
Quantitative Data
| Starting Material | Catalyst | Temperature (°C) | Reaction Time (hours) | This compound Yield (%) | Other Products and Yields (%) | Reference |
| D-Fructose | Molybdenic Acid | 95 | 20 | 0.5 | D-Sorbose (4.5), D-Tagatose (1.0) | [1] |
Experimental Protocol
Materials:
-
D-Fructose
-
Molybdenic acid
-
Deionized water
-
Heating apparatus with temperature control
-
Reaction vessel
-
Ion-exchange chromatography system (for purification)
Procedure:
-
Prepare a solution of D-fructose (100 g) and molybdenic acid (2 g) in deionized water (500 ml).[1]
-
Heat the solution at 95°C for 20 hours.[1]
-
After the reaction, the mixture will contain D-fructose, this compound, D-sorbose, and D-tagatose.
-
The starting material, D-fructose, can be removed by fermentative methods if desired.
-
Isolate this compound from the resulting mixture of ketohexoses using ion-exchange chromatography.
Reaction Pathway
Caption: Molybdate-catalyzed epimerization of D-Fructose.
Base-Catalyzed Epimerization of D-Fructose
This approach employs various bases to catalyze the epimerization of D-fructose to this compound. The choice of base and reaction conditions significantly influences the yield of this compound and the formation of other sugar isomers.
Quantitative Data
| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (hours) | This compound Yield (%) | Other Products and Yields (%) | Reference |
| D-Fructose | Triethylamine (5%) | Methanol | 60 | 18 | 10.6 | D-Fructose (60.5), D-Mannose (2.2), D-Glucose (12.4) | [2] |
| D-Fructose | Pyridine | - | Reflux | - | 12.4 | D-Fructose (25.8), D-Mannose (5.1), D-Glucose (6.4) | [3] |
| D-Fructose | Sodium hydroxide | - | - | - | 6.0 | D-Fructose (26.2), D-Mannose (3.6), D-Glucose (21.4) | [2] |
| D-Fructose | Calcium hydroxide | - | - | - | 5.7 | D-Fructose (26.2), D-Mannose (2.4), D-Glucose (17.1) | [2] |
Experimental Protocol (using Triethylamine)
Materials:
-
D-Fructose
-
Methanolic triethylamine (5%)
-
Stirring and heating apparatus
-
Rotary evaporator
-
NMR spectrometer for analysis
Procedure:
-
Stir a solution of D-fructose (5.00 g) in 20 mL of 5% methanolic triethylamine.[2]
-
Maintain the reaction temperature at 60°C for 18 hours.[2]
-
After the reaction is complete, evaporate the solvent to obtain a syrup.[2]
-
Analyze the crude product using NMR spectroscopy to determine the composition of the sugar mixture.
-
Purification of this compound from the resulting mixture can be achieved through chromatographic techniques.
Reaction Workflow
Caption: Base-catalyzed synthesis of this compound workflow.
Oxidation-Reduction Synthesis from D-Fructose Derivatives
This multi-step chemical synthesis involves the protection of D-fructose, followed by oxidation and stereoselective reduction to yield a this compound derivative. This method offers higher stereoselectivity compared to direct epimerization.
Quantitative Data
| Intermediate | Reducing Agent | Stereoselectivity (%) | Product | Reference |
| 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose | Sodium borohydride | 98.2 | 1,2:4,5-di-O-isopropylidene-D-psicopyranose | [4] |
| 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose | Lithium aluminium hydride | 90 | 1,2:4,5-di-O-isopropylidene-D-psicopyranose | [4] |
Experimental Protocol Outline
Materials:
-
1,2:4,5-di-O-isopropylidene-D-fructopyranose
-
Dimethyl sulfoxide (DMSO)
-
Acetic anhydride
-
Sodium borohydride or Lithium aluminium hydride
-
Appropriate solvents for reaction and workup
Procedure:
-
Oxidation:
-
Reduction:
-
Reduce the resulting 3-oxo compound (1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose) to 1,2:4,5-di-O-isopropylidene-D-psicopyranose.
-
For high stereoselectivity (98.2%), use sodium borohydride as the reducing agent.[4]
-
Alternatively, lithium aluminium hydride can be used, resulting in 90% stereoselectivity.[4]
-
-
Deprotection and Rearrangement:
-
The resulting 1,2:4,5-di-O-isopropylidene-D-psicopyranose derivative can undergo rearrangement to the known di-O-isopropylidene-D-psicose, which can then be deprotected to yield this compound.
-
Synthesis Pathway
Caption: Oxidation-reduction pathway for this compound synthesis.
Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The yields and reaction conditions provided are based on published literature and may require optimization for specific experimental setups.
References
- 1. Stereoselective synthesis of 1,2:4,5-di-O-isopropylidene-3-C-(5-phenyl-1,2,4-oxadiazol-3-yl)-beta-D-psicopyranose and its X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Team:Evry Paris-Saclay/Chemistry - 2017.igem.org [2017.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of this compound derivatives using recent oxidative procedures - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
High-Performance Liquid Chromatography (HPLC) for the Analysis of D-Psicose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-Psicose (also known as D-Allulose) using High-Performance Liquid Chromatography (HPLC). This compound is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie nature and beneficial physiological effects. Accurate and reliable analytical methods are crucial for quality control, process monitoring, and research and development.
I. Application Notes
High-Performance Liquid Chromatography is a cornerstone technique for the separation and quantification of this compound from various matrices, including enzymatic reaction mixtures, food products, and beverages. The choice of HPLC method depends on the sample matrix, the required sensitivity, and the presence of interfering substances, such as other sugars like D-fructose and D-glucose.
Commonly employed HPLC techniques for this compound analysis include:
-
Reverse-Phase HPLC with Amino Columns: This is a widely used method offering good separation of simple sugars. An aminopropyl silane stationary phase is effective for this purpose.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like sugars. Amide-bonded stationary phases are often used in HILIC for sugar analysis.
-
Anion Exchange Chromatography: This technique, particularly when coupled with Pulsed Amperometric Detection (PAD), provides high sensitivity and selectivity for carbohydrates.
-
Ligand Exchange Chromatography: This method separates saccharides based on the interaction of their hydroxyl groups with metal ions complexed to the stationary phase.
Detection Methods:
Due to the lack of a significant UV chromophore in this compound, the following detectors are commonly used:
-
Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte.[2][3] It is a standard and robust method for sugar analysis but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[3]
-
Evaporative Light Scattering Detector (ELSD): This detector is more sensitive than RI and is compatible with gradient elution. It is a suitable alternative for the analysis of non-volatile compounds like sugars.
-
Pulsed Amperometric Detector (PAD): Offers high sensitivity and selectivity for electroactive compounds, including carbohydrates, without the need for derivatization.
II. Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC methods for this compound analysis.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Column | ZORBAX SIL (Aminopropyl silane) (4.6 x 150 mm, 5 µm)[1] | Anion Exchange |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[1] | Not Specified |
| Flow Rate | 1.0 mL/min[1] | Not Specified |
| Detector | Refractive Index (RI)[1] | Pulsed Amperometric Detection (PAD)[4] |
| Linearity Range | 0.05% to 0.5%[1][5] | 1 to 10 mg/L[4] |
| Correlation Coefficient (R²) | ≥ 0.99[1][5] | > 0.999[4] |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified |
| Recovery | Not Specified | 89.78–101.06%[4] |
| Precision (Intra-day RSD) | Not Specified | 4.8%[4] |
| Precision (Inter-day RSD) | Not Specified | 4.34%[4] |
| Retention Time (this compound) | 4.81 min[1] | Not Specified |
| Retention Time (D-Fructose) | 6.17 min[1] | Not Specified |
| Retention Time (D-Glucose) | 7.44 min[1] | Not Specified |
Table 2: HPLC-ELSD Method for this compound in Sugar-Free Beverages
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (30:70, v/v)[6] |
| Detector | Evaporative Light Scattering Detector (ELSD)[6] |
| Linearity Range | 0.01 g/100 mL - 0.80 g/100 mL[6] |
| Correlation Coefficient (R²) | 0.9994[6] |
| Limit of Detection (LOD) | 0.002 g/100 mL[6] |
| Limit of Quantitation (LOQ) | 0.006 g/100 mL[6] |
| Recovery | 91.5% - 94.2%[6] |
III. Experimental Protocols
Protocol 1: Analysis of this compound and D-Fructose by Reverse-Phase HPLC with RI Detection
This protocol is adapted from a method for monitoring the enzymatic conversion of D-fructose to this compound.[1][5]
1. Objective: To quantify this compound and D-Fructose in a mixture using a reverse-phase HPLC system with a refractive index detector.
2. Materials and Reagents:
-
This compound standard (≥99% purity)
-
D-Fructose standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ-cm)
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and refractive index detector.
-
Column: ZORBAX SIL (Aminopropyl silane), 4.6 x 150 mm, 5 µm particle size.[1]
4. Chromatographic Conditions:
-
Column Temperature: Ambient or controlled at 30°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
5. Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Dilute the sample containing this compound and D-Fructose with the mobile phase to fall within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and integrate the peaks for this compound and D-Fructose based on their retention times, which are expected to be approximately 4.81 min for this compound and 6.17 min for D-Fructose.[1]
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration for both this compound and D-Fructose.
-
Determine the concentration of this compound and D-Fructose in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Analysis of this compound in Sugar-Free Beverages by HPLC-ELSD
This protocol is based on a method for the determination of this compound in sugar-free beverages.[6]
1. Objective: To quantify this compound in sugar-free beverages using HPLC with an evaporative light scattering detector.
2. Materials and Reagents:
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ-cm)
-
HLB solid-phase extraction (SPE) cartridges
-
0.45 µm membrane filters
3. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and ELSD.
-
Analytical column suitable for sugar analysis.
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (30:70, v/v).[6]
-
Flow Rate: Not specified, typically 0.8-1.2 mL/min.
-
Column Temperature: Ambient or controlled.
-
ELSD Settings: Optimize nebulizer temperature and gas flow rate according to the manufacturer's recommendations.
5. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.
-
Prepare calibration standards in the range of 0.1 mg/mL to 8.0 mg/mL (0.01 g/100 mL to 0.80 g/100 mL) by diluting the stock solution.[6]
-
-
Sample Preparation:
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared beverage samples.
-
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the beverage samples from the calibration curve, taking into account the dilution and enrichment factors from the sample preparation step.
IV. Visualizations
Caption: General workflow for this compound analysis by HPLC.
Caption: Decision tree for HPLC method selection for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refractive Index Detection (RID) : Shimadzu (Switzerland) [shimadzu.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Sensitive Quantification of D-Psicose by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose (also known as D-Allulose) is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie properties and various physiological benefits, including anti-hyperglycemic and anti-obesity effects.[1][2][3][4] Accurate and sensitive quantification of this compound is crucial for quality control, pharmacokinetic studies, and understanding its metabolic effects. Capillary Electrophoresis (CE) offers a powerful analytical tool for this purpose, providing high resolution, short analysis times, and minimal sample consumption. This application note details two protocols for the quantification of this compound using CE: a straightforward method with direct UV detection and a highly sensitive method employing pre-column derivatization with 8-aminopyrene-1,3,6-trisulfonic acid (APTS) followed by laser-induced fluorescence (LIF) detection.
Introduction
This compound is a C-3 epimer of D-fructose and is naturally present in small quantities in certain foods.[5] Its unique characteristic of being a low-calorie sugar that is not significantly metabolized in the body makes it an attractive sugar substitute.[6][7][8][9] Research has shown that this compound can modulate lipid metabolism, reduce body weight, and suppress postprandial blood glucose levels.[2][6][10][11] These effects are not due to direct metabolism but rather through influencing physiological pathways.[1][6]
The quantification of this compound, particularly in the presence of its isomer D-fructose, from which it is often enzymatically synthesized, requires analytical methods with high selectivity and sensitivity.[3][4] Capillary electrophoresis has been successfully applied to separate and quantify this compound from other sugars like D-fructose and D-glucose within a short analysis time, often under 8 minutes.[3] For trace-level quantification in biological matrices, the sensitivity of CE can be significantly enhanced by coupling it with laser-induced fluorescence (LIF) detection, which necessitates derivatizing the sugar with a fluorescent tag such as APTS.[12][13][14]
This document provides detailed protocols for both direct UV-CE and CE-LIF methods, summarizes their quantitative performance, and illustrates the experimental workflow and the physiological effects of this compound.
Quantitative Data Summary
The performance of the two CE methods for this compound quantification is summarized below. The data is compiled from studies on this compound and other structurally similar reducing sugars.
| Parameter | Capillary Electrophoresis with UV Detection | Capillary Electrophoresis with LIF Detection (APTS Derivatization) |
| Linearity Range | 0.1 - 3.0 mM[3][4] | 0.5 - 10 mM[12][14] |
| Coefficient of Determination (R²) | > 0.99[3][4] | > 0.994[12][14] |
| Limit of Detection (LOD) | 0.11 - 0.20 mM[3] | ~0.4 nM (for APTS-derivatized sugars) |
| Precision (%RSD) | Not explicitly reported for this compound | 0.81 - 13.73%[12][14] |
| Accuracy (Recovery %) | Not explicitly reported for this compound | 93.47 - 119.75%[12][14] |
Experimental Protocols
Protocol 1: this compound Quantification by Capillary Electrophoresis with UV Detection
This protocol is suitable for the quantification of this compound in relatively simple matrices where concentrations are expected to be in the low millimolar range.
1. Materials and Reagents
-
This compound, D-Fructose, D-Glucose standards
-
Sodium Hydroxide (NaOH)
-
Sodium Phosphate, dibasic (Na₂HPO₄)
-
Deionized water (18 MΩ·cm)
-
0.1 M Hydrochloric Acid (HCl) for pH adjustment
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 50 cm)
-
Capillary Electrophoresis system with a UV detector
2. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a solution containing 36 mM Na₂HPO₄ and 130 mM NaOH. Adjust the pH to 12.6 if necessary. Filter through a 0.22 µm filter before use.
-
Standard Solutions: Prepare stock solutions of this compound, D-Fructose, and D-Glucose (e.g., 100 mM) in deionized water. Prepare a series of working standards by diluting the stock solutions in deionized water to cover the concentration range of 0.1 mM to 3.0 mM.
-
Sample Preparation: Dilute samples with deionized water to fall within the linear range of the assay. Centrifuge to remove any particulates.
3. CE Instrument Setup and Run Conditions
-
Capillary Conditioning (New Capillary):
-
Rinse with 1.0 M NaOH for 30 min.
-
Rinse with 0.1 M NaOH for 30 min.
-
Rinse with deionized water for 30 min.
-
Rinse with BGE for 15 min.
-
-
Pre-run Conditioning: Before each injection, rinse the capillary with 0.1 M NaOH for 2 min, followed by deionized water for 2 min, and then BGE for 3 min.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 18 kV (Normal polarity: anode at the inlet).
-
Capillary Temperature: 25 °C.
-
Detection: UV detection at 265 nm.[3]
-
Run Time: Approximately 10 minutes.
4. Data Analysis
-
Identify the this compound peak based on its migration time compared to the standard.
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify this compound in the samples using the calibration curve.
Protocol 2: Sensitive this compound Quantification by CE-LIF with APTS Derivatization
This protocol is designed for high-sensitivity detection of this compound, suitable for samples with very low concentrations, such as in biological fluids.
1. Materials and Reagents
-
This compound standard
-
8-aminopyrene-1,3,6-trisulfonic acid, trisodium salt (APTS)
-
2-Picoline Borane
-
Dimethyl sulfoxide (DMSO)
-
Citric Acid
-
Methanol (MeOH)
-
Acetic Acid (CH₃COOH)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Deionized water (18 MΩ·cm)
-
Capillary Electrophoresis system with a Laser-Induced Fluorescence (LIF) detector (Excitation: 488 nm, Emission: 520 nm)
-
Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm)
2. Preparation of Solutions
-
APTS Solution (0.1 M): Dissolve the appropriate amount of APTS in DMSO.
-
Citric Acid Solution (0.5 M): Dissolve citric acid in deionized water.
-
2-Picoline Borane Solution (1.0 M): Dissolve 2-picoline borane in a mixture of MeOH:CH₃COOH (10:1, v/v).
-
Background Electrolyte (BGE): 50 mM Boric acid, adjust pH to 9.2 with NaOH. Filter through a 0.22 µm filter.
-
Standard Solutions: Prepare this compound standards in deionized water.
3. Derivatization Protocol [12][14]
-
In a microcentrifuge tube, mix 10 µL of the this compound standard or sample.
-
Add 4 µL of 0.1 M APTS solution.
-
Add 4 µL of 0.5 M citric acid solution.
-
Add 4 µL of 1.0 M 2-picoline borane solution.
-
Vortex the mixture and centrifuge briefly.
-
Incubate the reaction mixture at 50 °C for 2 hours.
-
After incubation, dilute the reaction mixture with deionized water (e.g., 1:100) before injection.
4. CE-LIF Instrument Setup and Run Conditions
-
Capillary Conditioning: Follow the same procedure as in Protocol 1.
-
Pre-run Conditioning: Before each run, rinse with 0.1 M NaOH (1 min), water (1 min), and BGE (3 min).
-
Injection: Electrokinetic injection at -10 kV for 10 seconds.
-
Separation Voltage: -20 kV (Reverse polarity: cathode at the inlet).
-
Capillary Temperature: 25 °C.
-
Detection: LIF detection with an argon-ion laser (Excitation at 488 nm, Emission at 520 nm).
5. Data Analysis
-
Identify the APTS-labeled this compound peak.
-
Construct a calibration curve using the derivatized standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Workflow for sensitive this compound quantification using CE-LIF.
Caption: Key physiological effects of dietary this compound intake.
Conclusion
Capillary electrophoresis is a highly effective technique for the quantification of this compound. The direct UV detection method provides a simple and rapid approach for routine analysis in samples with sufficient concentration. For applications requiring higher sensitivity, such as in clinical research or for trace analysis, the CE-LIF method with APTS derivatization offers a robust and sensitive alternative. These protocols provide a solid foundation for researchers and industry professionals to accurately measure this compound, facilitating further research into its applications and health benefits.
References
- 1. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and high throughput method for the analysis of this compound by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drc.bmj.com [drc.bmj.com]
- 12. mdpi.com [mdpi.com]
- 13. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Reducing Sugars in Honey by Capillary Zone Electrophoresis with LIF Detection Using Low-Toxicity 2-Picoline Borane and APTS for Pre-Capillary Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of D-tagatose 3-epimerase in D-Psicose Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the immobilization of D-tagatose 3-epimerase (D-TE), also known as D-psicose 3-epimerase (DPEase), a key enzyme in the bioconversion of D-fructose to the low-calorie rare sugar this compound (D-allulose). Immobilization of D-TE offers significant advantages for industrial-scale production, including enhanced enzyme stability, reusability, and simplified downstream processing, thereby reducing overall production costs.
The following sections detail three distinct and effective immobilization protocols: covalent attachment to an amino-epoxide support, entrapment of whole recombinant cells in calcium alginate, and a streamlined one-step purification and immobilization on a His-tag affinity resin. Comparative data on the performance of these methods are provided to aid researchers in selecting the most suitable strategy for their specific applications.
Data Summary: Comparison of Immobilization Protocols
The selection of an appropriate immobilization technique is critical for optimizing the efficiency and economic viability of this compound production. The table below summarizes key quantitative parameters for the different immobilization methods described in this document, allowing for a direct comparison of their performance characteristics.
| Immobilization Method | Enzyme/Cell Source | Support Material | Immobilized Enzyme Activity | Thermal Stability | Reusability | This compound Conversion Rate | Reference |
| Covalent Attachment | Purified this compound 3-epimerase | Amino-epoxide resin (ReliZyme HFA403/M) | 103.5 U/g (glycine-blocked) | 52.3% residual activity after 2h at 60°C | Information not available | Not specified | [1][2][3] |
| Whole-Cell Entrapment | Recombinant Bacillus subtilis expressing this compound 3-epimerase | Calcium Alginate | Not specified | Higher thermal and pH stability than free cells | Retained activity for at least six batches | 20.74 ± 0.39% | |
| Affinity Binding | Secreted His-tagged this compound 3-epimerase from Pichia pastoris | His-tag Affinity Resin | 3.65 U/mg (specific activity of purified enzyme) | >90% activity retained after 1h at 35-55°C | 83.38% relative activity after five cycles | 17.03% with 10% (w/v) D-fructose | [4] |
Experimental Protocols
Protocol 1: Covalent Immobilization on Amino-Epoxide Support
This protocol describes a multi-step method for the covalent attachment of purified this compound 3-epimerase (DPEase) to an amino-epoxide support, such as ReliZyme HFA403/M. This method results in a stable immobilized enzyme with enhanced thermal stability.[1][2][3]
Materials:
-
Purified this compound 3-epimerase
-
Amino-epoxide support (e.g., ReliZyme HFA403/M)
-
Phosphate buffer (PB), 50 mM, pH 7.5
-
Sodium chloride (NaCl)
-
Glutaraldehyde solution
-
Glycine solution
-
Binding buffer: 50 mM PB, 500 mM NaCl, pH 7.5
-
Washing buffer: 50 mM imidazole, 50 mM PB, 500 mM NaCl, pH 7.5
-
Elution buffer: 500 mM imidazole, 50 mM PB, 500 mM NaCl, pH 7.5
-
Dialysis tubing
Procedure:
-
Enzyme Purification:
-
Purify the recombinant DPEase using a Ni2+-chelating Sepharose Fast Flow column.
-
Load the crude enzyme solution onto the column.
-
Wash the column with washing buffer to remove unbound proteins.
-
Elute the purified DPEase with elution buffer.
-
Dialyze the purified enzyme against PB to remove imidazole and metal ions.
-
-
Immobilization:
-
Ion Exchange (0-8 hours): Add the purified DPEase solution to the amino-epoxide support in a suitable buffer (e.g., PB at a low ionic strength) and incubate to allow for physical adsorption of the enzyme onto the support.
-
Covalent Binding (8-20 hours): After the initial ionic exchange, continue the incubation to facilitate the formation of covalent bonds between the enzyme and the epoxy groups on the support.
-
Glutaraldehyde Crosslinking (20-21 hours): Introduce a glutaraldehyde solution to crosslink the enzyme molecules, further stabilizing the immobilized enzyme.
-
Blocking (21-37 hours): Add a blocking agent, such as glycine, to cap any remaining reactive groups on the support, preventing non-specific adsorption in subsequent reactions.
-
Expected Outcome:
This protocol yields a highly stable immobilized DPEase preparation with multipoint attachment to the support. The glycine-blocked immobilized enzyme has been shown to retain over 50% of its activity after incubation at 60°C for 2 hours, a significant improvement over the free enzyme.[1][2]
Protocol 2: Whole-Cell Immobilization by Entrapment in Calcium Alginate
This protocol details the immobilization of whole recombinant cells expressing this compound 3-epimerase within a calcium alginate gel matrix. This method is advantageous as it bypasses the need for enzyme purification, making it a more cost-effective option for large-scale production.
Materials:
-
Culture of recombinant Bacillus subtilis expressing this compound 3-epimerase
-
Sodium alginate solution (2-3% w/v)
-
Calcium chloride (CaCl2) solution (0.1-0.2 M)
-
Sterile distilled water or saline solution (0.85% NaCl)
-
Syringe with a needle or a peristaltic pump
Procedure:
-
Cell Preparation:
-
Harvest the recombinant B. subtilis cells from the culture medium by centrifugation.
-
Wash the cell pellet with sterile distilled water or saline solution to remove any residual media components.
-
Resuspend the cell pellet to a desired cell density.
-
-
Entrapment in Alginate Beads:
-
Mix the cell suspension thoroughly with the sodium alginate solution.
-
Extrude the cell-alginate mixture dropwise into the CaCl2 solution using a syringe or pump. Maintain a constant dropping height to ensure uniform bead size.
-
The droplets will instantly form gel beads upon contact with the calcium chloride solution due to ion exchange.
-
Allow the beads to harden in the CaCl2 solution for a specified period (e.g., 30 minutes to a few hours).
-
-
Washing and Storage:
-
Collect the immobilized cell beads by filtration or decantation.
-
Wash the beads with sterile distilled water to remove excess calcium chloride and un-entrapped cells.
-
The immobilized cell beads can be stored in a suitable buffer at 4°C until use.
-
Expected Outcome:
This protocol produces robust biocatalyst beads containing whole cells capable of converting D-fructose to this compound. The immobilized cells exhibit enhanced stability at different temperatures and pH values compared to free cells and can be reused for multiple batches of this compound production.
Protocol 3: One-Step Purification and Immobilization on His-tag Affinity Resin
This protocol describes a streamlined approach for the simultaneous purification and immobilization of a His-tagged this compound 3-epimerase secreted from a Pichia pastoris expression system. This method is highly efficient and simplifies the overall process.[4]
Materials:
-
Culture supernatant from Pichia pastoris expressing secreted His-tagged DPEase
-
His-tag affinity resin (e.g., HisPrep™ FF 16/10 column)
-
Binding buffer: 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.5
-
Washing buffer: 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.5
-
Elution buffer (for enzyme characterization, not immobilization for reuse): 20 mM sodium phosphate, 500 mM NaCl, 200-500 mM imidazole, pH 7.5
Procedure:
-
Enzyme Loading and Immobilization:
-
Clarify the culture supernatant by centrifugation or filtration to remove any cells or debris.
-
Load the clarified supernatant containing the His-tagged DPEase directly onto the His-tag affinity column at a controlled flow rate (e.g., 1 mL/min). The His-tagged enzyme will bind to the nickel-charged resin.
-
-
Washing:
-
Wash the column with several column volumes of binding/washing buffer to remove any non-specifically bound proteins from the culture medium.
-
-
Immobilized Enzyme Reactor:
-
The column with the bound enzyme can now be used directly as a packed-bed reactor for the continuous production of this compound. The substrate solution (D-fructose) is passed through the column under optimized reaction conditions (pH, temperature).
-
Expected Outcome:
This protocol results in a ready-to-use immobilized enzyme reactor in a single step. The immobilized DPEase demonstrates good operational stability and can be reused for multiple cycles with high retention of activity, making it a very attractive option for continuous production processes.[4]
Visualizations
Experimental Workflow for D-TE Immobilization and this compound Production
Caption: General workflow for this compound production using immobilized D-tagatose 3-epimerase.
Signaling Pathway for Enzymatic Conversion of D-Fructose to this compound
Caption: Enzymatic conversion of D-fructose to this compound by immobilized D-tagatose 3-epimerase.
References
- 1. Improved Performance of this compound 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment [agris.fao.org]
- 2. Improved Performance of this compound 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing D-Psicose (Allulose) as a Sugar Substitute in Animal Model Diets
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose, also known as Allulose, is a rare sugar and a C-3 epimer of D-fructose.[1][2][3] It offers the sweet taste of sucrose but is largely non-metabolizable, making it a nearly zero-calorie sugar substitute.[4][5] Extensive research in various animal models has highlighted its potential therapeutic effects against metabolic disorders, including obesity and type 2 diabetes. These notes provide a comprehensive overview of the application of this compound in animal research, summarizing key findings and providing detailed experimental protocols.
Summary of Preclinical Findings
Studies in rodent models have consistently demonstrated the beneficial metabolic effects of this compound. When incorporated into the diet, it has been shown to mitigate weight gain associated with high-fat, high-sugar diets, improve insulin sensitivity, and regulate blood glucose levels.[6][7] Furthermore, this compound has been observed to reduce the accumulation of fat in the abdomen and liver.[1][6][8] Long-term safety studies in rats have not identified any adverse effects at dietary concentrations of 3%.[1][9][10]
Quantitative Data from Animal Studies
The following tables summarize the key quantitative outcomes from various preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound on Body Weight and Adipose Tissue
| Animal Model | Diet | This compound Dose | Duration | Change in Body Weight | Change in Intra-abdominal Adipose Tissue | Reference |
| Wistar Rats | 3% this compound in diet | ~1.28 g/kg/day | 18 months | Significantly lower gain vs. sucrose group | Significantly lower weight vs. sucrose group | [1][9] |
| Sprague-Dawley Rats | High-fat, high-sugar diet | Allulose-rich diet | 12 weeks | Reduced gain vs. control | Not specified | [6] |
| C57BL/6J Mice | High-fat diet (HFD) | 5% in diet | 16 weeks | Significant decrease vs. HFD group | Not specified | [11] |
| db/db Mice | Oral supplementation | 200 mg/kg BW | 28 days | Sustained weight gain by ~10% vs. other groups | Not specified | [8] |
Table 2: Effects of this compound on Glucose Metabolism and Insulin Sensitivity
| Animal Model | Diet | This compound Dose | Duration | Change in Fasting Blood Glucose | Change in Insulin Resistance (HOMA-IR) | Reference |
| Sprague-Dawley Rats | High-fat, high-sugar diet | Allulose-rich diet | 12 weeks | Not specified | Improved insulin resistance | [6][7] |
| C57BL/6J Mice | High-fat diet (HFD) | 5% in diet | 16 weeks | Improved fasting blood glucose | Improved HOMA-IR | [11][12] |
| db/db Mice | Oral supplementation | 200 mg/kg BW | 28 days | Maintained levels (276-305 mg/dL) vs. 2-fold increase in control | Improved glucose tolerance | [8] |
| Wistar Rats | Oral gavage with carbohydrates | 0.2 g/kg with 2 g/kg carbohydrate | Acute | Significantly inhibited postprandial glucose increase after sucrose or maltose ingestion | Not applicable | [3] |
Table 3: Effects of this compound on Lipid Profile
| Animal Model | Diet | This compound Dose | Duration | Change in Plasma Lipids | Change in Hepatic Lipids | Reference |
| C57BL/6J Mice | High-fat diet (HFD) | 5% in diet | 16 weeks | Not specified | Ameliorated hepatic steatosis | [11][12] |
| db/db Mice | Oral supplementation | 200 mg/kg BW | 28 days | Ameliorated LDL/HDL ratio | Reversed triglyceride and total cholesterol by 37.88% and 62.89% respectively vs. control | [8] |
| Healthy Dogs | Daily administration | 0.2 g/kg | 12 weeks | Significantly lower total cholesterol | Not specified | [13] |
Experimental Protocols
Protocol 1: Long-Term Toxicity and Metabolic Effects in Rats
This protocol is based on studies evaluating the chronic effects of this compound.[1][9][10]
-
Animal Model: Male Wistar rats, 3 weeks old.
-
Acclimatization: House individually in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) and provide a standard commercial rodent diet (e.g., CE-2) and water ad libitum for one week.
-
Group Allocation: Randomly divide rats into two groups: a control group (e.g., 3% sucrose-supplemented diet) and a treatment group (3% this compound-supplemented diet).
-
Diet Preparation: Mix the standard diet with either 3% sucrose or 3% this compound.
-
Study Duration: 12 to 18 months.
-
Data Collection:
-
Weekly: Monitor body weight and food intake.
-
At Termination (12 and 18 months):
-
Collect blood samples for clinical chemistry analysis.
-
Euthanize the animals and perform a gross pathological examination.
-
Dissect and weigh major organs (liver, kidneys, brain, lungs, pancreas) and intra-abdominal adipose tissue.
-
-
Protocol 2: Diet-Induced Obesity and Type 2 Diabetes Model in Mice
This protocol is adapted from studies investigating the anti-obesity and anti-diabetic effects of this compound.[11][12]
-
Animal Model: Male C57BL/6J mice.
-
Diet Induction: Feed a high-fat diet (HFD) to induce obesity and insulin resistance for a specified period.
-
Group Allocation:
-
Normal Diet (ND)
-
High-Fat Diet (HFD)
-
HFD + 5% this compound
-
HFD + 5% Control Sweetener (e.g., Erythritol)
-
-
Pair-Feeding: To control for caloric intake, pair-feed the animals in the HFD groups.
-
Study Duration: 16 weeks.
-
Data Collection and Assays:
-
Regularly: Monitor body weight.
-
Glucose Metabolism:
-
Fasting Blood Glucose: Measure periodically from tail vein blood.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): At the end of the study, fast mice overnight, then administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
At Termination:
-
Collect plasma for analysis of lipids, insulin, and inflammatory markers.
-
Harvest liver and adipose tissue for histological analysis and measurement of lipid content.
-
Analyze mRNA expression of genes related to glucose and lipid metabolism in the liver.
-
-
Visualizations: Pathways and Workflows
Proposed Mechanism of this compound in Ameliorating Metabolic Disease
References
- 1. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Natural Alternative Sweeteners on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The study on long-term toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Diabetic Effects of Allulose in Diet-Induced Obese Mice via Regulation of mRNA Expression and Alteration of the Microbiome Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The long-term safety of D-allulose administration in healthy dogs [jstage.jst.go.jp]
Application Notes and Protocols for Monitoring D-Psicose Conversion from D-Fructose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the enzymatic conversion of D-fructose to D-psicose (also known as D-allulose), a rare sugar with significant potential in the pharmaceutical and food industries. Accurate and efficient monitoring of this bioconversion is crucial for process optimization, impurity control, and cost reduction.[1] This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Introduction to this compound Conversion
This compound is a C-3 epimer of D-fructose and is naturally found in small quantities.[2][3] Its low-calorie and non-fermentable properties make it a desirable sugar substitute.[4] The most common method for producing this compound is through the enzymatic epimerization of D-fructose, often utilizing D-tagatose 3-epimerase or this compound 3-epimerase.[1][2][5] Monitoring the progress of this reaction is essential to determine the optimal reaction time, maximize yield, and characterize the final product purity.
Analytical Techniques for Monitoring
Several analytical techniques can be employed to separate and quantify this compound and D-fructose in a reaction mixture. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. The most commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of sugars. Various detectors, such as Refractive Index (RID), Evaporative Light Scattering Detector (ELSD), and Pulsed Amperometric Detector (PAD), can be coupled with HPLC for sensitive detection.[1][6][7]
-
Capillary Electrophoresis (CE): A high-resolution separation technique that offers advantages in terms of speed and sample volume.[8][9] It is particularly useful for separating structurally similar isomers like this compound and D-fructose.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique that often requires derivatization of the sugars to make them volatile.[10][11] It is valuable for confirmation and identification of the target compounds.
Data Presentation: Quantitative Method Comparison
The following tables summarize key quantitative parameters for the different analytical methods described in the protocols.
Table 1: HPLC Method Parameters
| Parameter | HPLC-RID | HPLC-ELSD | HPLC-PAD |
| Linearity Range | 0.05% to 0.5%[1] | 0.01 g/100 mL - 0.80 g/100 mL[6] | 5 to 150 µg/mL[7] |
| Correlation Coefficient (R²) | ≥ 0.99[1] | 0.9994[6] | 0.9999[7] |
| Limit of Detection (LOD) | Not specified | 0.002 g/100 mL[6] | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.006 g/100 mL[6] | Not specified |
| Analysis Time | Within 8 minutes[1] | Not specified | Not specified |
| Recovery | Not specified | 91.5% - 94.2%[6] | 96.6% - 96.7%[7] |
Table 2: Capillary Electrophoresis Method Parameters
| Parameter | Value |
| Linearity Range | 0.1 mM (0.0018% w/v) to 3.0 mM (0.0540% w/v)[9] |
| Correlation Coefficient (R²) | > 0.99[9] |
| Limit of Detection (LOD) | 0.11 to 0.20 mM[8] |
Experimental Protocols
Protocol 1: HPLC-RID for Routine Monitoring
This protocol describes a simplified and rapid HPLC method using a Refractive Index Detector (RID) for routine monitoring of this compound production from D-fructose.[1]
1. Materials and Reagents:
-
D-fructose standard
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with an isocratic pump
-
Refractive Index Detector (RID)
-
Aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)[1]
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (80:20, v/v)[8]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35 °C[12]
-
Injection Volume: 10 µL[12]
-
Detector Temperature: 35 °C[12]
4. Sample Preparation:
-
Withdraw an aliquot from the enzymatic reaction mixture at desired time points.
-
Stop the enzymatic reaction by boiling the sample for 10 minutes.[13]
-
Centrifuge the sample to remove any precipitated protein.
-
Dilute the supernatant with the mobile phase to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks for D-fructose and this compound based on the retention times of the standards.
-
Quantify the concentration of each sugar using a calibration curve generated from the standard solutions.
-
Calculate the conversion yield of this compound.
Caption: Workflow for HPLC-RID analysis.
Protocol 2: Capillary Electrophoresis for High-Resolution Separation
This protocol details a capillary electrophoresis method for the sensitive and high-throughput analysis of this compound and D-fructose.[9]
1. Materials and Reagents:
-
D-fructose standard
-
This compound standard
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector
-
Fused-silica capillary
3. Electrophoretic Conditions:
-
Background Electrolyte (BGE): 36 mM Na₂HPO₄ and 130 mM NaOH, pH 12.6[8]
-
Capillary: 60 cm total length, 50.2 cm effective length[14]
-
Voltage: +18 kV[14]
-
Temperature: 20 °C[14]
-
Injection: 0.5 psi for 5 seconds[14]
-
Detection: Direct UV at 265 nm[14]
4. Sample Preparation:
-
Prepare samples as described in the HPLC protocol (Protocol 1, step 4).
-
Dilute the final sample with the background electrolyte.
5. Data Analysis:
-
Identify the migration times of D-fructose and this compound using standards.
-
Quantify the concentration of each sugar using a calibration curve.
Caption: Capillary Electrophoresis workflow.
Protocol 3: GC-MS for Confirmatory Analysis
This protocol provides a general guideline for the analysis of this compound and D-fructose using GC-MS. Sugars are non-volatile and require derivatization prior to analysis.[10]
1. Materials and Reagents:
-
D-fructose standard
-
This compound standard
-
Derivatization reagent (e.g., Trimethylsilyl-dithioacetal (TMSD) or pentafluorobenzyl bromide)[11][15]
-
Anhydrous pyridine
-
Hexane (GC grade)
-
Internal standard (e.g., sorbitol)
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
DB-5 or similar capillary column (e.g., 60 m × 0.25 mm × 0.25 µm)[11]
3. Derivatization Procedure (Example using TMSD):
-
Lyophilize the aqueous sample to complete dryness.
-
Add the internal standard.
-
Add anhydrous pyridine and the TMSD derivatization reagent.
-
Incubate at a specific temperature and time as required by the chosen derivatization protocol (e.g., 60-80°C for 30-60 min).
-
Extract the derivatized sugars with hexane.
-
The hexane layer is ready for GC-MS injection.
4. GC-MS Conditions (Example):
-
Injector Temperature: 300 °C[16]
-
Oven Temperature Program: Start at 80°C, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C at 25°C/min, hold for 15 min.[11]
-
Carrier Gas: Helium at a constant flow rate.[16]
-
MS Ion Source Temperature: 230 °C[16]
-
MS Quadrupole Temperature: 150 °C[16]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[16]
-
Scan Range: m/z 40-600[16]
5. Data Analysis:
-
Identify the derivatized sugars based on their retention times and mass spectra compared to standards.
-
Quantify using the internal standard method.
Caption: GC-MS sample preparation and analysis.
Signaling Pathways and Logical Relationships
The enzymatic conversion of D-fructose to this compound is a reversible epimerization reaction at the C-3 position.
Caption: Enzymatic epimerization of D-fructose.
Conclusion
The choice of analytical technique for monitoring this compound conversion depends on the specific requirements of the study. HPLC-RID offers a simple and robust method for routine analysis. Capillary Electrophoresis provides high resolution and speed, making it suitable for high-throughput screening. GC-MS is a powerful tool for confirmation and detailed structural analysis. The protocols provided in these application notes offer a starting point for developing and validating in-house methods for monitoring this important bioconversion process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. D-Allulose (this compound) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Psicose Contents in Various Food Products and its Origin [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive and high throughput method for the analysis of this compound by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uoguelph.ca [uoguelph.ca]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lipidmaps.org [lipidmaps.org]
- 16. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ultrasound-Assisted Extraction of D-Psicose from Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose) is a rare, low-calorie monosaccharide naturally present in small quantities in various foods such as figs, raisins, and maple syrup.[1] Its properties, including its sweet taste profile similar to sucrose but with significantly fewer calories, have garnered considerable interest from the food, pharmaceutical, and nutraceutical industries.[2] Ultrasound-assisted extraction (UAE) is a promising green technology for the efficient extraction of bioactive compounds from plant materials.[3] This application note provides detailed protocols and data for the application of UAE in the extraction of this compound from natural sources, offering a potentially more efficient and scalable alternative to traditional extraction methods.
The principle of UAE involves the use of ultrasonic waves to create acoustic cavitation in the solvent, leading to the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature, causing cell wall disruption and enhancing mass transfer of the target compounds from the plant matrix into the solvent.[4][5]
Data Presentation: UAE Parameters for Sugar Extraction from this compound-Containing Sources
While specific data on the direct ultrasound-assisted extraction of this compound is limited, the following tables summarize UAE parameters from studies on the extraction of sugars and polysaccharides from figs and grapes (raisins), which can be adapted for this compound extraction.
Table 1: Ultrasound-Assisted Extraction Parameters for Polysaccharides from Fig Leaves
| Parameter | Optimized Value | Reference |
| Extraction Time | 121 min | [6] |
| Extraction Temperature | 72 °C | [6] |
| Solid to Liquid Ratio | 1:48 g/mL | [6] |
| Ultrasonic Power | 250 W | [6] |
Table 2: Ultrasound-Assisted Extraction Parameters for Sugars from Grapes (for Raisin Production)
| Parameter | Condition | Outcome | Reference |
| Treatment Time | 25 minutes | 28.7% reduction in fructose and glucose | [7] |
| Ultrasonic Frequency | 40 kHz | - | [7] |
| Fruit:Solvent Ratio | 1:4 (w/v) | - | [7] |
| Solvent | Distilled Water | - | [7] |
Table 3: Validated UAE Method for this compound in Raisins (Qualitative Data)
| Parameter | Investigated Range/Value | Reference |
| Ultrasonic Power | 100 W | [8] |
| Pulse Duty Cycle | 0.5 s⁻¹ | [8] |
| Extraction Temperature | 10, 25, 40, 55, 70, and 85 °C | [8] |
| Extraction Time | 5, 10, 15, 20, and 25 min | [8] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction of this compound from Dried Fruits (e.g., Figs, Raisins)
This protocol is adapted from methodologies for the UAE of sugars from fruits.[6][9]
1. Sample Preparation:
- Dry the natural product (e.g., figs, raisins) at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Ultrasound-Assisted Extraction:
- Weigh a specific amount of the powdered sample (e.g., 10 g).
- Place the sample in a suitable extraction vessel (e.g., a beaker).
- Add the extraction solvent (e.g., distilled water or ethanol-water mixture) at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).
- Place the vessel in an ultrasonic bath or use an ultrasonic probe.
- Set the UAE parameters based on optimization studies. Suggested starting parameters are:
- Temperature: 50-70°C
- Time: 20-40 minutes
- Ultrasonic Power/Frequency: 200-400 W / 40 kHz
- Continuously stir the mixture during sonication if possible.
3. Post-Extraction Processing:
- After extraction, centrifuge the mixture (e.g., at 5000 rpm for 15 minutes) to separate the supernatant from the solid residue.
- Collect the supernatant.
- Filter the supernatant through a suitable filter paper (e.g., Whatman No. 1) to remove any remaining solid particles.
- The resulting extract contains this compound and other soluble compounds.
Protocol 2: Quantification of this compound in the Extract by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This protocol is based on established methods for this compound analysis.[10]
1. Sample Preparation:
- Take a known volume of the extract from Protocol 1.
- If necessary, dilute the extract with the mobile phase to a concentration within the calibration range.
- Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. HPLC-RID Analysis:
- HPLC System: A standard HPLC system equipped with a refractive index detector.
- Column: An amino-propyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm).[10]
- Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[10]
- Flow Rate: 1.0 mL/min.[10]
- Injection Volume: 20 µL.
- Column Temperature: 30-40°C.
- Detector Temperature: 35-45°C.
3. Calibration and Quantification:
- Prepare a series of standard solutions of this compound of known concentrations.
- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample extract.
- Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for the ultrasound-assisted extraction and quantification of this compound.
Caption: Key parameters influencing the efficiency of ultrasound-assisted extraction.
References
- 1. Ultrasound-Assisted Polysaccharide Extraction from Grape Skin and Assessment of In Vitro Hypoglycemic Activity of Polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the Ultrasound Operating Conditions for Extraction and Quantification of Fructooligosaccharides from Garlic (Allium sativum L.) via High-Performance Liquid Chromatography with Refractive Index Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound assisted aqueous two-phase extraction of polysaccharides from Cornus officinalis fruit: Modeling, optimization, purification, and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and high throughput method for the analysis of this compound by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Ultrasound-assisted Dehydration Process Applied to Red Globe Grapes for Producing Low Calorie Raisins - CONICET [bicyt.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. sciepub.com [sciepub.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in Response to D-Psicose Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of D-Psicose on gene expression, with a focus on its impact on lipid metabolism and inflammatory responses. Detailed protocols for key experiments are provided to facilitate the design and execution of studies in this area.
Introduction to this compound and its Effects on Gene Expression
This compound (also known as D-allulose) is a rare sugar and a C-3 epimer of D-fructose. It is of significant interest in the fields of nutrition and pharmacology due to its low-calorie nature and various reported health benefits.[1] Studies have indicated that this compound can influence body weight, fat deposition, and glucose homeostasis.[2] At the molecular level, this compound has been shown to modulate the expression of genes involved in key metabolic and inflammatory pathways.
The primary mechanisms of action of this compound on gene expression include:
-
Regulation of Lipid Metabolism: this compound has been observed to suppress the expression of genes involved in lipogenesis (fat synthesis) while upregulating genes associated with fatty acid oxidation (fat burning).
-
Modulation of Inflammatory Responses: this compound has demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory mediators.
Key Signaling Pathways Affected by this compound
1. Lipid Metabolism Pathway:
This compound influences lipid metabolism primarily by affecting the expression of key transcription factors and enzymes. It has been shown to downregulate genes involved in lipogenesis, such as Acetyl-CoA Carboxylase Alpha (ACCα), Fatty Acid Synthase (FAS), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). Conversely, it upregulates genes promoting fatty acid oxidation, including AMP-activated protein kinase (AMPKα), Hormone-Sensitive Lipase (HSL), and Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Caption: this compound regulation of lipid metabolism.
2. Inflammatory Response Pathway:
This compound has been shown to inhibit the expression of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine involved in inflammation. This inhibition is mediated, at least in part, through the suppression of the p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathway.[3][4]
Caption: this compound inhibition of the p38-MAPK/MCP-1 pathway.
Quantitative Data on Gene Expression Changes
While many studies describe the qualitative effects of this compound on gene expression, specific quantitative data is often limited. The following tables summarize the expected trends based on available literature. Researchers are encouraged to perform their own quantitative experiments to determine the precise fold changes in their specific model systems.
Table 1: Effect of this compound on Lipogenesis-Related Gene Expression
| Gene | Expected Change in Expression |
| ACCα | Downregulation |
| FAS | Downregulation |
| SREBP-1c | Downregulation |
Table 2: Effect of this compound on Fatty Acid Oxidation-Related Gene Expression
| Gene | Expected Change in Expression |
| AMPKα | Upregulation |
| HSL | Upregulation |
| PPARα | Upregulation |
Table 3: Effect of this compound on Inflammatory Gene Expression
| Gene | Expected Change in Expression |
| MCP-1 | Downregulation |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on gene expression.
Experimental Workflow
Caption: Workflow for gene expression analysis.
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for in vitro studies using cell lines such as hepatocytes (e.g., HepG2), adipocytes (e.g., 3T3-L1), or macrophages (e.g., RAW 264.7).
Materials:
-
Appropriate cell line
-
Complete cell culture medium
-
This compound (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Remove the culture medium from the cells and replace it with fresh medium containing the desired concentration of this compound (e.g., 1-10 mM). Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
After treatment, wash the cells twice with ice-cold PBS and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
This protocol describes a standard method for total RNA isolation from cultured cells.
Materials:
-
TRIzol reagent or similar lysis buffer
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
Lyse the cells directly in the culture plate by adding 1 mL of TRIzol reagent per well of a 6-well plate.
-
Pipette the cell lysate up and down several times to homogenize.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: RNA-Seq Library Preparation and Analysis
This protocol provides a general overview of the steps involved in preparing RNA-Seq libraries for next-generation sequencing.
Procedure:
-
RNA Quality Control: Assess the integrity of the extracted RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended.
-
Poly(A) RNA Selection or Ribosomal RNA Depletion: Isolate mRNA from total RNA using oligo(dT) beads or deplete ribosomal RNA using a ribo-depletion kit.
-
RNA Fragmentation: Fragment the RNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize second-strand cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound treatment.
-
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol is for the validation of gene expression changes identified by RNA-Seq or for targeted gene expression analysis.
Materials:
-
cDNA (synthesized from total RNA)
-
Gene-specific forward and reverse primers (see Table 4)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix according to the manufacturer's instructions.
-
qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Table 4: Example qPCR Primer Sequences for Mouse Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ACCα | GTTCTGTTGGACAACGCCTTCAC | GGAGTCACAGAAGCAGCCCATT |
| FAS | Not readily available in search results | Not readily available in search results |
| SREBP-1c | CGACTACATCCGCTTCTTGCAG | CCTCCATAGACACATCTGTGCC |
| AMPKα | Not readily available in search results | Not readily available in search results |
| HSL | Not readily available in search results | Not readily available in search results |
| PPARα | Not readily available in search results | Not readily available in search results |
| MCP-1 | Not readily available in search results | Not readily available in search results |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. This compound inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. origene.com [origene.com]
- 7. jp.sinobiological.com [jp.sinobiological.com]
- 8. origene.com [origene.com]
- 9. cn.sinobiological.com [cn.sinobiological.com]
- 10. cn.sinobiological.com [cn.sinobiological.com]
- 11. Mouse Fas Ligand/TNFSF6 qPCR Primer Pair, MP200825 | Sino Biological [cn.sinobiological.com]
- 12. origene.com [origene.com]
- 13. Mouse PCR Primer Sets [realtimeprimers.com]
- 14. origene.com [origene.com]
- 15. origene.com [origene.com]
- 16. genscript.com [genscript.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Human SREBP1c Expression in Liver Is Directly Regulated by Peroxisome Proliferator-activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The lncRNA Gm15622 stimulates SREBP-1c expression and hepatic lipid accumulation by sponging the miR-742-3p in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PPARα Induces the Expression of CAR That Works as a Negative Regulator of PPARα Functions in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Adipocyte Gene Expression Is Altered in Formerly Obese Mice and As a Function of Diet Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Gene expression profiling in human preadipocytes and adipocytes by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Genome-wide transcriptome analysis identifies novel gene signatures implicated in human chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. origene.com [origene.com]
- 30. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 31. researchgate.net [researchgate.net]
- 32. Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Quantitative comparison of adipocytokine gene expression during adipocyte maturation in non-obese and obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. The initiation of hepatocyte-specific gene expression within embryonic hepatocytes is a stochastic event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Identification of New Genes Involved in Human Adipogenesis and Fat Storage | PLOS One [journals.plos.org]
- 36. researchgate.net [researchgate.net]
- 37. A liver‐specific gene expression panel predicts the differentiation status of in vitro hepatocyte models - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 39. Isolation and characterization of the gene for mouse hormone-sensitive lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Psicose in Maillard Reaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Psicose, a rare sugar, in the study of the Maillard reaction. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways and experimental workflows.
Introduction to this compound and the Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that is fundamental in food science and has implications for human health. This compound (also known as D-allulose), a C-3 epimer of D-fructose, is a low-calorie rare sugar that has been shown to participate readily in the Maillard reaction, often more so than other common sugars like fructose and glucose.[1][2] The resulting Maillard Reaction Products (MRPs) from this compound exhibit unique properties, including enhanced antioxidant activity and improved food texture, making it a subject of significant research interest.[2][3][4]
Applications of this compound in Maillard Reaction Research
The study of the this compound Maillard reaction has several key applications:
-
Food Science and Technology: Understanding how this compound contributes to color, flavor, and aroma development can lead to the creation of novel food products with enhanced sensory characteristics and improved stability.[1] The MRPs from this compound can also improve the gelling ability and water-holding capacity of food proteins.
-
Nutraceuticals and Functional Foods: The MRPs derived from this compound have demonstrated significant antioxidant potential, which can be harnessed for the development of functional foods and nutraceuticals aimed at mitigating oxidative stress.[3][4]
-
Drug Development and Health: The Maillard reaction in vivo leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in various chronic diseases. Studying the Maillard reaction with this compound can provide insights into the formation and potential inhibition of AGEs.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the Maillard reaction of this compound compared to other reducing sugars.
Table 1: Comparison of Browning Intensity (Absorbance at 420 nm) of Maillard Reaction Products
| Sugar (0.1 M) | Amino Acid (0.1 M) | Temperature (°C) | Time (hours) | pH | Absorbance at 420 nm (Relative Comparison) | Reference |
| This compound | Glycine | 70-100 | 5 | 3-7 | This compound ≈ D-Fructose > D-Glucose | [1] |
| D-Tagatose | Glycine | 70-100 | 5 | 3-7 | D-Tagatose > this compound | [1] |
| This compound | Methionine | 50 | 21-24 | Not Specified | Faster browning with Methionine than this compound alone | [3][5] |
Table 2: Comparison of Antioxidant Activity of Maillard Reaction Products
| Sugar | Amino Acid | Reaction Conditions | Antioxidant Assay | Result | Reference |
| This compound | L-Lysine | 120°C, 8 hours, initial pH 9.0 | DPPH Radical Scavenging | This compound MRPs > D-Fructose MRPs | [4] |
| This compound | L-Lysine | 120°C, 8 hours, initial pH 9.0 | Reducing Power | This compound MRPs > D-Fructose MRPs | [4] |
| This compound | L-Lysine | 120°C, 8 hours, initial pH 9.0 | ABTS Radical Scavenging | This compound MRPs > D-Fructose MRPs | [6] |
| This compound | Methionine | 50°C, up to 48 hours | ABTS Radical Scavenging | Activity increased with heating time | [3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Amino Acid Maillard Reaction Products
Objective: To generate Maillard reaction products from this compound and an amino acid for subsequent analysis.
Materials:
-
This compound
-
Amino Acid (e.g., L-Lysine, Glycine, Methionine)
-
Phosphate buffer (0.1 M, desired pH)
-
Heating apparatus (e.g., water bath, heating block)
-
Reaction vessels (e.g., screw-capped test tubes)
-
Spectrophotometer
Procedure:
-
Prepare equimolar solutions of this compound and the chosen amino acid (e.g., 0.1 M) in the phosphate buffer.
-
Adjust the pH of the solution to the desired level (e.g., pH 7 or 9) using NaOH or HCl.
-
Aliquot the solution into reaction vessels and seal them.
-
Incubate the vessels at a specific temperature (e.g., 50°C, 90°C, or 120°C) for a defined period (e.g., 1 to 48 hours).[1][3][4]
-
At designated time points, remove a vessel from the heat and immediately cool it in an ice bath to stop the reaction.
-
Store the resulting Maillard reaction products at -20°C for further analysis.
Protocol 2: Measurement of Browning Intensity
Objective: To quantify the extent of the Maillard reaction by measuring the formation of brown pigments.
Method: Spectrophotometry
Procedure:
-
Dilute the Maillard reaction product samples with the phosphate buffer as necessary to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted samples at 420 nm using a spectrophotometer.[1][3][5]
-
Use the phosphate buffer as a blank.
-
Record the absorbance values. An increase in absorbance at 420 nm indicates a higher concentration of brown pigments (melanoidins) and a greater extent of the Maillard reaction.
Protocol 3: Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To determine the free radical scavenging capacity of the this compound Maillard reaction products.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Maillard reaction product samples
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Mix a specific volume of the Maillard reaction product sample (or a dilution thereof) with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control sample is prepared by mixing the MRP sample with methanol instead of the DPPH solution. A blank is prepared with methanol and the DPPH solution.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_blank - (A_sample - A_control)) / A_blank] * 100 Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the sample with the DPPH solution.
-
A_control is the absorbance of the sample without the DPPH solution.
-
Visualizations
Caption: Experimental workflow for studying the this compound Maillard reaction.
Caption: Simplified pathway of the Maillard reaction involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics and antioxidant activity of Maillard reaction products from psicose-lysine and fructose-lysine model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstration of physical phenomenas and scavenging activity from this compound and methionine maillard reaction products | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 6. researchgate.net [researchgate.net]
Investigating the Effects of D-psicose on Intestinal α-Glucosidase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-psicose, a rare sugar and C-3 epimer of D-fructose, has garnered significant attention for its potential health benefits, including its role in managing postprandial hyperglycemia. A key mechanism underlying this effect is the inhibition of intestinal α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This document provides detailed application notes and protocols for investigating the inhibitory effects of this compound on intestinal α-glucosidase activity, intended for researchers, scientists, and professionals in drug development.
Data Presentation
While this compound has been identified as a potent inhibitor of intestinal α-glucosidases, particularly sucrase and maltase, specific IC50 values are not consistently reported in publicly available scientific literature. The inhibitory action is consistently described as significant.
| Enzyme | Substrate | Inhibitor | Inhibition Type | Quantitative Inhibition Data | Reference |
| Intestinal α-Glucosidase (Sucrase) | Sucrose | This compound | Uncompetitive | Potent inhibition observed, specific IC50 values not reported. | [1][2][3] |
| Intestinal α-Glucosidase (Maltase) | Maltose | This compound | Uncompetitive | Potent inhibition observed, specific IC50 values not reported. | [1][2][3] |
Mandatory Visualizations
Experimental Workflow
Signaling Pathway of Inhibition
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on intestinal α-glucosidase (sucrase and maltase) activity in vitro.
Materials:
-
This compound (CAS 551-68-8)
-
Rat intestinal acetone powder (source of α-glucosidase)
-
Sucrose
-
Maltose
-
Phosphate buffer (0.1 M, pH 6.8)
-
Glucose oxidase kit
-
Spectrophotometer (plate reader compatible)
-
96-well microplates
Procedure:
-
Preparation of Enzyme Solution:
-
Suspend rat intestinal acetone powder in 0.1 M phosphate buffer (pH 6.8).
-
Centrifuge the suspension at 4°C to obtain the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the enzyme solution using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add the this compound solutions of varying concentrations to the respective wells. A control well should contain only the enzyme and buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution (sucrose or maltose) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).
-
-
Measurement of Product Formation:
-
Measure the amount of glucose produced using a glucose oxidase kit according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance in the presence of this compound.
-
-
Kinetic Analysis (Optional):
-
To determine the type of inhibition (uncompetitive), perform the assay with varying concentrations of both the substrate and this compound.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). Parallel lines are indicative of uncompetitive inhibition.
-
In Vivo Postprandial Glucose Suppression Study in Rats
This protocol evaluates the effect of this compound on the postprandial blood glucose response after carbohydrate ingestion in a rat model.[1][3]
Materials:
-
Male Wistar rats
-
This compound
-
Sucrose, Maltose, or soluble starch
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization:
-
Acclimatize male Wistar rats to standard laboratory conditions for at least one week.
-
Fast the rats overnight (12-16 hours) before the experiment with free access to water.
-
-
Oral Administration:
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration immediately using a glucometer.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the blood glucose concentration over time for each group.
-
Compare the blood glucose levels and AUC between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the postprandial glucose peak and AUC in the this compound group indicates effective α-glucosidase inhibition in vivo.
-
Mechanism of Action: Uncompetitive Inhibition
This compound exhibits an uncompetitive mode of inhibition against intestinal sucrase and maltase.[2] In this mechanism, the inhibitor (this compound) does not bind to the free enzyme. Instead, it binds exclusively to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex. This binding event prevents the conversion of the substrate into products, thereby reducing the overall rate of the enzymatic reaction. This type of inhibition is characterized by a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzyme.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the inhibitory effects of this compound on intestinal α-glucosidase activity. The potent and uncompetitive inhibition of sucrase and maltase by this compound highlights its potential as a functional food ingredient or a therapeutic agent for managing conditions associated with postprandial hyperglycemia. Further research to elucidate the precise IC50 values and to explore the long-term effects in human subjects is warranted.
References
Application Notes and Protocols for Engineered D-Allulose Production in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of D-allulose, a low-calorie rare sugar, using metabolically engineered Escherichia coli. The protocols are based on established scientific literature and are intended for research and development purposes.
Introduction
D-allulose (also known as D-psicose) is a C-3 epimer of D-fructose with significant potential as a sugar substitute due to its ultra-low calorie content and beneficial physiological properties. While chemical synthesis is challenging, microbial fermentation using engineered E. coli offers a promising and sustainable production route. This document outlines two primary metabolic engineering strategies: the direct "Izumoring" pathway and the "Phosphorylation-Dephosphorylation" pathway.
Metabolic Engineering Strategies
Izumoring Pathway
This strategy relies on the direct epimerization of D-fructose to D-allulose, catalyzed by the enzyme D-allulose 3-epimerase (DAE), also known as this compound 3-epimerase (DPEase). To enhance production, the host E. coli is engineered to efficiently uptake D-fructose and express a highly active DAE. Further modifications often include the deletion of genes involved in fructose metabolism and D-allulose transport to prevent product loss and drive the reaction towards D-allulose accumulation.
Phosphorylation-Dephosphorylation Pathway
This alternative pathway circumvents the thermodynamic equilibrium limitations of the Izumoring reaction.[1][2][3] In this approach, D-fructose is first phosphorylated to fructose-6-phosphate (F6P). F6P is then epimerized to allulose-6-phosphate (A6P) by allulose-6-phosphate epimerase (AlsE), an enzyme endogenous to E. coli. Finally, a specific phosphatase, allulose-6-phosphate phosphatase (A6PP), removes the phosphate group to yield D-allulose.[1][2] This pathway can achieve a higher conversion rate from the intermediate.
Data Presentation: Quantitative Production of D-Allulose
The following table summarizes the D-allulose production metrics achieved in various engineered E. coli strains under different conditions.
| Engineering Strategy | Key Genes Expressed | Key Genes Deleted | Substrate | Titer (g/L) | Yield (g/g) | Reference |
| Izumoring Pathway | dpe (D-allulose 3-epimerase), ptsG-F | fryA, fruA, manXYZ, mak, galE | D-fructose | 32.33 ± 1.33 | 0.94 ± 0.01 | [4] |
| Phosphorylation-Dephosphorylation | alsE, a6PP, ptsG-F, mak, pckA | fruA, pfkA, pfkB | D-fructose | ~1.59 | ~0.72 | [1] |
| Phosphorylation-Dephosphorylation (Initial) | alsE, a6PP | - | D-fructose | 0.35 | 0.16 | [1][2] |
| Phosphorylation-Dephosphorylation + EMP block | alsE, a6PP, ptsG-F, mak | fruA, pfkA | D-fructose | 0.72 | 0.18 | [1] |
| Phosphorylation-Dephosphorylation + ATP regeneration | alsE, a6PP, ptsG-F, mak, pckA | fruA, pfkA, pfkB | D-fructose | 1.23 | 0.68 | [1] |
| Izumoring from Glucose | dpe, Acce-GI (Glucose Isomerase) | - | D-glucose | 89.1 | N/A | [5] |
| Biosynthesis from Glycerol | FbaA, Fbp, AlsE, A6PP | PfkA, PfkB, Pgi, GalE, FryA | Glycerol | 7.02 | 0.287 | [6] |
Visualizations: Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolically Engineered Escherichia coli for Conversion of D-Fructose to D-Allulose via Phosphorylation-Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynsis.com [biosynsis.com]
- 4. Transporter mining and metabolic engineering of Escherichia coli for high-level D-allulose production from D-fructose by thermo-swing fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering Escherichia coli for D-allulose biosynthesis from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo Absorption and Excretion of D-psicose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of in vivo studies on the absorption and excretion of D-psicose (also known as D-allulose). It includes detailed experimental protocols, quantitative data summaries, and visual representations of workflows and metabolic pathways to support further research and development.
Introduction
This compound, a rare sugar and a C-3 epimer of D-fructose, has garnered significant interest for its potential health benefits, including anti-hyperglycemic and anti-obesity effects.[1] Unlike common sugars, this compound is minimally metabolized in the body, leading to a near-zero caloric value.[2][3] Understanding its in vivo absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its application in food products and as a potential therapeutic agent. This document outlines the key findings from various in vivo studies and provides detailed protocols for replicating and expanding upon this research.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies on this compound absorption and excretion in both animal models and humans.
Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (100 mg/kg) | Reference |
| Maximum Blood Concentration (Cmax) | 48.5 ± 15.6 µg/g | 132.0 ± 22.1 µg/g (at 10 min) | [4][5] |
| Time to Cmax (Tmax) | 1 hour | 10 minutes | [4][5] |
| Urinary Excretion (within 1 hour) | 20% of administered dose | ~50% of administered dose | [4][5] |
| Urinary Excretion (within 2 hours) | 33% of administered dose | - | [4][5] |
| Blood Half-life (t1/2) | - | 57 minutes | [4][5] |
| Organ Accumulation | Liver | Liver | [4][5] |
| Remaining in body after 7 days | < 1% | - | [4][5] |
Table 2: Excretion of this compound in Wistar Rats after a Single Oral Administration (5 g/kg)
| Excretion Route | Percentage of Dosage Excreted (within 24 hours) | Reference |
| Urinary Excretion | 11-15% | [6] |
| Fecal Excretion | 8-13% | [6] |
Table 3: this compound Excretion in Healthy Humans after Oral Administration
| Dosage | Urinary Excretion Rate (Accumulated) | Reference |
| 0.08 g/kg BW | ~70% | [3][7] |
| 0.17 g/kg BW | ~70% | [3][7] |
| 0.34 g/kg BW | ~70% | [3][7] |
| 5 to 20 g | 66-79% | [3][8] |
| 15 g (with 14C-allulose) | 86% (urine), <3% (feces) | [3][8] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments investigating this compound absorption and excretion.
Animal Studies: Pharmacokinetics in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
Materials:
-
Male Wistar rats (specific pathogen-free)
-
This compound (research grade)
-
Vehicle (e.g., sterile saline or water for injection)
-
Oral gavage needles (20-22 gauge)
-
Syringes and needles for intravenous injection (25-27 gauge)
-
Restrainers for rats
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Metabolic cages for urine and feces collection
-
Analytical equipment for this compound quantification (e.g., HPLC with Refractive Index Detector)
Protocol for Oral Administration:
-
Animal Acclimatization: House male Wistar rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before this compound administration, with free access to water.
-
Dose Preparation: Prepare a solution of this compound in the chosen vehicle (e.g., sterile saline) at a concentration suitable for the desired dosage (e.g., 100 mg/kg or 5 g/kg).
-
Administration: Administer the this compound solution to the rats via oral gavage. The volume administered should be based on the individual animal's body weight (e.g., 5-10 mL/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., 0, 10, 30, 60, 90, and 120 minutes) post-administration. Use appropriate anticoagulant-coated tubes.
-
Urine and Feces Collection: House the rats in metabolic cages for 24-48 hours to collect urine and feces for excretion analysis.
-
Sample Processing and Analysis: Centrifuge the blood samples to obtain plasma. Store plasma, urine, and fecal homogenates at -80°C until analysis. Quantify this compound concentrations using a validated analytical method such as HPLC-RI.
Protocol for Intravenous Administration:
-
Animal Preparation: Follow the same acclimatization and fasting procedures as for oral administration. Anesthetize the rats if necessary, following approved institutional guidelines.
-
Dose Preparation: Prepare a sterile solution of this compound in a suitable vehicle for intravenous injection.
-
Administration: Inject the this compound solution slowly into the lateral tail vein. The injection volume should be appropriate for the animal's size (e.g., 1-2 mL/kg).
-
Blood Sampling and Sample Analysis: Follow the same procedures for blood collection, sample processing, and analysis as described for the oral administration protocol.
Human Studies: Oral Tolerance and Excretion
Objective: To assess the absorption and excretion of this compound in healthy human subjects.
Materials:
-
Healthy human volunteers (inclusion/exclusion criteria should be clearly defined)
-
This compound (food grade)
-
Maltodextrin (for oral tolerance tests)
-
Blood collection supplies (needles, tubes with appropriate anticoagulants)
-
Urine collection containers
-
Analytical equipment for this compound quantification
Protocol for Oral Administration and Blood Sampling:
-
Subject Recruitment and Consent: Recruit healthy adult volunteers. Obtain informed consent after explaining the study procedures, potential risks, and benefits.
-
Fasting: Instruct subjects to fast overnight (at least 10-12 hours) before the study.
-
Test Beverage Preparation: Prepare test beverages by dissolving a specific dose of this compound (e.g., 5 g, 7.5 g) and, if applicable, maltodextrin (e.g., 75 g) in a fixed volume of water.[2]
-
Baseline Sample Collection: Collect a baseline blood sample (time 0) before the subject consumes the test beverage.
-
Administration: Instruct the subject to consume the test beverage within a specified time frame (e.g., 5-10 minutes).
-
Post-administration Blood Sampling: Collect blood samples at specified time points after consumption (e.g., 30, 60, 90, and 120 minutes).[2]
-
Urine Collection: For excretion studies, instruct subjects to collect all urine for a specified period (e.g., 24 or 48 hours) following this compound ingestion.
-
Sample Processing and Analysis: Process blood samples to obtain plasma or serum. Measure this compound concentrations in plasma/serum and urine using a validated analytical method.
Visualizations
The following diagrams illustrate key experimental workflows and the metabolic fate of this compound.
Caption: Metabolic fate of orally ingested this compound.
Caption: Workflow for a rat pharmacokinetic study of this compound.
Discussion and Conclusion
The in vivo studies consistently demonstrate that this compound is partially absorbed in the small intestine and largely excreted unchanged in the urine.[4][5][6][9] This limited metabolism is the basis for its low caloric value.[2][3] The provided protocols offer a foundation for conducting further research to explore the ADME properties of this compound in more detail, for instance, by investigating potential transporters involved in its absorption or its effects on gut microbiota. The quantitative data and experimental workflows presented here are intended to facilitate the design and execution of robust in vivo studies, ultimately contributing to a deeper understanding of this compound and its physiological effects.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Acute this compound administration decreases the glycemic responses to an oral maltodextrin tolerance test in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 5. currentseparations.com [currentseparations.com]
- 6. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low conversion yield in D-Psicose enzymatic production
Welcome to the technical support center for the enzymatic production of D-Psicose. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic conversion of D-Fructose to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical conversion yield for the enzymatic production of this compound from D-Fructose?
The enzymatic conversion of D-Fructose to this compound, typically catalyzed by this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase), is a reversible reaction. Due to an unfavorable thermodynamic equilibrium, the conversion rate is often limited to less than 40%.[1][2][3] For instance, the this compound 3-epimerase from Agrobacterium tumefaciens shows an equilibrium ratio of this compound to D-fructose of approximately 32:68.[4]
Q2: Which enzymes are commonly used for this compound production?
The most common enzymes belong to the D-ketose 3-epimerase (DKEase) family.[1] This includes this compound 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase).[2] These enzymes have been identified and characterized from various microorganisms, including Agrobacterium tumefaciens, Pseudomonas cichorii, Rhodobacter sphaeroides, and Clostridium species.[4][5][6]
Q3: My conversion yield is plateauing around 30%. How can I increase it?
A conversion yield of around 30% is typical due to the reaction's thermodynamic equilibrium.[4] To overcome this limitation, several strategies can be employed:
-
Addition of Borate: Borate forms a complex with this compound, effectively removing it from the reaction equilibrium and driving the conversion towards the product. This method has been shown to increase the conversion yield significantly.[5][7]
-
Multi-Enzyme Cascade System: A redox-driven, multi-enzyme cascade system can bypass the thermodynamic equilibrium, potentially achieving a conversion rate of up to 90%.[8]
-
Process Optimization: Fine-tuning reaction conditions such as pH, temperature, and substrate concentration can help maximize enzyme activity and stability.[2]
Q4: What are the optimal reaction conditions (pH, temperature) for this compound production?
The optimal pH and temperature are enzyme-dependent. For example, the this compound 3-epimerase from Agrobacterium tumefaciens exhibits maximal activity at pH 8.0 and 50°C.[4] In contrast, the enzyme from Rhodobacter sphaeroides has optimal conditions of pH 9.0 and 40°C.[6] It is crucial to determine the optimal conditions for the specific enzyme being used. Immobilization can also alter the optimal conditions for the enzyme.[9]
Q5: Does the enzyme require any cofactors?
Some this compound 3-epimerases require metal ions as cofactors for maximal activity. For instance, the epimerase from Agrobacterium tumefaciens is significantly activated by Mn2+.[4] Similarly, the enzyme from Rhodobacter sphaeroides is enhanced by Mn2+.[6] However, other enzymes, like the one from Pseudomonas cichorii, do not require cofactors.[4]
Q6: What is enzyme immobilization and can it improve my yield?
Enzyme immobilization is the process of confining enzyme molecules to a solid support. This technique can improve enzyme stability (both thermal and pH), facilitate enzyme recovery and reuse, and potentially reduce product inhibition.[3][9] While immobilization may not directly increase the thermodynamic equilibrium yield in a simple batch reaction, it enhances the overall process efficiency and enzyme reusability, making the production more cost-effective.[9][10] Immobilized enzymes have been shown to be reusable for multiple cycles with good retention of activity.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conversion Yield (<30%) | Unfavorable thermodynamic equilibrium. | 1. Add Borate: Introduce borate to the reaction mixture at an optimal molar ratio to D-fructose to shift the equilibrium.[5][7]2. Consider a Multi-Enzyme System: Explore a redox-driven cascade reaction to bypass the equilibrium limitation.[8] |
| Suboptimal reaction conditions. | 1. Optimize pH and Temperature: Determine the optimal pH and temperature for your specific enzyme.[4][6]2. Check Cofactor Requirements: Ensure the presence of necessary metal ion cofactors (e.g., Mn2+) if required by your enzyme.[4] | |
| Enzyme Inactivation | Poor thermal or pH stability. | 1. Immobilize the Enzyme: Use a suitable support material to enhance enzyme stability and allow for reuse.[9][10]2. Optimize Reaction Time and Temperature: Avoid prolonged exposure to high temperatures that can lead to denaturation.[4] |
| Low Initial Reaction Rate | Low enzyme activity. | 1. Increase Enzyme Concentration: Add more enzyme to the reaction mixture.2. Verify Enzyme Purity and Activity: Ensure the enzyme preparation is active and free of inhibitors. |
| Substrate inhibition. | 1. Optimize Substrate Concentration: High concentrations of D-fructose can sometimes inhibit enzyme activity. Determine the optimal substrate concentration for your enzyme.[12] | |
| Difficulty in Product Separation | Presence of unreacted substrate and enzyme in the final product. | 1. Use Immobilized Enzymes: This simplifies the separation of the enzyme from the product mixture.[9]2. Chromatographic Separation: Employ techniques like simulated moving bed (SMB) chromatography to separate this compound from D-Fructose. |
Quantitative Data Summary
Table 1: Comparison of Conversion Yields for this compound Production
| Enzyme Source | System | Key Conditions | Conversion Yield (%) | Reference |
| Agrobacterium tumefaciens DPEase | Free Enzyme | 50°C, pH 8.0 | ~33 | [4] |
| Agrobacterium tumefaciens DPEase | Free Enzyme with Borate | 50°C, pH 9.0, 0.6 molar ratio of borate to fructose | 64 | [5] |
| Recombinant Bacillus subtilis expressing A. tumefaciens DPEase | Whole Cells | Optimized fermentation | ~29 | [10] |
| Recombinant B. subtilis expressing A. tumefaciens DPEase | Immobilized Whole Cells | Ca-alginate immobilization | ~21 (reusable for 6+ batches) | [10] |
| Multi-enzyme cascade | Whole-cell biocatalyst | Two-step biotransformation | up to 90 | [8] |
Experimental Protocols
Protocol 1: Standard Enzyme Assay for this compound 3-Epimerase
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM buffer (e.g., EPPS buffer, pH 8.0), 100 mM D-fructose, and 1 mM MnCl2 (if required).
-
Pre-incubate: Pre-incubate the reaction mixture at the optimal temperature (e.g., 50°C) for 5 minutes.
-
Initiate Reaction: Add a known amount of this compound 3-epimerase to the reaction mixture to start the reaction.
-
Incubate: Incubate the reaction for a defined period (e.g., 10-60 minutes) at the optimal temperature.
-
Stop Reaction: Terminate the reaction by boiling the mixture at 100°C for 5 minutes.
-
Analysis: Centrifuge the sample to pellet any precipitate. Analyze the supernatant for this compound and D-Fructose concentrations using High-Performance Liquid Chromatography (HPLC).
Protocol 2: this compound Production with Borate-Mediated Equilibrium Shift
-
Enzyme Preparation: If your enzyme requires a metal cofactor, pre-incubate the enzyme with the cofactor (e.g., 1 mM Mn2+) and then dialyze to remove unbound ions.[5]
-
Reaction Setup: Prepare a reaction mixture containing 50 mM borate buffer (pH 9.0), 100 mM D-fructose, and the prepared enzyme.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 50°C) for the desired duration.
-
Termination and Analysis: Stop the reaction by boiling and analyze the product composition using HPLC.
Visualizations
Caption: Reversible enzymatic conversion of D-Fructose to this compound.
Caption: Troubleshooting workflow for low this compound conversion yield.
Caption: Mechanism of borate-mediated equilibrium shift.
References
- 1. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 2. scirp.org [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion shift of D-fructose to this compound for enzyme-catalyzed epimerization by addition of borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced production of this compound from D-fructose by a redox-driven multi-enzyme cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High production of this compound from d-fructose by immobilized whole recombinant Bacillus subtilis cells expressing this compound 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH and temperature for D-Psicose stability in solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of D-Psicose in solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in solution is primarily influenced by two main factors: pH and temperature. Generally, an increase in either pH (alkaline conditions) or temperature leads to a higher rate of degradation.[1] This degradation can manifest as browning of the solution due to caramelization and the Maillard reaction, especially in the presence of amino acids.[1][2]
Q2: What is the optimal pH range for maintaining this compound stability in a solution?
A2: this compound exhibits its greatest stability in slightly acidic to neutral conditions. While specific optimal pH can depend on the temperature and other components in the solution, acidic conditions (e.g., pH 4.0) have been shown to result in less degradation compared to neutral (pH 6.5) or alkaline (pH 9.0 and 11.0) conditions when heated.[1]
Q3: How does temperature impact the stability of this compound solutions?
A3: Higher temperatures accelerate the degradation of this compound.[1] This is particularly evident in processes like caramelization and the Maillard reaction. For instance, heating a this compound solution at 100°C will lead to a more significant decrease in its concentration compared to heating at 80°C or 60°C.[1] For long-term storage, lower temperatures are recommended to minimize degradation.
Q4: What are caramelization and the Maillard reaction, and how do they affect this compound solutions?
A4: Caramelization is the browning of sugar by heat, a process that can occur with this compound at elevated temperatures. The Maillard reaction is a chemical reaction between amino acids and reducing sugars, like this compound, that gives browned food its distinctive flavor and color. Both reactions lead to the degradation of this compound and can be visually observed by the browning of the solution. The rate of these reactions increases with higher pH and temperature.[1][2]
Q5: Are there any additives that can affect the stability of this compound in solution?
A5: Yes, the presence of other substances can influence this compound stability. For example, amino acids are necessary for the Maillard reaction to occur, and their presence will accelerate this compound degradation at elevated temperatures.[2] Conversely, in the context of enzymatic production of this compound, certain ions like Mn2+ may be used to stabilize the enzyme responsible for its synthesis, which indirectly relates to maintaining the desired concentration of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Solution turns brown upon heating or storage. | Caramelization or Maillard Reaction: This is the most common cause of browning and indicates this compound degradation. It is accelerated by high pH and temperature. | - Lower the pH of the solution to the acidic range (e.g., pH 4-6) if your experimental conditions allow. - Reduce the heating temperature and/or duration. - If amino acids are present, be aware that the Maillard reaction is likely occurring. Consider if their presence is essential. - For storage, keep solutions at refrigerated temperatures (2-8°C). |
| Unexpected decrease in this compound concentration over time. | Chemical Degradation: this compound is degrading due to adverse pH or temperature conditions. | - Review your solution's pH and storage temperature. Refer to the stability data tables below for guidance. - Ensure your analytical method for quantifying this compound is validated and stable. - Perform a forced degradation study (see Experimental Protocols) to understand the degradation profile of your specific formulation. |
| Precipitation or cloudiness in the solution. | Interaction with other components: this compound might be interacting with other excipients or components in your formulation, leading to precipitation. This is less common with pure this compound solutions but can occur in complex mixtures. | - Evaluate the compatibility of this compound with all other components in your formulation. - Consider adjusting the pH or concentration of the components. - Filter the solution using a suitable membrane filter to remove any particulates before use, but investigate the cause of precipitation. |
| Inconsistent experimental results. | Variability in solution stability: If not properly controlled, the degradation of this compound can lead to inconsistent concentrations between experiments. | - Prepare fresh this compound solutions for each experiment whenever possible. - If solutions must be stored, ensure consistent storage conditions (pH, temperature, light exposure). - Re-analyze the concentration of this compound in your stock solution before each experiment to confirm its integrity. |
Data on this compound Stability
The following tables summarize the impact of pH and temperature on the stability of this compound in aqueous solutions.
Table 1: Effect of Temperature on this compound Stability during Caramelization (40% w/w solution, pH 6.5, 24 hours)
| Temperature (°C) | Residual this compound (%) |
| 60 | Largely unaltered |
| 80 | Gradual decrease |
| 100 | 84.1 |
Source: Adapted from data on caramelization effects.
Table 2: Effect of Initial pH on this compound Stability during Caramelization (40% w/w solution, 100°C, 24 hours)
| Initial pH | This compound Degradation |
| 4.0 | Lower |
| 6.5 | Moderate |
| 9.0 | Higher |
| 11.0 | Highest |
Source: Qualitative summary of pH effects on caramelization.
Table 3: this compound Degradation in Fortified Foods
| Food Product | This compound Degradation (%) |
| Fig Jam | 3.3 |
| Sponge Cake | 10.8 |
Source: Example of degradation in complex food matrices during processing.[1]
Experimental Protocols
Protocol for a Forced Degradation Study of a this compound Solution
This protocol outlines a typical forced degradation study to assess the stability of a this compound solution under various stress conditions.
1. Objective: To identify potential degradation products and degradation pathways of this compound in a specific solution formulation under stress conditions, and to develop a stability-indicating analytical method.
2. Materials:
-
This compound
-
Purified water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., Refractive Index Detector - RID or Pulsed Amperometric Detector - PAD)
-
Validated analytical column for sugar analysis
3. Methodology:
3.1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in purified water at a known concentration (e.g., 10 mg/mL).
3.2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a calibrated oven at 80°C for 48 hours.
-
At specified time points, withdraw samples, cool to room temperature, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure, withdraw samples and analyze.
-
3.3. Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
4. Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation profile to understand the stability of the this compound solution.
Visualizations
References
Technical Support Center: D-Psicose and D-Fructose Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of D-Psicose from D-fructose mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is separating this compound from D-fructose so challenging?
A1: The primary challenge lies in their structural similarity. This compound (also known as D-Allulose) and D-fructose are C-3 epimers, meaning they differ only in the orientation of the hydroxyl group at the third carbon atom.[1] This subtle difference results in very similar physical and chemical properties, making separation by conventional methods difficult.[2]
Q2: What are the primary methods for separating this compound and D-fructose?
A2: The main techniques employed for this separation include:
-
Chromatography: Particularly simulated moving bed (SMB) chromatography and ion-exchange chromatography.[3][4]
-
Enzymatic Methods: Utilizing enzymes that selectively convert one of the sugars, facilitating easier separation.[5]
-
Crystallization: Exploiting differences in solubility to selectively crystallize one of the sugars.[6]
Troubleshooting Guides
Chromatography-Based Separation
Issue 1: Poor resolution between this compound and D-fructose peaks in HPLC analysis.
-
Possible Cause: Suboptimal stationary phase or mobile phase composition.
-
Troubleshooting Steps:
-
Column Selection: An aminopropyl silane stationary phase column is effective for this separation.[7] A ZORBAX SIL 4.6 x 150 mm, 5 µm particle size column has been shown to achieve good resolution.[7]
-
Mobile Phase Optimization: A mobile phase of water and acetonitrile (at a ratio of 20:80) has been successfully used.[7] Adjusting the ratio of the mobile phase components can significantly impact retention times and peak resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point for optimization.[7]
-
Detection: A Refractive Index Detector (RID) is commonly used for sugar analysis in HPLC.[7]
-
Issue 2: Low purity and yield in Simulated Moving Bed (SMB) chromatography.
-
Possible Cause: Inadequate pretreatment of the reaction mixture or suboptimal operating conditions.
-
Troubleshooting Steps:
-
Deashing Pretreatment: Before SMB, it is crucial to remove contaminants such as buffers, proteins, and other organic materials from the reaction mixture.[3][4] This "deashing" process prevents fouling of the resin and improves separation efficiency.
-
Resin Selection: Dowex 50WX4-Ca2+ (200-400 mesh) ion-exchange resins are commonly used for this separation in SMB systems.[3][4]
-
Optimization of Operating Conditions: The operating parameters of the SMB process, such as flow rates and switching times, must be carefully optimized. This can be guided by theoretical models like the Equilibrium Theory.[3][4]
-
Enzymatic Method Challenges
Issue 3: Low conversion of D-fructose to this compound using D-tagatose 3-epimerase.
-
Possible Cause: The enzymatic epimerization reaction reaches equilibrium, limiting the conversion rate.
-
Troubleshooting Steps:
-
Addition of Borate: The addition of borate can shift the reaction equilibrium towards this compound production.[8][9][10] Borate forms a complex with this compound, effectively removing it from the reaction and driving the conversion of more D-fructose.[9][10] A molar ratio of borate to fructose of 0.6 has been shown to significantly increase the conversion yield.[8][10]
-
Continuous Product Removal: Implementing a system for the continuous separation of this compound from the reaction mixture can also drive the reaction forward.[1]
-
Issue 4: Difficulty in separating the enzyme from the reaction mixture post-conversion.
-
Possible Cause: Use of free enzymes in the reaction.
-
Troubleshooting Steps:
Crystallization Issues
Issue 5: this compound does not crystallize from the mixture.
-
Possible Cause: Presence of a high concentration of D-fructose, which inhibits this compound crystallization.
-
Troubleshooting Steps:
-
Removal of D-fructose: The majority of D-fructose must be removed before attempting to crystallize this compound. This can be achieved by treating the mixture with baker's yeast, which selectively consumes D-fructose.[6]
-
Concentration and Solvent Addition: After removing the D-fructose, the supernatant should be concentrated to a syrup by evaporation under vacuum, followed by the addition of ethanol to induce crystallization of this compound.[6]
-
Data Presentation
Table 1: Comparison of this compound and D-Fructose Separation by SMB Chromatography
| Parameter | Simulated Purity (%) | Simulated Yield (%) | Experimental Purity (%) |
| This compound (Extract) | 99.04 | 97.46 | 99.36 |
| D-Fructose (Raffinate) | 99.06 | 99.53 | 99.67 |
Data sourced from a study on the separation of this compound and D-fructose using simulated moving bed chromatography.[3][4]
Experimental Protocols
HPLC Analysis of this compound and D-Fructose
This protocol is for the quantification and monitoring of this compound and D-fructose during enzymatic conversion.[7]
-
Instrumentation: Isocratic HPLC system with a Refractive Index Detector (RID).[7]
-
Column: ZORBAX SIL 4.6 x 150 mm, 5 µm particle size column (aminopropyl silane stationary phase).[7]
-
Mobile Phase: Water:Acetonitrile (20:80).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Sample Preparation: Dilute samples to a concentration range of 0.05% to 0.5%.[7]
-
Analysis: Inject the sample into the HPLC system. This compound and D-fructose should be separated within 8 minutes with a resolution of ≥ 4.[7]
Enzymatic Conversion of D-Fructose to this compound with Borate
This protocol describes the use of borate to enhance the conversion of D-fructose to this compound.[8]
-
Enzyme Preparation: Use this compound 3-epimerase from Agrobacterium tumefaciens.
-
Reaction Buffer: 50 mM borate buffer (pH 9.0).[8]
-
Substrate: 100 mM D-fructose.[8]
-
Reaction Conditions: Incubate the reaction mixture at 50°C.[8]
-
Stopping the Reaction: Terminate the reaction by boiling the mixture at 100°C for 5 minutes.[8]
-
Analysis: Analyze the products using HPLC.
Visualizations
Caption: General workflow for the separation of this compound and D-fructose.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. scirp.org [scirp.org]
- 2. Separation of Fructose and Glucose via Nanofiltration in Presence of Fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of this compound and D-fructose using simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass production of this compound from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Conversion shift of D-fructose to this compound for enzyme-catalyzed epimerization by addition of borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
Reducing by-product formation in chemical synthesis of D-Psicose
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the chemical synthesis of D-Psicose (also known as D-Allulose).
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical methods for synthesizing this compound from D-Fructose?
A1: The two most cited chemical methods are the epimerization of D-Fructose using a molybdate ion catalyst in an acidic aqueous solution and isomerization in an alkaline environment, for instance, by heating in a mixture of ethanol and triethylamine.[1][2] While effective, these methods can generate undesirable by-products if not properly controlled.[2]
Q2: What are the primary by-products I should expect during the chemical synthesis of this compound?
A2: In molybdate-catalyzed synthesis, the primary by-products are other ketohexose epimers, specifically D-Sorbose and D-Tagatose.[3] Under harsh alkaline or high-heat conditions, more complex side reactions can occur, leading to various sugar degradation products which may contribute to coloration and purification difficulties.[2]
Q3: Why is it crucial to control by-product formation?
A3: Minimizing by-products is essential for several reasons. Firstly, it increases the yield and purity of the desired this compound product. Secondly, by-products like other sugars have similar physical properties to this compound, making their separation difficult and costly.[4] Finally, unidentified degradation products can interfere with downstream applications and pose safety concerns, necessitating their removal for pharmaceutical use.
Q4: Can enzymatic methods be used to reduce by-products?
A4: Yes, enzymatic methods using enzymes like D-tagatose 3-epimerase or this compound 3-epimerase are known for their high specificity and produce significantly fewer by-products compared to chemical synthesis.[2][5] However, the primary challenge in enzymatic conversion is often the incomplete conversion of D-Fructose, leading to a mixture that requires efficient separation.[6]
Troubleshooting Guide: Molybdate-Catalyzed Synthesis
This section addresses specific issues encountered during the epimerization of D-Fructose using molybdate catalysts.
Problem 1: Low yield of this compound and high concentration of other sugars.
-
Symptom: Chromatographic analysis (e.g., HPLC) of the reaction mixture shows a low percentage of this compound relative to other ketohexoses like D-Sorbose and D-Tagatose.
-
Probable Cause: The catalytic activity of molybdenic acid for ketohexose epimerization is inherently lower than for aldohexoses, leading to a complex equilibrium mixture.[3] Reaction conditions such as time, temperature, and catalyst concentration may not be optimal for favoring this compound formation.
-
Suggested Solution:
-
Optimize Reaction Time and Temperature: The epimerization is a slow process. A study using molybdenic acid required extended treatment to achieve even modest yields.[3] Systematically vary the reaction time and temperature to find the optimal balance that maximizes this compound formation while minimizing the formation of other epimers.
-
Adjust Catalyst Concentration: The concentration of the molybdate catalyst directly influences the reaction rate. While a higher concentration can speed up the reaction, it might also promote the formation of other by-products. Experiment with different catalyst-to-substrate ratios.
-
Implement Efficient Purification: Since the formation of other ketohexoses is an inherent part of this reaction, a robust purification strategy is critical. Ion-exchange chromatography is an effective method for separating these sugar epimers.[3]
-
Problem 2: The final product is colored or contains unidentified impurities.
-
Symptom: The purified product has a yellow or brown tint, and analytical tests show peaks that do not correspond to known sugar standards.
-
Probable Cause: High reaction temperatures or prolonged reaction times can lead to the degradation of sugars (caramelization), especially in acidic conditions. These degradation products are often colored and can be complex to identify and remove.
-
Suggested Solution:
-
Lower the Reaction Temperature: While higher temperatures increase the reaction rate, they also accelerate sugar degradation. Attempt the synthesis at the lower end of the effective temperature range.
-
Reduce Reaction Time: Monitor the reaction progress closely and stop it as soon as the optimal yield of this compound is reached to prevent extended exposure to harsh conditions.
-
Use a Deashing/Decolorization Step: Before final purification, treat the reaction mixture with activated carbon to remove colored impurities.[4]
-
Quantitative Data on By-Product Formation
The following table summarizes the yields of different ketohexoses from the molybdate-catalyzed epimerization of D-Fructose.
| Starting Material | Product | Yield (%) |
| D-Fructose | D-Sorbose | ~4.5% |
| D-Tagatose | ~1.0% | |
| This compound | ~0.5% |
Table 1: By-product yields in molybdate-catalyzed epimerization of D-Fructose. Data sourced from Bilik, V., & Petruš, L. (1977).[3]
Experimental Protocols
Protocol 1: Molybdate-Catalyzed Epimerization of D-Fructose
This protocol is based on the methodology described for the epimerization of ketohexoses.[3]
-
Preparation of Reaction Mixture:
-
Dissolve D-Fructose in distilled water to a desired concentration (e.g., 10% w/v).
-
Add molybdenic acid to the solution. The concentration of the catalyst may need to be optimized, but a starting point could be a 2:1 molar ratio of sugar to catalyst.
-
-
Reaction Conditions:
-
Heat the solution in a sealed reaction vessel at a controlled temperature (e.g., 80-100°C).
-
Maintain the reaction for several hours. The reaction progress should be monitored periodically by taking aliquots for analysis.
-
-
Reaction Termination and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acidic solution by adding a suitable base, such as barium carbonate, until the pH is neutral.
-
-
Initial Purification:
-
Filter the mixture to remove the precipitated molybdate salts and any insoluble materials.
-
-
Analysis and Further Purification:
-
Analyze the composition of the filtrate using HPLC or paper chromatography to determine the concentration of this compound, D-Sorbose, D-Tagatose, and unreacted D-Fructose.
-
Proceed with further purification steps, such as ion-exchange chromatography, to isolate this compound.[3]
-
Visualizations
Caption: Workflow for chemical synthesis and purification of this compound.
Caption: Reaction pathways in molybdate-catalyzed synthesis of this compound.
References
- 1. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 3. chempap.org [chempap.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced production of this compound from D-fructose by a redox-driven multi-enzyme cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enzyme Thermostability for D-Psicose Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the thermostability of enzymes for D-Psicose production, such as this compound 3-epimerases (DPEs) and D-tagatose 3-epimerases (DTEs).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the thermostability of enzymes used in this compound production?
A1: The main strategies include protein engineering, enzyme immobilization, and the use of additives. Protein engineering can be further divided into rational design, such as introducing new disulfide bridges, and directed evolution, which involves random mutagenesis (e.g., error-prone PCR) followed by high-throughput screening. Enzyme immobilization on various supports can also significantly improve thermal and operational stability.
Q2: Why is improving the thermostability of these enzymes important for industrial this compound production?
A2: Higher thermostability is crucial for industrial applications because it allows enzymatic reactions to be run at elevated temperatures. This increases the reaction rate, enhances the solubility of the fructose substrate, and reduces the risk of microbial contamination, leading to a more cost-effective and efficient manufacturing process.
Q3: What kind of improvements in thermostability can be expected from protein engineering?
A3: Significant improvements have been reported. For example, through rational design by introducing new disulfide bridges, the optimal temperature of a this compound 3-epimerase from Clostridium bolteae was increased from 55°C to 65°C, and its half-life at 55°C was extended from 0.37 hours to over 4 hours. Similarly, random and site-directed mutagenesis of a this compound 3-epimerase from Agrobacterium tumefaciens increased its optimal temperature by 7.5°C and its half-life at 50°C by nearly 30-fold.
Q4: Can mutations designed to increase thermostability negatively affect enzyme activity?
A4: Yes, this is a common challenge known as the stability-activity trade-off. Mutations that increase rigidity for thermal stability can sometimes restrict the conformational flexibility required for efficient catalysis. It is essential to screen mutants for both stability and activity to find variants with a desirable balance of properties.
Troubleshooting Guides
Protein Engineering & Mutagenesis
Q: My site-directed mutagenesis PCR failed, and I don't see a product on the gel. What should I do?
A: No PCR product is a common issue. Here are several troubleshooting steps:
-
Check Primer Design: Ensure primers are correctly designed with the mutation in the middle and sufficient complementary sequence on both sides (typically 10-15 bp). They should anneal back-to-back on the plasmid template.
-
Optimize Annealing Temperature (Ta): If the Ta is too high, primers won't bind efficiently. If it's too low, non-specific products can form. Use a gradient PCR to determine the optimal Ta for your primers.
-
Verify Template DNA Quality: Use high-purity, freshly prepared plasmid DNA. Degraded or contaminated template DNA can inhibit the PCR reaction.
-
Adjust Extension Time: Ensure the extension time is sufficient for the polymerase to amplify the entire plasmid. A common guideline is 30-60 seconds per kb of plasmid length.
-
Increase PCR Cycles: If the template concentration is very low, increasing the number of cycles (up to 30-35) may help. However, too many cycles can introduce unwanted mutations.
Q: I performed site-directed mutagenesis and got colonies, but sequencing reveals only the wild-type sequence. How can I fix this?
A: This indicates that the parental (template) plasmid was not successfully removed.
-
Ensure Complete DpnI Digestion: DpnI digests methylated DNA (the parent plasmid) but not the unmethylated PCR product. Increase the DpnI digestion time (e.g., from 1 hour to 2-3 hours) or use a higher concentration of the enzyme.
-
Reduce Template Concentration: Using too much template DNA in the PCR can lead to incomplete digestion by DpnI. Try reducing the amount of template to 1-10 ng.
-
Check Host Strain: Ensure the plasmid template was isolated from a dam+ E. coli strain (like DH5α or JM109), which methylates the DNA.
Q: My error-prone PCR resulted in a low mutation rate. How can I increase it?
A: The mutation rate in error-prone PCR is influenced by several factors:
-
Increase MnCl₂ Concentration: Manganese ions reduce the fidelity of Taq polymerase. Carefully titrate the MnCl₂ concentration, as too much can inhibit the PCR entirely.
-
Unbalance dNTP Concentrations: Using unequal concentrations of the four dNTPs can promote misincorporation.
-
Increase Number of PCR Cycles: More cycles lead to a higher accumulation of mutations.
-
Use a Polymerase Blend: Some commercial kits use a blend of polymerases to achieve a broader spectrum of mutation types.
Q: My thermostable mutant shows significantly reduced catalytic activity. What are the next steps?
A: This is a classic case of the stability-activity trade-off.
-
Diagnose the Issue:
-
Kinetic Analysis: Determine the kcat and Km values of the mutant. A large increase in Km suggests impaired substrate binding, while a significant decrease in kcat points to a problem with the catalytic step.
-
Structural Modeling: If a crystal structure is available, model the mutation to see if it has altered the active site geometry or affected flexible regions crucial for catalysis.
-
-
Strategies for Recovery:
-
Site-Saturation Mutagenesis: Perform saturation mutagenesis at the site of the stabilizing mutation or at nearby residues to explore if other amino acids can provide stability without compromising activity.
-
Second-Site Mutations: Use directed evolution (e.g., error-prone PCR) on your stable but inactive mutant to screen for second-site suppressor mutations that can restore activity.
-
Consensus-Guided Mutagenesis: Aligning your protein sequence with homologous thermophilic proteins can reveal consensus residues that contribute to both stability and function.
-
Enzyme Immobilization
Q: The activity of my immobilized enzyme is very low compared to the free enzyme. What could be the problem?
A: Low activity after immobilization can stem from several issues:
-
Enzyme Denaturation: The immobilization conditions (pH, temperature, solvent) may have denatured the enzyme. Ensure the conditions are within the enzyme's stable range.
-
Mass Transfer Limitations: The substrate may have difficulty accessing the enzyme's active site when it is bound to the support. Try using a support with a larger pore size or reducing the particle size.
-
Incorrect Orientation: The enzyme may have attached to the support in an orientation that blocks the active site. Using a different immobilization chemistry or a directed immobilization strategy (e.g., using affinity tags) can help.
-
Low Enzyme Loading: The amount of enzyme successfully bound to the support might be low. Optimize the protein concentration and incubation time during the immobilization process.
Thermostability Assays
Q: In my differential scanning fluorimetry (DSF) experiment, I see high initial fluorescence at low temperatures. What does this mean?
A: High initial fluorescence often indicates that the protein is partially unfolded or aggregated before heating.
-
Check Protein Quality: Ensure your protein sample is properly folded and monodisperse. Consider an additional purification step like size-exclusion chromatography.
-
Optimize Buffer Conditions: The buffer composition (pH, ionic strength, additives) might be suboptimal for your protein's stability. Screen different buffers to find one that minimizes initial fluorescence.
-
Reduce Dye Concentration: Too much SYPRO Orange dye can sometimes lead to high background fluorescence. Try reducing the dye concentration.
-
Protein-Dye Interaction: Some proteins may have exposed hydrophobic patches even in their native state, leading to dye binding at low temperatures. This is an inherent property, but the assay can still be used to measure relative changes in stability.
Q: My DSF melt curve is very noisy or does not show a clear transition. How can I improve the data quality?
A: A poor signal-to-noise ratio or the absence of a clear melting transition can be due to:
-
Insufficient Protein Concentration: The fluorescence signal may be too weak if the protein concentration is too low. Try increasing the protein concentration.
-
Protein Aggregation: The protein may be aggregating upon heating instead of unfolding in a cooperative manner. This can sometimes be observed as a decrease in fluorescence after the initial rise. Test different buffer conditions or additives that may reduce aggregation.
-
Precipitation: If the protein precipitates during the experiment, it can cause erratic fluorescence signals. Visually inspect the wells after the run.
Data Presentation
Table 1: Comparison of Wild-Type and Engineered this compound 3-Epimerases
| Enzyme Source | Mutation(s) | Optimal Temp (°C) | Half-life (t₁/₂) | Apparent Melting Temp (Tm) (°C) | Fold Improvement in t₁/₂ | Reference |
| Clostridium bolteae | Wild-Type | 55 | 0.37 h @ 55°C | - | - | |
| Clostridium bolteae | D90C-A93C | 65 | ~4.4 h @ 55°C | - | ~11.9 | |
| Clostridium bolteae | C175-A209C | 65 | ~4.5 h @ 55°C | - | ~12.2 | |
| Clostridium bolteae | A207C-A243C | 65 | ~4.0 h @ 55°C | - | ~10.8 | |
| Agrobacterium tumefaciens | Wild-Type | 45 | 63 min @ 50°C | 54.2 | - | |
| Agrobacterium tumefaciens | S213C | 47.5 | 208 min @ 50°C | 57.3 | 3.3 | |
| Agrobacterium tumefaciens | I33L | 50 | 454 min @ 50°C | 58.5 | 7.2 | |
| Agrobacterium tumefaciens | I33L/S213C | 52.5 | 1884 min @ 50°C | 61.8 | 29.9 |
Experimental Protocols
Site-Directed Mutagenesis (Whole Plasmid PCR)
This protocol describes a common method for introducing point mutations, insertions, or deletions using PCR to amplify the entire plasmid.
Materials:
-
High-fidelity DNA polymerase (e.g., Pfu, Q5)
-
Plasmid DNA template (1-10 ng/µL)
-
Two complementary mutagenic primers (phosphorylated if ligation is required)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction in a 50 µL volume containing 1-10 ng of template DNA, 0.5 µM of each primer, dNTPs, and the high-fidelity polymerase with its corresponding buffer.
-
Use the following cycling parameters, adjusting the extension time based on plasmid size (e.g., 30 sec/kb):
-
Initial Denaturation: 98°C for 30 sec
-
18-25 Cycles:
-
Denaturation: 98°C for 10 sec
-
Annealing: 60-68°C for 20 sec
-
Extension: 72°C for (30 sec/kb of plasmid)
-
-
Final Extension: 72°C for 5 min
-
-
-
DpnI Digestion: Add 1 µL of DpnI directly to the amplified PCR product. Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.
-
Transformation: Transform competent E. coli cells with 5 µL of the DpnI-treated PCR product. Plate on selective agar plates and incubate overnight at 37°C.
-
Screening and Sequencing: Pick several colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Error-Prone PCR (for Random Mutagenesis)
This protocol introduces random mutations into a gene of interest by reducing the fidelity of the DNA polymerase.
Materials:
-
Taq DNA polymerase (lacks proofreading activity)
-
Gene template for amplification
-
Standard PCR primers flanking the gene of interest
-
Standard dNTP mix
-
Mutagenesis buffer containing MnCl₂
Procedure:
-
Reaction Setup: Prepare a PCR reaction mix. The key is to use a buffer that promotes a higher error rate. A typical reaction might include:
-
10x PCR Buffer
-
7 mM MgCl₂
-
0.2-0.5 mM MnCl₂ (titrate for desired mutation rate)
-
0.2 mM each of dATP and dGTP
-
1.0 mM each of dCTP and dTTP (unbalanced dNTPs)
-
50-100 ng template DNA
-
0.5 µM each primer
-
5 units Taq DNA polymerase
-
-
PCR Amplification:
-
Use standard PCR cycling conditions, but consider increasing the number of cycles (30-35) to allow for the accumulation of mutations.
-
-
Library Construction: Purify the PCR product and clone it into an expression vector to create a mutant library.
-
Screening: Transform host cells with the library and screen for clones with improved thermostability using a suitable high-throughput assay.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This assay measures the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions as the protein unfolds.
Materials:
-
Purified protein (0.1-0.5 mg/mL)
-
SYPRO Orange dye (e.g., 5000x stock in DMSO)
-
Appropriate protein buffer
-
qPCR instrument capable of monitoring fluorescence over a temperature gradient
-
96-well or 384-well PCR plates
Procedure:
-
Preparation:
-
Dilute the SYPRO Orange dye to a 50x working stock in your protein buffer.
-
Prepare your protein sample in the desired buffer at a final concentration of 2-10 µM.
-
-
Assay Setup:
-
In each well of the PCR plate, mix the protein solution with the SYPRO Orange dye. A final dye concentration of 5x is a good starting point. The final reaction volume is typically 20-25 µL.
-
Include a "no protein" control to check for background fluorescence.
-
-
Data Collection:
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment: increase the temperature from 25°C to 95°C at a rate of 0.5-1.0°C per minute, measuring fluorescence at each interval. Use the appropriate excitation/emission filters for SYPRO Orange (approx. 470/570 nm).
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve should be sigmoidal.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
Visualizations
Caption: Workflow for directed evolution to improve enzyme thermostability.
Caption: Decision tree for troubleshooting failed site-directed mutagenesis.
Strategies to increase D-Psicose yield using multi-enzyme cascade systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for increasing D-Psicose (also known as D-Allulose) yield using multi-enzyme cascade systems.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic pathways for this compound production?
A1: The primary enzymatic pathways for this compound production start from readily available substrates like D-Fructose or D-Glucose.
-
Isomerization Pathway: The most direct route involves the isomerization of D-Fructose at the C-3 position, catalyzed by a this compound 3-Epimerase (DPEase) or a D-Tagatose 3-Epimerase (DTEase).[1][2] This method is straightforward but often limited by an unfavorable thermodynamic equilibrium, resulting in conversion rates typically below 40%.[1][3]
-
Redox-Driven Cascade Pathway: To overcome the equilibrium limitation, a redox-driven multi-enzyme cascade can be employed. This pathway first reduces D-Fructose to an intermediate alcohol (D-allitol) and then oxidizes it to this compound. This approach can theoretically achieve a 100% conversion rate.[4]
-
Phosphorylation/Dephosphorylation Pathway: This pathway involves the phosphorylation of D-Fructose to Fructose-6-Phosphate (F6P), followed by epimerization to Psicose-6-Phosphate (P6P), and finally dephosphorylation to yield this compound. This kinetically limited approach can also result in higher theoretical yields by overcoming thermodynamic challenges.[5]
Troubleshooting Guide
Problem 1: Low Conversion Rate and Yield (<40%)
Q2: My D-Fructose to this compound conversion rate is stuck at around 30-35%. How can I increase the yield?
A2: A low conversion rate in a direct isomerization reaction is often due to thermodynamic equilibrium.[1][4] Here are several strategies to overcome this limitation:
-
Shift the Equilibrium with Borate: The addition of borate can form a complex with this compound, effectively removing it from the reaction equilibrium and driving the conversion of D-Fructose towards this compound.[6]
-
Implement a Redox-Driven Cascade: Convert the system to a two-step redox-driven cascade (D-Fructose → D-Allitol → this compound). This pathway is not constrained by the same thermodynamic equilibrium and has a much higher theoretical yield.[4]
-
Use Whole-Cell Biocatalysts: Employing engineered whole cells (e.g., E. coli or Pichia pastoris) co-expressing the necessary enzymes can improve efficiency by concentrating enzymes and cofactors, potentially driving the reaction forward.[4][7][8]
-
Consider Enzyme Immobilization: Immobilizing the epimerase can enhance its stability and allow for continuous processing in a packed-bed reactor, which can help push the equilibrium towards the product side.[3]
References
- 1. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced production of this compound from D-fructose by a redox-driven multi-enzyme cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization for allitol production from D-glucose by using immobilized glucose isomerase and recombinant E. coli expressing this compound-3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Psicose Handling and Experimentation
Welcome to the technical support center for D-Psicose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound degradation during experimental procedures and to offer solutions for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to the degradation of this compound are elevated temperature and pH. This compound is a reducing sugar and is susceptible to degradation through caramelization and the Maillard reaction, particularly in the presence of amino acids.[1][2] Degradation increases with higher temperatures and more alkaline (higher pH) conditions.[1][2]
Q2: How should I store this compound powder and prepared solutions?
A2:
-
Powder: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
-
Aqueous Solutions: For short-term use, aqueous solutions of this compound should be prepared fresh. For longer-term storage, it is advisable to filter-sterilize the solution and store it at 4°C. Based on stability data, this compound is relatively stable at lower temperatures.[1] For extended storage, consider preparing aliquots and freezing at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is highly soluble in water (approximately 1.0 kg/L ).[4][5] For most biological experiments, sterile water or a suitable buffer (e.g., PBS) is the recommended solvent. If using organic solvents like DMSO or ethanol for specific applications, it is crucial to use a low final concentration in your experiment, as high concentrations can be toxic to cells.[6][7][8] While specific stability data for this compound in these organic solvents is limited, it is best practice to prepare fresh solutions or store them at low temperatures for short periods.
Q4: Can this compound interfere with common laboratory assays?
A4: As a reducing sugar, this compound has the potential to interfere with certain assays.
-
MTT Assay: Some reducing compounds can interfere with the MTT assay by reducing the MTT reagent non-enzymatically. While no direct studies on this compound interference were found, it is a possibility.[9][10] If you suspect interference, it is recommended to run a control with this compound in the absence of cells.
-
Bradford Protein Assay: Sugars, particularly at high concentrations, can interfere with the Bradford assay.[11] It is advisable to either use a protein assay method less prone to sugar interference or to include appropriate sugar controls in your standard curve.
-
Luciferase Assays: While direct interference by this compound is not documented, some small molecules can inhibit or stabilize the luciferase enzyme, leading to false-positive or false-negative results.[2][12][13][14][15] Running appropriate controls is essential.
Troubleshooting Guides
Issue 1: Suspected this compound Degradation in Aqueous Solutions
Symptoms:
-
Browning or yellowing of the solution.
-
A gradual decrease in the final pH of the solution over time.[1]
-
Inconsistent or unexpected experimental results.
Caption: this compound potentiates H₂O₂-induced apoptosis via the MAPK pathway.
This compound and Insulin Signaling
Studies in diabetic rat models suggest that this compound can improve insulin sensitivity and glucose tolerance. [16][17][18]One proposed mechanism involves the translocation of glucokinase in the liver, enhancing glycogen synthesis. [17]
References
- 1. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dietary this compound on diurnal variation in plasma glucose and insulin concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - American Chemical Society [acs.org]
- 5. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. researchgate.net [researchgate.net]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference of sugars in the Coomassie Blue G dye binding assay of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. mdpi.com [mdpi.com]
- 15. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line [mdpi.com]
- 17. Rare sugar this compound improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rare sugar this compound protects pancreas β-islets and thus improves insulin resistance in OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of fermentation conditions for microbial D-Psicose production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the microbial production of D-Psicose.
Troubleshooting Guides
This section addresses specific issues that may arise during the fermentation process for this compound production.
| Problem | Potential Causes | Recommended Solutions |
| Low this compound Yield | Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration. | Systematically optimize fermentation parameters such as pH, temperature, and agitation speed. For instance, Sinorhizobium sp. has an optimal pH of 8.5 and temperature of 40°C for this compound production.[1] |
| Enzyme Inactivity or Inhibition: The this compound 3-epimerase (DPEase) may be inactive or inhibited by components in the fermentation medium. | Ensure the expression and activity of DPEase. Consider purifying the enzyme to test its activity separately. Note that the optimal pH and temperature for DPEase from Pichia pastoris are 6.0 and 60°C, respectively.[2] | |
| Low Conversion Rate: The equilibrium of the D-fructose to this compound conversion may be unfavorable. The conversion rate of D-fructose to this compound by DPEase is often limited by thermodynamic equilibrium, typically reaching around 30-40%.[3][4] | Consider using a multi-enzyme cascade system to drive the reaction towards this compound formation, which can achieve a much higher conversion rate.[5] | |
| Microbial Strain Issues: The production strain may have low enzymatic activity or be genetically unstable. | Use a genetically engineered strain with overexpressed DPEase. For example, recombinant E. coli strains have been successfully used for this compound production.[6] | |
| Low Purity of this compound | By-product Formation: The microbial host may produce other sugars or metabolites from the carbon source. | Engineer the metabolic pathway of the host strain to reduce by-product formation. This can involve deleting genes for competing pathways.[7][8] |
| Incomplete Substrate Conversion: Residual D-fructose remains in the final product. | Optimize the fermentation time and enzyme concentration to ensure complete conversion of D-fructose. A two-step biotransformation system can achieve up to 90% conversion.[5] | |
| Inefficient Downstream Processing: The purification process may not effectively separate this compound from other components. | Employ multi-step purification protocols, including filtration to remove microbial cells followed by chromatography to separate sugars.[4] | |
| Slow Fermentation Rate | Suboptimal Growth Conditions: The microbial culture may be growing slowly due to non-ideal medium composition or physical parameters. | Optimize the culture medium by testing different carbon and nitrogen sources, as well as inorganic salts.[9] Also, optimize physical parameters like inoculum size and shaking speed.[10][11] |
| Low Enzyme Expression Levels: The expression of DPEase may be insufficient. | Optimize the induction conditions for enzyme expression, such as inducer concentration and induction time.[6] | |
| Cell Viability Issues: High substrate concentrations or accumulation of toxic by-products can inhibit cell growth. | Implement dynamic regulation of key genes to maximize both cell viability and this compound production.[7][8][12] | |
| Inconsistent Batch-to-Batch Results | Variability in Inoculum: The age, size, or quality of the inoculum may vary. | Standardize the inoculum preparation protocol, ensuring consistent cell density and growth phase. |
| Fluctuations in Fermentation Conditions: Minor variations in pH, temperature, or aeration can lead to different outcomes. | Implement strict process control and monitoring for all critical fermentation parameters. | |
| Medium Component Variability: The quality and composition of raw materials may differ between batches. | Use high-quality, certified medium components and perform quality control checks on incoming raw materials. |
Frequently Asked Questions (FAQs)
1. What is the typical conversion rate of D-fructose to this compound in microbial fermentation?
The enzymatic conversion of D-fructose to this compound using this compound 3-epimerase (DPEase) is a reversible reaction, and the equilibrium typically favors D-fructose. The conversion rate is often less than 40%.[3][4] For example, the equilibrium ratio between this compound and D-fructose using this compound 3-epimerase from Agrobacterium tumefaciens was found to be 32:68 at 30°C.[13] However, engineered multi-enzyme cascade systems have been developed that can achieve conversion rates of up to 90%.[5]
2. Which microbial strains are commonly used for this compound production?
Several microbial strains have been utilized for this compound production, either as a source of this compound 3-epimerase (DPEase) or as whole-cell biocatalysts. Common strains include:
-
Escherichia coli : Often genetically engineered to overexpress DPEase genes from other organisms.[6][7][8]
-
Pichia pastoris : A yeast strain used for secreting recombinant DPEase, which simplifies downstream processing.[2]
-
Agrobacterium tumefaciens : A natural source of DPEase.[13]
-
Sinorhizobium sp. : An isolated strain capable of converting D-fructose to this compound.[1]
-
Arthrobacter globiformis : The DPEase gene from this organism has been cloned and expressed in E. coli.[6]
3. What are the optimal pH and temperature for this compound production?
The optimal conditions vary depending on the microbial strain and the specific enzyme used.
-
For whole-cell catalysis with Sinorhizobium sp. , the optimal pH is 8.5 and the optimal temperature is 40°C.[1]
-
For the purified DPEase from Pichia pastoris , the optimal pH is 6.0 and the optimal temperature is 60°C.[2]
-
The this compound 3-epimerase from a genetically modified Escherichia coli strain has a pH optimum between 7.0 and 8.0 at 55°C and a temperature optimum around 50°C at pH 7.5.[14]
4. How can I improve the purity of my this compound product?
Improving purity involves both upstream and downstream strategies:
-
Metabolic Engineering: Modify the host strain to eliminate competing metabolic pathways that produce by-products.[7]
-
Process Optimization: Ensure complete conversion of the substrate (D-fructose) to minimize its presence in the final product.
-
Downstream Processing: After fermentation, the this compound product is typically excreted into the medium. The purification process involves separating the microbial cells by filtration, followed by purification of the supernatant to obtain pure this compound in syrup or crystal form.[4]
5. Is it better to use a whole-cell or an immobilized enzyme system?
Both approaches have their advantages and disadvantages.
-
Whole-cell catalysis: Can be more cost-effective as it avoids enzyme purification. Engineered strains can utilize various carbon sources like glucose for this compound production through a series of phosphorylation-epimerization-dephosphorylation steps.[7][8] However, by-product formation can be a challenge.
-
Immobilized enzyme systems: Offer higher purity and easier separation of the catalyst from the product. Immobilization can also enhance enzyme stability and reusability.[2] However, the cost of enzyme production and immobilization can be higher.[3][4]
Quantitative Data Summary
Table 1: Comparison of this compound Production Parameters in Different Microbial Systems
| Microbial System | Substrate | Temperature (°C) | pH | Conversion Rate (%) | This compound Titer (g/L) | Reference |
| Sinorhizobium sp. (whole-cell) | D-fructose (70% w/v) | 40 | 8.5 | - | 37 | [1] |
| E. coli BL21/pET22b(+) (whole-cell) | D-fructose | - | - | 33.91 | - | [6] |
| Engineered E. coli | D-glucose (40 g/L) | 30 | - | 62 (yield) | 15.3 | [7][12] |
| Agrobacterium tumefaciens DPEase | D-fructose (700 g/L) | 50 | 8.0 | 32.9 | 230 | [13] |
| Redox-driven multi-enzyme cascade | D-fructose | - | - | up to 90 | - | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Bioconversion of D-Fructose to this compound using E. coli
This protocol is a generalized procedure based on the principles described in the literature.[6]
-
Strain Cultivation: Inoculate a single colony of the recombinant E. coli strain expressing D-allulose 3-epimerase (DPEase) into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Inoculum Preparation: Transfer the overnight culture to 100 mL of fresh LB broth in a 500 mL flask and incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction of Enzyme Expression: Induce the expression of DPEase by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to incubate the culture for an additional 4-6 hours at a lower temperature (e.g., 25-30°C) to enhance soluble protein expression.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Bioconversion Reaction: Resuspend the cell pellet in a reaction buffer containing a high concentration of D-fructose (e.g., 500 g/L). The optimal cell concentration for the reaction needs to be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific DPEase (e.g., 50-60°C) with gentle agitation.
-
Monitoring the Reaction: Take samples periodically to monitor the concentrations of D-fructose and this compound using High-Performance Liquid Chromatography (HPLC).
-
Termination and Product Recovery: Once the reaction reaches equilibrium or the desired conversion is achieved, terminate the reaction by heating or centrifugation to remove the cells. The supernatant containing this compound can then be subjected to downstream purification.
Visualizations
Caption: Workflow for microbial this compound production.
Caption: Engineered this compound pathway in E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 5. Enhanced production of this compound from D-fructose by a redox-driven multi-enzyme cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of fermentation conditions for whole cell catalytic synthesis of D-allulose by engineering Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Awakening the natural capability of psicose production in Escherichia coli - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. Optimization of Fermentation Conditions and Media for Production of Glucose Isomerase from Bacillus megaterium Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Awakening the natural capability of psicose production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety evaluation of the food enzyme d‐psicose 3‐epimerase from the genetically modified Escherichia coli strain K‐12 W3110 (pWKLP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Psicose Solubility in Non-Aqueous Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing solubility challenges with D-Psicose in non-aqueous solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biochemical pathway diagrams to assist in your research and development activities.
Troubleshooting Guides
This section addresses common issues encountered when attempting to dissolve this compound in non-aqueous solvents.
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving or has very low solubility. | Inappropriate Solvent Choice: this compound is a polar molecule due to its numerous hydroxyl groups. Non-polar solvents will have very low solvating power. | Select a polar organic solvent. Alcohols such as methanol and ethanol are the most effective non-aqueous solvents for this compound.[1] Esters and ketones like ethyl acetate and acetone show some, albeit lower, solubility.[1] |
| Insufficient Solvent Volume: The amount of solvent may be inadequate for the quantity of this compound. | Increase the solvent volume gradually until the solute dissolves. Refer to the solubility data tables below for guidance on the approximate amount of solvent needed. | |
| Low Temperature: The dissolution of this compound is an endothermic process, and solubility generally increases with temperature. | Gently warm the solvent while stirring. For instance, using heated methanol can improve solubility.[2] Ensure the temperature remains below the solvent's boiling point. | |
| This compound precipitates out of solution after initial dissolution. | Temperature Fluctuation: A decrease in temperature can lead to supersaturation and subsequent precipitation. | Maintain a constant temperature for your solution. If working at elevated temperatures, ensure the vessel is adequately insulated or maintained in a temperature-controlled bath. |
| Change in Solvent Composition: The addition of a non-polar "anti-solvent" will decrease the overall polarity of the solvent system, causing the polar this compound to precipitate. | Ensure all components added to the solution are miscible and do not significantly alter the polarity. If an anti-solvent is required for a subsequent step like crystallization, it should be added slowly and in a controlled manner. | |
| An oily layer or amorphous solid forms instead of a clear solution. | "Oiling Out": This can occur if the solution is cooled too rapidly or if the melting point of this compound is lower than the boiling point of the chosen solvent. | Reheat the mixture to dissolve the oil, then allow it to cool much more slowly. Adding a small amount of a better solvent (e.g., a small amount of water if permissible for the experiment) can sometimes help. |
| Incomplete Dissolution: Small, undissolved particles can act as nucleation sites for amorphous precipitation. | Ensure complete dissolution initially by using adequate solvent, temperature, and agitation (e.g., sonication).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the best non-aqueous solvents for dissolving this compound?
A1: Based on experimental data, the solubility of this compound is highest in polar protic solvents. The general order of solubility in common non-aqueous solvents is: Methanol > Ethanol > Propanol > Acetone > Ethyl Acetate.[1] this compound is practically insoluble in non-polar solvents like hexane.
Q2: How does temperature affect the solubility of this compound in organic solvents?
A2: The solubility of this compound in organic solvents increases with temperature. For example, in methanol, the mole fraction solubility of this compound increases significantly as the temperature is raised from 283.15 K to 323.15 K.
Q3: Can I use a co-solvent system to improve the solubility of this compound?
A3: Yes, using a co-solvent system can be an effective strategy. Since this compound is highly soluble in water, adding a small amount of water to a polar organic solvent like ethanol or methanol can significantly enhance its solubility.[3][4][5][6][7] The optimal ratio will depend on your specific experimental requirements.
Q4: How can I deal with the slow dissolution rate of this compound?
A4: To increase the rate of dissolution, you can:
-
Increase Temperature: Gently heating the solvent will speed up the dissolution process.
-
Agitation: Continuous stirring or vortexing will increase the interaction between the solvent and the solute particles.
-
Sonication: Using an ultrasonic bath can help to break down agglomerates and increase the surface area of the solute exposed to the solvent, accelerating dissolution.[2]
-
Particle Size Reduction: Grinding the this compound powder to a finer consistency will increase the surface area and can lead to faster dissolution.
Q5: Are there any chemical modifications that can improve the solubility of this compound in non-aqueous solvents?
A5: While not a simple dissolution technique, derivatization of the hydroxyl groups to less polar functional groups would increase solubility in non-polar organic solvents. However, this would alter the chemical nature of the compound and may not be suitable for all applications.
Data Presentation
Solubility of this compound in Various Non-Aqueous Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction (x10^3) |
| Methanol | 283.15 | 10.20 |
| 293.15 | 13.50 | |
| 303.15 | 17.80 | |
| 313.15 | 22.10 | |
| 323.15 | 27.20 | |
| Ethanol | 283.15 | 4.15 |
| 293.15 | 5.31 | |
| 303.15 | 6.79 | |
| 313.15 | 8.42 | |
| 323.15 | 10.30 | |
| n-Propanol | 283.15 | 2.01 |
| 293.15 | 2.53 | |
| 303.15 | 3.16 | |
| 313.15 | 3.88 | |
| 323.15 | 4.71 | |
| Acetone | 283.15 | 1.12 |
| 293.15 | 1.35 | |
| 303.15 | 1.63 | |
| 313.15 | 1.95 | |
| 323.15 | 2.31 | |
| Ethyl Acetate | 283.15 | 0.85 |
| 293.15 | 1.02 | |
| 303.15 | 1.22 | |
| 313.15 | 1.45 | |
| 323.15 | 1.72 |
Data adapted from the Journal of Chemical & Engineering Data.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in a Pure Non-Aqueous Solvent
Objective: To prepare a solution of this compound in a pure polar organic solvent.
Materials:
-
This compound (powder)
-
Selected solvent (e.g., Methanol, Ethanol)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Spatula and weighing balance
Methodology:
-
Weigh the desired amount of this compound powder.
-
Transfer the powder to the volumetric flask.
-
Add approximately 70-80% of the final desired volume of the solvent to the flask.
-
Place the magnetic stir bar in the flask and place the flask on the magnetic stirrer.
-
Begin stirring. If dissolution is slow, gently heat the solution while stirring. Monitor the temperature to keep it well below the solvent's boiling point.
-
Continue stirring until all the this compound has dissolved. This can be confirmed by the absence of any visible solid particles.
-
Once dissolved, remove the flask from the stirrer (and heat, if used) and allow it to cool to room temperature.
-
Add the remaining solvent to reach the final desired volume.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
Protocol 2: Enhancing this compound Solubility Using a Co-Solvent System (Ethanol-Water)
Objective: To prepare a solution of this compound in an ethanol-water co-solvent system to achieve a higher concentration than in pure ethanol.
Materials:
-
This compound (powder)
-
Ethanol (anhydrous)
-
Deionized water
-
Graduated cylinders or pipettes
-
Beaker or flask
-
Magnetic stirrer and stir bar
Methodology:
-
Determine the desired final concentration of this compound and the target ethanol:water ratio.
-
In a beaker or flask, prepare the co-solvent mixture by measuring and combining the required volumes of ethanol and deionized water.
-
Add the magnetic stir bar to the co-solvent mixture and begin stirring.
-
Gradually add the pre-weighed this compound powder to the stirring co-solvent.
-
Continue stirring until the this compound is fully dissolved. Gentle heating can be applied if necessary.
-
If preparing a solution of a specific volume, transfer the final solution to a volumetric flask and add co-solvent mixture to the mark.
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: this compound inhibiting intestinal α-glucosidase.
Caption: this compound as a substrate for Fructokinase.
References
- 1. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 551-68-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. Solubility of fructose in water-ethanol and water-methanol mixtures by using H-bonding models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Production of D-Psicose from D-Glucose using Immobilized Glucose Isomerase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the production of D-psicose from D-glucose using immobilized glucose isomerase.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using immobilized glucose isomerase for this compound production?
Using immobilized glucose isomerase offers several advantages over using the enzyme in its free form. Immobilization enhances enzyme stability, particularly at higher temperatures and over a broader pH range.[1][2] It also simplifies the separation of the enzyme from the reaction product, allowing for continuous operation and enzyme reuse, which can significantly reduce production costs.[3][4]
Q2: What is the typical yield of this compound from D-glucose in a two-step enzymatic process?
In a two-step process involving immobilized D-xylose isomerase (a type of glucose isomerase) and this compound 3-epimerase, the yield of this compound can reach approximately 12.0%.[1][2] The process can be optimized by repeating the two-step process in a multi-pot strategy to improve the conversion yield.[1]
Q3: What are the optimal conditions for the co-expression of D-glucose isomerase and this compound 3-epimerase for one-step this compound production?
A co-expression system of thermoactive D-glucose isomerase and this compound 3-epimerase in E. coli has shown maximum activity at 65 °C and a pH of 7.0.[5] The addition of Mg2+ ions can significantly enhance the output of this compound.[5] When using high-fructose corn syrup (HFCS) as a substrate under optimal conditions, this compound production can reach 135 g/L.[5][6]
Q4: How can this compound, D-fructose, and D-glucose be quantified in a reaction mixture?
High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a common and effective method for quantifying these sugars.[7] A simplified reverse-phase HPLC technique using an aminopropyl silane stationary phase column can separate this compound, D-fructose, and D-glucose within 8 minutes.[7] Another method is Capillary Electrophoresis (CE), which can also provide good resolution for these sugars.[8]
Troubleshooting Guides
Issue 1: Low D-fructose yield after the initial isomerization step.
-
Question: My conversion of D-glucose to D-fructose is significantly lower than expected. What are the possible causes and how can I troubleshoot this?
-
Answer:
-
Suboptimal Temperature: The optimal temperature for most glucose isomerases is between 70-80°C.[9] Ensure your reaction is running within the optimal temperature range for your specific enzyme. Lower temperatures can decrease the reaction rate, while excessively high temperatures can lead to enzyme denaturation.
-
Incorrect pH: The optimal pH for glucose isomerase is typically slightly alkaline, between 7.0 and 9.0.[9] Verify the pH of your reaction buffer and adjust if necessary. Enzyme activity can be very low under acidic conditions.[9]
-
Insufficient Metal Ion Cofactors: Glucose isomerase activity is often dependent on the presence of divalent cations like Mg2+ and Co2+.[9][10] Mg2+ acts as an activator, while Co2+ can enhance stability.[9] Check your protocol for the required cofactors and their concentrations.
-
Enzyme Inhibition: Certain divalent cations such as Ca2+, Cu2+, Zn2+, Ni2+, Ag2+, and Hg2+ can inhibit glucose isomerase activity.[11] Additionally, sugar alcohols like xylitol, arabitol, sorbitol, and mannitol can also be inhibitory.[11] Ensure your substrate and buffer are free from these inhibitors.
-
Poor Enzyme Immobilization: Inefficient immobilization can lead to low enzyme loading or activity. Review your immobilization protocol and consider alternative methods if necessary. Common immobilization techniques include adsorption on ion exchange resins and covalent bonding to carriers like colloidal silica.[12][13]
-
Issue 2: Low final this compound yield despite adequate D-fructose conversion.
-
Question: I am achieving good conversion of D-glucose to D-fructose, but the final yield of this compound after the second enzymatic step is low. What should I investigate?
-
Answer:
-
Suboptimal Conditions for this compound 3-epimerase (DPEase): The optimal conditions for DPEase may differ from those of glucose isomerase. For instance, a DPEase from Bacillus sp. showed optimal activity at pH 6.0 and 60°C.[14] If you are running a one-pot reaction, you may need to find a compromise in conditions that allows both enzymes to function effectively. A two-step process where conditions are optimized for each enzyme individually might be more efficient.[2]
-
Thermodynamic Equilibrium: The conversion of D-fructose to this compound is a reversible reaction, and the equilibrium often favors D-fructose.[15] This limits the maximum achievable yield. Consider strategies to shift the equilibrium, such as product removal, although this can be complex to implement.
-
Enzyme Inactivation: Ensure the DPEase has not been inactivated by any components in the reaction mixture or by the reaction conditions.
-
Issue 3: Rapid decline in immobilized enzyme activity over repeated uses.
-
Question: My immobilized glucose isomerase loses its activity much faster than expected after a few cycles. How can I improve its operational stability?
-
Answer:
-
Immobilization Method: The choice of immobilization support and method significantly impacts stability. Covalent bonding methods, such as using glutaraldehyde with colloidal silica, or adsorption on macroporous anion exchange resins have been shown to provide good stability.[12][13] Entrapment in materials like polyacrylamide or agar has also been used.[10][16]
-
Leaching of Enzyme: The enzyme might be leaching from the support material. This is more common with simple adsorption methods. Cross-linking the adsorbed enzyme can help prevent leaching.
-
Mechanical Stress: In a packed bed reactor, the support material can be subjected to mechanical stress, leading to fragmentation and loss of enzyme. Ensure the support material is robust enough for your reactor setup.
-
Fouling of the Support: The support material may become fouled by impurities in the substrate or by reaction byproducts, blocking access to the enzyme's active site. Pre-treating the substrate to remove impurities can help mitigate this.
-
Quantitative Data Summary
Table 1: Optimal Conditions for Glucose Isomerase Activity
| Parameter | Optimal Range/Value | Source |
| Temperature | 70 - 80 °C | [9] |
| pH | 7.0 - 9.0 (slightly alkaline) | [9] |
| Metal Ion Cofactors | Mg2+, Co2+ | [9][10] |
Table 2: Performance of Different Immobilized Glucose Isomerase Preparations
| Immobilization Method | Carrier | Half-life | Reference |
| Covalent Bonding | Colloidal silica-glutaraldehyde | 24 days | [12][13] |
| Adsorption | Amberlite IRA-904 resin | 23 days | [12] |
| Entrapment | Polyacrylamide | High stability | [10] |
Table 3: this compound Production Yields
| Method | Substrate | This compound Yield | Reference |
| Two-step (Immobilized XI and DPEase) | D-Glucose | ~12.0% | [1][2] |
| Co-expression (GI and DPEase) | High-Fructose Corn Syrup | 135 g/L | [5][6] |
| Co-expression (GI and DPEase) | 10 g/L D-Glucose | 1.6 g/L (with Mg2+) | [5] |
Experimental Protocols
Protocol 1: Immobilization of Glucose Isomerase by Adsorption on an Anion Exchange Resin
-
Preparation of the Support:
-
Wash the anion exchange resin (e.g., Amberlite IRA-904) with deionized water to remove any impurities.
-
Equilibrate the resin with a buffer at the desired pH for immobilization (e.g., pH 7.5).
-
-
Enzyme Loading:
-
Prepare a solution of glucose isomerase in the same equilibration buffer.
-
Add the enzyme solution to the equilibrated resin.
-
Gently agitate the mixture at a controlled temperature (e.g., 25°C) for a specified period (e.g., 4-6 hours) to allow for adsorption.
-
-
Washing:
-
Separate the immobilized enzyme from the solution by filtration or decantation.
-
Wash the immobilized enzyme with the equilibration buffer to remove any unbound enzyme.
-
-
Activity Assay:
-
Determine the activity of the immobilized enzyme and the amount of unbound enzyme in the washing solution to calculate the immobilization yield.
-
Protocol 2: Two-Step Enzymatic Conversion of D-Glucose to this compound
Step 1: Isomerization of D-Glucose to D-Fructose
-
Prepare a substrate solution of D-glucose in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Add the required metal ion cofactors (e.g., MgSO4).
-
Add the immobilized glucose isomerase to the substrate solution.
-
Incubate the reaction mixture at the optimal temperature for the glucose isomerase (e.g., 70-80°C) with gentle agitation.
-
Monitor the conversion of D-glucose to D-fructose over time using HPLC.
-
Once the desired level of conversion is reached, separate the immobilized enzyme from the reaction mixture.
Step 2: Epimerization of D-Fructose to this compound
-
Adjust the pH and temperature of the D-fructose-rich solution from Step 1 to the optimal conditions for the this compound 3-epimerase (e.g., pH 6.0, 60°C).
-
Add the this compound 3-epimerase (either free or immobilized) to the solution.
-
Incubate the reaction mixture with gentle agitation.
-
Monitor the formation of this compound over time using HPLC.
-
Once the reaction reaches equilibrium or the desired yield is achieved, terminate the reaction by heat inactivation of the enzyme (if using the free form) or by separating the immobilized enzyme.
Protocol 3: Quantification of Sugars by HPLC
-
HPLC System:
-
An HPLC system equipped with a Refractive Index Detector (RID).
-
Column: Aminopropyl silane stationary phase (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm).[7]
-
-
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 80:20 v/v).[7]
-
-
Analysis:
-
Set the column temperature and flow rate (e.g., 1.0 mL/min).[7]
-
Prepare standard solutions of D-glucose, D-fructose, and this compound of known concentrations to generate a calibration curve.
-
Inject samples from the reaction mixture (appropriately diluted) into the HPLC system.
-
Identify and quantify the sugars based on their retention times and the calibration curves. Typical retention times might be around 4.81 min for this compound, 6.17 min for D-fructose, and 7.44 min for D-glucose under specific conditions.[7]
-
Visualizations
References
- 1. Bioconversion of D-glucose to this compound with immobilized D-xylose isomerase and this compound 3-epimerase on Saccharomyces cerevisiae spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced High-Fructose Corn Syrup Production: Immobilizing Serratia marcescens Glucose Isomerase on MOF (Co)-525 Reduces Co2+ Dependency in Glucose Isomerization to Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Co-expression of D-glucose isomerase and this compound 3-epimerase: development of an efficient one-step production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glucose Isomerase - Creative Enzymes [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Immobilization of glucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immobilization of glucose isomerase. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. US4208482A - Immobilization of glucose isomerase - Google Patents [patents.google.com]
Technical Support Center: Borate-Assisted Conversion of D-Fructose to D-Psicose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the conversion of D-fructose to D-psicose using borate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of borate in the conversion of D-fructose to this compound?
A1: Borate acts as a chelating agent that preferentially forms a complex with the product, this compound. This complexation effectively removes this compound from the reaction equilibrium. According to Le Chatelier's principle, the removal of the product shifts the equilibrium towards the formation of more this compound, thereby increasing the overall conversion yield.[1][2]
Q2: How does the binding affinity of borate for this compound compare to that for D-fructose?
A2: Borate has a significantly higher binding affinity for this compound than for D-fructose.[1][2][3] This preferential binding is the primary reason for the shift in reaction equilibrium. The psicose-borate complex is identified as α-d-psicofuranose cis-C-3,4 diol borate, while the fructose-borate complex is β-d-fructopyranose cis-C-4,5 diol borate.[1][3][4]
Q3: What is the typical enzyme used for this conversion?
A3: The enzyme commonly used for this bioconversion is this compound 3-epimerase, often sourced from Agrobacterium tumefaciens.[1][2][3] Other enzymes like D-tagatose 3-epimerase can also be used.[5]
Q4: What is the impact of borate on the optimal pH of the enzymatic reaction?
A4: The addition of borate shifts the optimal pH for the this compound 3-epimerase activity. Without borate, the maximum enzyme activity is observed at pH 8.0. In the presence of borate, the optimal pH increases to 9.0.[1]
Q5: Can this method be applied to the conversion of other sugars?
A5: Yes, the principle of using borate to shift reaction equilibrium by complexing with the product has been successfully applied to other sugar isomerizations, such as increasing the yield of D-tagatose.[2]
Troubleshooting Guide
Issue 1: Low Conversion Yield of this compound
-
Question: My conversion yield of this compound is significantly lower than the expected ~64%. What are the potential causes?
-
Answer: Several factors could contribute to a low yield. Please check the following:
-
Borate-to-Fructose Molar Ratio: The most critical factor is the molar ratio of borate to fructose. The maximum conversion is achieved at a ratio of 0.6.[1][2][3][4] Ratios lower than this will result in a less pronounced equilibrium shift, while ratios higher than 0.6 will lead to the formation of a fructose-borate complex, reducing the concentration of available substrate for the enzyme.[1][2][3]
-
Incorrect pH: The reaction is highly pH-dependent. Ensure the reaction buffer is maintained at pH 9.0 for optimal enzyme activity in the presence of borate.[1]
-
Suboptimal Temperature: The optimal temperature for the this compound 3-epimerase is 50°C.[1] Deviations from this temperature can reduce enzyme activity and, consequently, the conversion yield.
-
Enzyme Activity: Verify the activity of your this compound 3-epimerase stock. Improper storage or handling may lead to a loss of enzymatic function.
-
Issue 2: Conversion Yield Decreases When Increasing Borate Concentration
-
Question: I tried to increase the conversion yield by adding more borate, but the yield decreased. Why is this happening?
-
Answer: This is a common issue when the borate-to-fructose molar ratio exceeds the optimal point of 0.6. At higher concentrations, the excess borate begins to form a complex with the substrate, D-fructose (as β-d-fructopyranose cis-C-4,5 diol borate).[1][3][4] This sequestration of fructose makes it unavailable to the this compound 3-epimerase, thus reducing the overall amount of fructose that can be converted to psicose and lowering the final yield.[1][2][3]
Issue 3: Difficulty in Separating this compound from the Reaction Mixture
-
Question: What methods can be used to separate the this compound-borate complex and isolate pure this compound?
-
Answer: The separation of this compound from D-fructose and borate can be challenging. High-performance liquid chromatography (HPLC) is a common analytical and preparative method. Using an ion exclusion chromatography column with a borate-containing eluent can enhance the separation of different sugars due to their varying degrees of complex formation.[1] For purification, techniques like simulated moving bed (SMB) chromatography have been shown to be effective in achieving high purity separation of this compound from D-fructose.[6]
Data Presentation
Table 1: Optimal Reaction Conditions for D-Fructose to this compound Conversion
| Parameter | Condition without Borate | Condition with Borate | Citation |
| Enzyme | This compound 3-Epimerase | This compound 3-Epimerase | [1] |
| Optimal pH | 8.0 | 9.0 | [1] |
| Optimal Temperature | 50°C | 50°C | [1] |
| Equilibrium Yield | ~33% | Not Applicable | [1] |
Table 2: Effect of Borate-to-Fructose Molar Ratio on Conversion Yield
| Borate-to-Fructose Molar Ratio | This compound Conversion Yield | Key Observation | Citation |
| 0.0 | ~33% | Baseline equilibrium without borate. | [1] |
| >0 to <0.6 | Increasing | Yield increases as more psicose-borate complex is formed. | [1] |
| 0.6 | ~64% | Maximum yield achieved. | [1][2][3] |
| >0.6 | Decreasing | Excess borate complexes with fructose, reducing substrate availability. | [1][2][3][4] |
Experimental Protocols
Key Experiment: Enzymatic Conversion of D-Fructose to this compound with Borate
This protocol is based on the methodology described in the literature for the enzyme-catalyzed epimerization of D-fructose.[1][7]
Materials:
-
D-Fructose solution (e.g., 1 M stock)
-
Sodium tetraborate solution (e.g., 1 M stock)
-
Buffer solution (e.g., 1 M Tris-HCl, adjusted to pH 9.0)
-
Purified this compound 3-epimerase from Agrobacterium tumefaciens
-
Deionized water
-
Reaction vessels (e.g., microcentrifuge tubes or small flasks)
-
Incubator or water bath set to 50°C
Procedure:
-
Reaction Setup: In a reaction vessel, prepare the reaction mixture to the desired final volume. For a typical reaction aiming for the optimal ratio, combine the following to achieve the final concentrations in the mixture:
-
100 mM D-Fructose
-
60 mM Sodium Tetraborate (for a 0.6 molar ratio)
-
50 mM Tris-HCl buffer (pH 9.0)
-
An appropriate amount of this compound 3-epimerase (concentration to be optimized based on enzyme activity)
-
Add deionized water to reach the final volume.
-
-
Incubation: Place the reaction vessel in an incubator or water bath pre-heated to 50°C.
-
Reaction Time: Allow the reaction to proceed for a set duration, for example, 3 hours.[7] Time course experiments may be necessary to determine the point at which equilibrium is reached.
-
Enzyme Inactivation: To stop the reaction, heat the mixture (e.g., at 100°C for 10 minutes) to denature and inactivate the enzyme.
-
Analysis: After cooling and centrifugation to remove precipitated protein, analyze the supernatant to determine the concentrations of D-fructose and this compound. This is typically done using HPLC.
Mandatory Visualizations
Caption: Mechanism of borate-assisted conversion shift.
Caption: Experimental workflow for the conversion of D-fructose.
References
- 1. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Conversion shift of D-fructose to this compound for enzyme-catalyzed epimerization by addition of borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion Shift of d -Fructose to d -Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate | Scilit [scilit.com]
- 5. Frontiers | D-Allulose (this compound) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]
- 6. [PDF] Preparation of this compound from d-fructose by immobilized d-tagatose 3-epimerase | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Optimization for allitol production from D-glucose for D-psicose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of allitol production from D-glucose, a crucial step for the synthesis of D-psicose (also known as D-allulose).
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for producing allitol from D-glucose?
A1: The most common and efficient method is a multi-enzyme cascade reaction. This process typically involves three key enzymatic steps:
-
Isomerization: D-glucose is converted to D-fructose using glucose isomerase.
-
Epimerization: D-fructose is then converted to this compound (D-allulose) by this compound 3-epimerase (DPE).
-
Reduction: Finally, this compound is reduced to allitol by a ribitol dehydrogenase (RDH).
To enhance the efficiency of the reduction step, a cofactor regeneration system, often employing formate dehydrogenase (FDH) to regenerate NADH, is integrated into the process.[1][2][3]
Q2: Can this process be carried out using whole cells?
A2: Yes, a common approach is to use recombinant E. coli cells that are engineered to express the necessary enzymes, such as this compound-3-epimerase, ribitol dehydrogenase, and formate dehydrogenase.[2][4] This "resting-cell biotransformation" method can be combined with enzymatic catalysis, for instance, by using immobilized glucose isomerase for the initial conversion of D-glucose to D-fructose.[2][4]
Q3: What are the typical yields for allitol production from D-glucose?
A3: Yields can vary depending on the specific conditions and substrates used. For example, using a combination of immobilized glucose isomerase and recombinant E. coli, 12.7 g/L of allitol has been produced from 50 g/L of D-glucose.[2][4] When starting from D-fructose, yields can be higher, with reports of 63.4 g/L of allitol from 100 g/L of D-fructose in 4 hours.[2]
Q4: Why is this compound (D-allulose) sometimes an intermediate instead of the final product in this pathway?
A4: The direct synthesis of this compound can be inhibited by the accumulation of the product itself.[4] By converting this compound to allitol using a dehydrogenase, this inhibition can be relieved, potentially leading to higher overall conversion rates. The allitol can then be efficiently converted back to this compound in a subsequent step.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Allitol Yield | Inefficient cofactor (NADH) regeneration. | Ensure the formate dehydrogenase (FDH) system is active. Check the concentration and purity of the formate salt used as a co-substrate. Consider co-expressing a more efficient NADH regeneration enzyme.[3] |
| Sub-optimal reaction conditions (pH, temperature). | Optimize the pH and temperature for the specific enzymes or whole cells being used. The optimal temperature for the dehydrogenase step is often around 50°C, with a pH of 7.0.[5] | |
| Product inhibition by this compound. | Confirm that the ribitol dehydrogenase is effectively converting this compound to allitol.[4] Consider a two-step process where this compound is produced and then reduced in a separate reaction. | |
| Incomplete D-glucose Conversion | Inactive or insufficient glucose isomerase. | Verify the activity of the immobilized glucose isomerase. Increase the amount of enzyme used or replace it with a fresh batch. |
| Poor substrate transport into whole cells. | If using recombinant cells, consider engineering them to express facilitator genes, such as the glucose/fructose facilitator from Zymomonas mobilis, to enhance substrate uptake.[4] | |
| Accumulation of Intermediate Sugars (D-fructose, this compound) | Rate-limiting enzyme activity in the cascade. | Identify the bottleneck enzyme (e.g., this compound-3-epimerase or ribitol dehydrogenase) and consider overexpressing it or using a more active variant. |
| Imbalance in enzyme ratios. | If using a multi-enzyme system, optimize the ratio of each enzyme to ensure a smooth flow through the metabolic pathway. | |
| Low Purity of Final Product | Presence of unreacted substrates or byproducts. | Optimize reaction time and enzyme concentrations to drive the reaction to completion. Employ downstream purification methods like simulated moving bed chromatography (SMBC) for separation.[1] |
Quantitative Data Summary
Table 1: Allitol Production Yields from D-Glucose and D-Fructose
| Starting Substrate | Substrate Concentration (g/L) | Catalyst | Allitol Yield (g/L) | Reference |
| D-glucose | 50 | Immobilized glucose isomerase and recombinant E. coli | 12.7 | [2][4] |
| D-fructose | 100 | Recombinant E. coli | 63.4 | [2] |
| D-fructose | 100 mM | Recombinant E. coli | 10.62 | [3][4] |
| D-fructose | 500 mM | Recombinant E. coli | 48.62 | [4] |
Table 2: One-Pot Reaction from D-glucose to this compound (Intermediate)
| Starting Substrate | Substrate Concentration (g/L) | Catalysts | D-glucose (g/L) | D-fructose (g/L) | This compound (g/L) | Reference |
| D-glucose | 550 | Immobilized glucose isomerase (200 g/L) and recombinant E. coli | 228.5 | 216.3 | 90.7 | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation for Allitol Production from D-Fructose
-
Cultivation of Recombinant E. coli : Cultivate recombinant E. coli expressing this compound-3-epimerase, ribitol dehydrogenase, and formate dehydrogenase under optimal conditions.
-
Cell Harvesting and Preparation : Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer). Resuspend the cells to a desired optical density (e.g., OD600).
-
Biotransformation Reaction :
-
Prepare a reaction mixture containing D-fructose (e.g., 100 g/L) in a buffer solution.
-
Add the prepared recombinant E. coli cells to the reaction mixture.
-
Incubate the reaction at the optimal temperature (e.g., 50°C) with agitation for a specified duration (e.g., 4 hours).[2]
-
-
Analysis : Monitor the concentrations of D-fructose and allitol periodically using High-Performance Liquid Chromatography (HPLC).
Protocol 2: One-Pot Conversion of D-Glucose to Allitol
-
Catalyst Preparation :
-
Prepare immobilized glucose isomerase according to the manufacturer's instructions.
-
Cultivate and prepare recombinant E. coli cells expressing the subsequent enzymes as described in Protocol 1.
-
-
One-Pot Reaction Setup :
-
In a reaction vessel, combine the immobilized glucose isomerase and the prepared recombinant E. coli cells.
-
Add a solution of D-glucose (e.g., 50 g/L) to initiate the reaction.
-
-
Reaction Conditions : Maintain the reaction at an optimized temperature and pH, with agitation.
-
Monitoring and Analysis : Track the concentrations of D-glucose, D-fructose, this compound, and allitol over time using HPLC to determine the reaction progress and yield.[2][4]
Visualizations
Caption: Metabolic pathway for allitol production from D-glucose.
Caption: Experimental workflow for allitol production and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization for allitol production from D-glucose by using immobilized glucose isomerase and recombinant E. coli expressing this compound-3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. D-Allulose (this compound) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | D-Allulose (this compound) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]
Validation & Comparative
Unveiling the Potential of D-Psicose: A Comparative Guide to its Anti-Diabetic Effects in Animal Models
For researchers, scientists, and drug development professionals, the quest for novel and effective anti-diabetic agents is a continuous endeavor. D-Psicose, a rare sugar, has emerged as a promising candidate, demonstrating significant anti-diabetic properties in various animal studies. This guide provides an objective comparison of this compound's performance against control and other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
This compound, also known as D-allulose, is a C-3 epimer of D-fructose and is found in small quantities in some natural products.[1] Its potential as a metabolic regulator has been progressively evaluated, showing promise in managing type 2 diabetes mellitus (T2DM).[2] Studies in animal models have highlighted its ability to lower blood glucose, improve insulin sensitivity, and protect pancreatic β-cells.[2][3]
Comparative Efficacy of this compound in Diabetic Animal Models
The anti-diabetic effects of this compound have been predominantly studied in rodent models of T2DM, such as the Otsuka Long-Evans Tokushima Fatty (OLETF) rat and the Goto-Kakizaki (GK) rat. These studies provide compelling quantitative data on its efficacy.
Table 1: Effects of this compound on Key Diabetic Parameters in OLETF Rats
| Parameter | Control (OLETF) | 5% this compound (OLETF) | Non-Diabetic Control (LETO) | Duration | Reference |
| Body Weight Gain | Significantly Higher | Significantly Reduced | Lower | 13 weeks | [2] |
| Abdominal Fat Mass | Significantly Higher | Significantly Reduced | Lower | 13 weeks | [2] |
| Blood Glucose (OGTT) | Elevated | Reduced | Normal | 13 weeks | [2] |
| Insulin Levels (OGTT) | Elevated | Reduced | Normal | 13 weeks | [2] |
| Liver Lipid Accumulation | High | Significantly Reduced | Low | 13 weeks | [2] |
| HbA1c | Elevated | Decreased | Normal | 60 weeks | [3] |
| Plasma Insulin | Initially Hyperinsulinemic, then Hypoinsulinemic | Maintained | Normal | 60 weeks | [3] |
Table 2: Postprandial Glycemic Response to Carbohydrates with this compound in Wistar Rats
| Carbohydrate Administered | Co-administration | Peak Plasma Glucose Increase | Reference |
| Sucrose (2 g/kg) | D-Fructose (0.2 g/kg) | Significant Increase | [1] |
| Sucrose (2 g/kg) | This compound (0.2 g/kg) | Significantly Inhibited | [1][4] |
| Maltose (2 g/kg) | D-Fructose (0.2 g/kg) | Significant Increase | [1] |
| Maltose (2 g/kg) | This compound (0.2 g/kg) | Significantly Inhibited | [1][4] |
| Soluble Starch (2 g/kg) | This compound (0.2 g/kg) | Tendency to be Suppressed (Not Significant) | [1][4] |
Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows
The anti-diabetic effects of this compound are attributed to several mechanisms, including the inhibition of intestinal enzymes and the modulation of hepatic glucose metabolism.
One key mechanism is the inhibition of intestinal α-glucosidases, specifically sucrase and maltase.[1][4] This action delays carbohydrate digestion and absorption, thereby suppressing postprandial hyperglycemia.[1]
Another significant mechanism involves the liver. This compound promotes the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[2][5] This enhances glucokinase activity, leading to increased glycogen synthesis and improved glucose homeostasis.[2]
Furthermore, long-term administration of this compound has been shown to preserve pancreatic β-cell function, which is crucial for insulin production.[2][3] This protective effect is associated with a reduction in inflammatory markers and oxidative stress.[3] this compound may also stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[6]
The typical experimental workflow for evaluating the anti-diabetic effects of this compound in animal models is outlined below.
Detailed Experimental Protocols
The following are summaries of the experimental methodologies employed in key studies investigating the anti-diabetic effects of this compound.
Study 1: Long-term Effects of this compound in OLETF Rats [3]
-
Animal Model: Male Otsuka Long-Evans Tokushima Fatty (OLETF) rats (a model for T2DM) and Long-Evans Tokushima Otsuka (LETO) rats (non-diabetic control).
-
Experimental Groups:
-
OLETF Control (O-C): Fed standard chow and plain water.
-
OLETF this compound (O-P): Fed standard chow and 5% this compound in drinking water.
-
LETO Control: Fed standard chow and plain water.
-
-
Duration: 60 weeks, starting from 6 weeks of age.
-
Key Measurements:
-
Body weight, food and drink intake were measured weekly.
-
Fasting and postprandial blood glucose levels were periodically measured.
-
Oral Glucose Tolerance Tests (OGTT) were performed at various time points.
-
Plasma insulin and HbA1c levels were determined.
-
At the end of the study, pancreas, liver, and abdominal adipose tissues were collected for histological and immunohistochemical analysis.
-
Study 2: Postprandial Glycemic Response in Wistar Rats [1]
-
Animal Model: Male Wistar rats (6 months old).
-
Experimental Groups: Rats were fasted overnight and then orally administered one of the following combinations via gavage:
-
Sucrose (2 g/kg) + D-Fructose (0.2 g/kg)
-
Sucrose (2 g/kg) + this compound (0.2 g/kg)
-
Maltose (2 g/kg) + D-Fructose (0.2 g/kg)
-
Maltose (2 g/kg) + this compound (0.2 g/kg)
-
Soluble Starch (2 g/kg) + D-Fructose (0.2 g/kg)
-
Soluble Starch (2 g/kg) + this compound (0.2 g/kg)
-
-
Key Measurements: Blood was collected from the tail vein at 0, 30, 60, 90, and 120 minutes after administration to measure plasma glucose concentrations.
-
In Vitro Analysis: The inhibitory effects of this compound on intestinal sucrase, maltase, and α-amylase activities were also assessed.
Conclusion
The evidence from animal models strongly supports the anti-diabetic effects of this compound. Its ability to mitigate hyperglycemia, reduce body weight and fat accumulation, and preserve pancreatic β-cell function makes it a compelling candidate for further investigation and potential clinical application in the management of type 2 diabetes. The multifaceted mechanisms of action, including the inhibition of carbohydrate-digesting enzymes and the enhancement of hepatic glucose uptake, underscore its potential as a unique metabolic regulator. Further research, particularly long-term clinical trials in human subjects, is warranted to fully elucidate its therapeutic benefits and safety profile.
References
- 1. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rare sugar this compound improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
D-Psicose Versus D-Fructose: A Comparative Metabolic Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1][2] Found naturally in small quantities in foods like wheat, figs, and raisins, it has garnered significant attention as a low-calorie sugar substitute.[3][4][5] While structurally similar to D-fructose, its metabolic fate and physiological effects differ substantially. This guide provides an objective comparison of the metabolism of this compound and D-fructose, supported by experimental data, to inform research and development in nutrition science and therapeutics.
Metabolic Pathways and Energy Contribution
The metabolic pathways of D-fructose and this compound diverge significantly after ingestion, leading to vastly different impacts on energy metabolism.
D-Fructose Metabolism: D-fructose is primarily metabolized in the liver.[6][7] Upon entering hepatocytes, it is rapidly phosphorylated to fructose-1-phosphate by fructokinase.[8][9] This step bypasses the main rate-limiting enzyme of glycolysis, phosphofructokinase, leading to an unregulated influx of carbons into the glycolytic pathway.[9][10] The resulting triose phosphates can be converted to glucose, glycogen, lactate, or serve as a substrate for de novo lipogenesis (DNL), the process of synthesizing fatty acids.[6][9] Excessive fructose consumption is strongly linked to increased DNL, hepatic fat accumulation, and hypertriglyceridemia.[6][9][11]
This compound Metabolism: In contrast, this compound is poorly metabolized in the human body.[12][13] It is absorbed in the small intestine but is not significantly utilized for energy.[13][14] Studies in rats have shown that a large portion of ingested this compound is excreted in the urine and feces.[15] The small amount that is not excreted may be fermented by gut microflora in the cecum.[15] Consequently, the caloric value of this compound is estimated to be extremely low, approximately 0.2 to 0.4 kcal/g, effectively making it a zero-energy sugar.[3][16]
Data Presentation: Comparative Metabolic Effects
The following tables summarize quantitative data from various studies, highlighting the differential impacts of this compound and D-fructose on key metabolic parameters.
Table 1: Effects on Blood Glucose and Insulin
| Parameter | This compound Effect | D-Fructose Effect | Supporting Evidence |
| Postprandial Blood Glucose | Suppresses elevation when co-ingested with carbohydrates.[17] No significant effect when taken alone.[17] | Produces a smaller postprandial rise compared to glucose.[18][19] | In healthy individuals, this compound (>5 g/day ) significantly suppresses plasma glucose levels when taken with maltodextrin.[17] In diabetic patients, fructose ingestion leads to lower postprandial glucose levels compared to starch.[18] |
| Fasting Blood Glucose | Long-term intake can lower fasting glucose in diabetic models.[20][21] | Isocaloric exchange for other carbohydrates does not significantly affect fasting glucose.[22] | In db/db mice, this compound supplementation for 28 days prevented the 2-fold increase in blood glucose seen in control and D-fructose groups.[20] |
| Insulin Response | Lowers serum insulin levels.[12][23] Does not stimulate insulin secretion.[24][25] | Stimulates insulin secretion less than glucose.[18][24] | In rats fed a this compound diet, serum insulin levels were significantly lower.[12] Fructose does not trigger a significant insulin release.[24][25] |
| Insulin Sensitivity | Improves insulin sensitivity.[3] | High intake can lead to hepatic insulin resistance.[6] | This compound was shown to improve insulin resistance in OLETF rats. Moderate amounts of fructose have been shown to alter hepatic insulin sensitivity in healthy men. |
Table 2: Effects on Lipid Metabolism, Body Weight, and Energy
| Parameter | This compound Effect | D-Fructose Effect | Supporting Evidence |
| De Novo Lipogenesis (DNL) | Suppresses hepatic lipogenic enzymes (e.g., FAS, G6PD).[26][27] | Potent inducer of hepatic DNL.[6][9] | Rats fed a this compound diet had significantly lower fatty acid synthase (FAS) and glucose 6-phosphate dehydrogenase (G6PD) activities in the liver compared to those fed D-fructose.[26] |
| Fatty Acid Oxidation | Increases fatty acid oxidation.[12][28] | Can reduce fatty acid oxidation.[6] | This compound intake in rats enhanced the gene expression of transcriptional modulators of fatty acid oxidation.[12][28] |
| Serum Triglycerides | Tends to lower or not significantly affect triglyceride levels. | High intake increases fasting and postprandial triglycerides.[11][18][29] | In hypercaloric trials, fructose consumption significantly increases triglycerides.[30] |
| Body Weight & Fat Accumulation | Reduces body weight gain and abdominal fat accumulation.[21][23][26] | Can contribute to weight gain and visceral adiposity, especially in hypercaloric diets.[6][25] | Rats fed a 5% this compound diet had significantly lower weight gain and abdominal adipose tissue weight compared to those on a D-fructose diet.[23][26] |
| Energy Value (kcal/g) | ~0.2 - 0.4 kcal/g.[3][14] | ~4 kcal/g. | Studies on growing rats demonstrated that the energy value of this compound was effectively zero.[16] |
Experimental Protocols
The findings presented are based on established experimental models. Below are outlines of common protocols used in these comparative studies.
Animal Studies: Chronic Feeding Protocol
-
Animal Model: Typically male Wistar or Sprague-Dawley rats, or genetic models of diabetes like OLETF rats or db/db mice.[12][20][23][31]
-
Acclimatization: Animals are housed in a controlled environment (temperature, light-dark cycle) and acclimatized for a week with free access to standard chow and water.
-
Dietary Intervention: Animals are divided into groups and fed specific diets for a period ranging from 4 to 13 weeks.[12][23][31]
-
Data Collection:
-
Body Weight & Food Intake: Measured daily or weekly.
-
Blood Sampling: Blood is collected periodically (e.g., via tail vein) after fasting to measure glucose, insulin, triglycerides, and cholesterol.
-
Terminal Procedure: At the end of the study, animals are euthanized, and tissues (liver, adipose tissue) are collected for analysis of enzyme activity (e.g., FAS, G6PD), gene expression (e.g., SREBP-1c, PPARα), and lipid content.[12][26]
-
Human/Animal Studies: Oral Glucose Tolerance Test (OGTT)
This test assesses the subject's ability to clear a glucose load, providing insights into insulin sensitivity and glucose homeostasis.[31][32]
Signaling Pathways: Regulation of Lipid Metabolism
This compound and D-fructose exert opposing effects on the key signaling pathways that regulate hepatic lipid metabolism. D-fructose promotes lipogenesis, while this compound appears to inhibit it and enhance fatty acid oxidation.
-
D-Fructose: The influx of carbons from fructose metabolism activates transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[11][33] These factors upregulate the expression of lipogenic genes, including Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC), driving the synthesis of fatty acids and triglycerides.[9][33]
-
This compound: this compound has been shown to suppress the expression of SREBP-1c and its target lipogenic genes.[33][34] Concurrently, it may stimulate the AMP-activated protein kinase (AMPK) signaling pathway, which in turn can activate Peroxisome Proliferator-Activated Receptor alpha (PPARα).[33][34] PPARα is a key regulator that promotes the expression of genes involved in fatty acid oxidation.
Conclusion
The metabolic profiles of this compound and D-fructose are strikingly different. While D-fructose is readily metabolized into substrates that can fuel de novo lipogenesis and contribute to metabolic dysregulation when consumed in excess, this compound is largely unutilized by the body, providing negligible calories. Experimental data consistently demonstrates that this compound can mitigate hyperglycemia, reduce body fat accumulation, and favorably modulate lipid metabolism by suppressing lipogenesis and enhancing fatty acid oxidation.[12][28] These characteristics position this compound as a promising functional food ingredient and a potential tool in the development of therapeutic strategies for managing obesity, type 2 diabetes, and related metabolic disorders. Further research into its long-term effects and mechanisms of action in human populations is warranted.
References
- 1. This compound - American Chemical Society [acs.org]
- 2. Metabolic Profiling of Rat Kidney Tissue Following Administration of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 551-68-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound Dosages And Benefits - FocusHerb [focusherb.com]
- 5. Psicose, What is Psicose? About its Science, Chemistry and Structure [3dchem.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. gssiweb.org [gssiweb.org]
- 8. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. The sweet path to metabolic demise: fructose and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 14. scirp.org [scirp.org]
- 15. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 18. Dietary Fructose and Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fructose in the diabetic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. Effects of dietary this compound on diurnal variation in plasma glucose and insulin concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fructolysis - Wikipedia [en.wikipedia.org]
- 25. levels.com [levels.com]
- 26. Dietary this compound, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. jstage.jst.go.jp [jstage.jst.go.jp]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Dietary fructose and dyslipidemia: new mechanisms involving apoC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ahajournals.org [ahajournals.org]
- 31. Rare sugar this compound improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Anti-obesity potential of rare sugar this compound by regulating lipid metabolism in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC and Capillary Electrophoresis for D-Psicose Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of D-Psicose, a low-calorie rare sugar, is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two prominent analytical techniques employed for this purpose. This guide provides a comprehensive cross-validation of these methods, drawing upon published experimental data to facilitate an informed choice of methodology.
The quantification of this compound, often in the presence of other sugars like its precursor D-fructose, presents analytical challenges that necessitate sensitive and robust methods. Both HPLC and CE have been successfully utilized for the analysis of this compound, each offering distinct advantages and limitations.
Performance Comparison
The choice between HPLC and CE for this compound analysis will depend on the specific requirements of the application, such as the need for high throughput, sensitivity, or the ability to resolve complex mixtures. The following table summarizes the key performance parameters for both methods based on available literature.
| Parameter | HPLC with Refractive Index Detector (RID) | Capillary Electrophoresis (CE) with UV Detection |
| Linearity (R²) | ≥ 0.99[1][2] | > 0.99[3][4] |
| Concentration Range | 0.05% to 0.5% (w/v)[1][2] | 0.1 mM (0.0018% w/v) to 3.0 mM (0.0540% w/v)[3][4] |
| Limit of Detection (LOD) | Not explicitly stated, but effective for reaction monitoring[1][2] | 0.11 to 0.20 mM[4] |
| Resolution | Good resolution (≥ 4) between this compound and D-Fructose[1][2] | Good resolution from D-fructose and glucose[3][4] |
| Run Time | Within 8 minutes[1][2] | Not explicitly stated, but CE is generally known for fast analysis times. |
| Sample Preparation | Minimal, suitable for reaction monitoring[1][2] | Can be extended to food products with minor modifications[3][4] |
Experimental Workflow
The general workflow for cross-validating HPLC and CE methods for this compound measurement involves preparing standard solutions and samples, followed by analysis using both techniques and a subsequent comparison of the results.
Experimental Protocols
Below are detailed methodologies for HPLC and Capillary Electrophoresis based on published research.
High-Performance Liquid Chromatography (HPLC) with RID
This method is particularly useful for the routine monitoring of the enzymatic conversion of D-fructose to this compound.[1][2]
-
Instrumentation : Isocratic HPLC system with a Refractive Index Detector (RID).[1][2]
-
Column : Aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).[1][2]
-
Mobile Phase : A mixture of water and acetonitrile (20:80 v/v).[1][2]
-
Analysis Time : Separation of this compound and D-fructose is achieved within 8 minutes.[1][2]
-
Standard Preparation : Standard solutions of this compound and D-fructose are prepared at concentrations ranging from 0.05% to 0.5%.[1][2]
Capillary Electrophoresis (CE)
This method provides a sensitive and high-throughput analysis for the quantification of this compound in the presence of other sugars.[3][4]
-
Instrumentation : Capillary Electrophoresis system with direct UV detection.
-
Capillary : Fused silica capillary.
-
Background Electrolyte (BGE) : An optimized buffer solution, for example, 36 mM of Na₂HPO₄ and 130 mM NaOH, with a pH of 12.6.[4]
-
Applied Voltage : 18 kV.[4]
-
Detection : Direct UV detection at 265 nm.[4]
-
Standard Preparation : Standard curves are established for this compound, D-fructose, and glucose in a concentration range of 0.1 mM to 3.0 mM.[3][4]
Conclusion
Both HPLC-RID and CE-UV offer reliable and validated methods for the quantification of this compound. The HPLC method stands out for its simplicity, using an isocratic mobile phase without buffers, making it well-suited for routine process monitoring in an industrial setting.[1][2] On the other hand, the CE method demonstrates high sensitivity and the ability to resolve this compound from a mixture of other sugars, which is advantageous for the analysis of complex samples and for research purposes where lower detection limits are required.[3][4] The selection of the most appropriate technique will ultimately be guided by the specific analytical needs, available instrumentation, and the desired sample throughput.
References
Comparative study of different enzymatic methods for D-Psicose production
For Researchers, Scientists, and Drug Development Professionals
D-Psicose (also known as D-allulose), a rare sugar with low caloric value, has garnered significant interest as a sugar substitute in the food and pharmaceutical industries. Its production primarily relies on the enzymatic epimerization of the readily available D-fructose. This guide provides a comparative analysis of different enzymatic methods for this compound production, focusing on the use of this compound 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase) in both their free and immobilized forms. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.
Comparative Performance of Enzymatic Methods
The efficiency of this compound production is influenced by several factors, including the choice of enzyme, its form (free or immobilized), and the reaction conditions. The following table summarizes key performance indicators from various studies to facilitate a direct comparison.
| Enzyme | Source Organism | Enzyme Form | Support Material (for immobilized) | Optimal pH | Optimal Temp. (°C) | Substrate Conc. | Conversion Yield (%) | Reference |
| This compound 3-epimerase (DPEase) | Agrobacterium tumefaciens | Free | - | 8.0 | 50 | 700 g/L D-fructose | 32.9 | [1] |
| This compound 3-epimerase (DPEase) | Agrobacterium tumefaciens | Immobilized | Duolite A568 beads (with borate) | 9.0 | 55 | 700 g/L D-fructose | ~63 (441 g/L) | |
| This compound 3-epimerase (DPEase) | Bacillus sp. KCTC 13219 | Free (secreted) | - | 6.0 | 60 | 10% (w/v) D-fructose | 17.03 | [2] |
| D-Tagatose 3-epimerase (DTEase) | Recombinant E. coli | Immobilized | Not specified | 7.0 | 45 | 60% D-fructose | 25 | [3] |
| This compound 3-epimerase (DPEase) | Agrobacterium tumefaciens | Immobilized | Titanium dioxide | 6.0 | 60 | Not specified | 36 | [4] |
| This compound 3-epimerase (DPEase) | Agrobacterium tumefaciens | Free | - | 7.5 | 55 | 25% (w/v) fructose | 22.42 | [5][6] |
| This compound 3-epimerase (DPEase) | Kaistia granuli | Free | - | 8.0 | 55 | Not specified | 25 | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments in this compound production.
Recombinant Enzyme Production and Purification (DPEase from Agrobacterium tumefaciens in E. coli)
This protocol describes the expression and purification of recombinant this compound 3-epimerase.
a. Expression:
-
A single colony of E. coli BL21(DE3) harboring the pET28a vector with the DPEase gene is used to inoculate 10 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin. The culture is incubated at 37°C with shaking at 200 rpm for 16 hours.[5]
-
This overnight culture is then used to inoculate a larger volume of LB broth with the same antibiotic concentration. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[5]
-
Gene expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated at a lower temperature, typically 25°C, for 16 hours with continued shaking.[5]
b. Purification:
-
Cells are harvested by centrifugation at 6,000 x g for 30 minutes at 4°C.[1]
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, pH 8.0) containing lysozyme.[1]
-
The cells are disrupted using a French press or sonication.[1]
-
The cell debris is removed by centrifugation at 13,000 x g for 20 minutes at 4°C. The resulting supernatant is the crude cell extract.[1]
-
The recombinant His-tagged DPEase is purified from the crude extract using a nickel-affinity chromatography column. The enzyme is eluted with a buffer containing imidazole (e.g., 200 mM).[5]
Enzymatic Conversion of D-Fructose to this compound
This protocol outlines the bioconversion process using the purified enzyme.
-
A reaction mixture is prepared containing D-fructose as the substrate in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0).[1]
-
A metal cofactor, typically 1 mM MnCl2, is added to the reaction mixture, as DPEase activity is often enhanced by divalent cations.[8]
-
The purified DPEase is added to the reaction mixture to a final concentration of approximately 0.04 U/mL.[1]
-
The reaction is incubated at the optimal temperature (e.g., 50°C) for a specific duration (e.g., 100 minutes).[1]
-
The reaction is terminated by boiling the mixture at 100°C for 5-10 minutes to denature the enzyme.[5][8]
Immobilization of this compound 3-Epimerase
Immobilization can enhance enzyme stability and reusability. This is a general protocol for immobilization on an amino-epoxide support.
-
Ion Exchange: The enzyme solution is incubated with the amino-epoxide resin (e.g., ReliZyme HFA403/M) for a period (e.g., 8 hours) to allow for ionic binding.
-
Covalent Binding: The covalent attachment of the enzyme to the support is allowed to proceed for a longer duration (e.g., 12 hours).
-
Crosslinking: A crosslinking agent, such as glutaraldehyde, is added to further stabilize the immobilized enzyme.
-
Blocking: Any remaining active groups on the support are blocked by adding a compound like glycine.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of the product is essential for determining conversion efficiency.
-
Sample Preparation: The reaction mixture is centrifuged to remove any precipitate, and the supernatant is filtered through a 0.45 µm filter. If borate is used in the reaction, it should be removed using appropriate resins.[9]
-
HPLC System: An HPLC system equipped with a refractive index detector (RID) is used.[9][10]
-
Column: A carbohydrate analysis column, such as an aminopropyl silane or a BP-100 Ca2+ column, is employed.[9][10]
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 80:20 v/v), is used at a constant flow rate (e.g., 1.0 mL/min).[10]
-
Analysis: Standard solutions of D-fructose and this compound are used to create a calibration curve for quantification of the substrate and product in the reaction samples.[10]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the enzymatic production of this compound.
References
- 1. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immobilization of Agrobacterium tumefaciensthis compound 3-epimerase onto titanium dioxide for bioconversion of rare sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production, purification, characterization, and safety evaluation of constructed recombinant this compound 3-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. WO2006129954A1 - this compound production method by this compound epimerase - Google Patents [patents.google.com]
- 9. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of D-Psicose, D-Tagatose, and D-Allose for Researchers and Drug Development Professionals
In the ever-evolving landscape of sugar substitutes, the rare sugars D-psicose (also known as D-allulose), D-tagatose, and D-allose have emerged as promising alternatives to traditional sweeteners. Possessing unique physiological and metabolic properties, these monosaccharides are garnering significant attention from the food, pharmaceutical, and biotechnology industries. This guide provides an objective comparison of these three rare sugars, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation and potential application.
Quantitative Comparison of Physicochemical and Metabolic Properties
The following table summarizes the key quantitative data for this compound, D-tagatose, and D-allose, offering a clear comparison of their fundamental properties.
| Property | This compound (D-Allulose) | D-Tagatose | D-Allose | Sucrose (for reference) |
| Relative Sweetness | 70% | 92% | 80% | 100% |
| Caloric Value (kcal/g) | ~0.2 - 0.4[1][2] | ~1.5[3] | Nearly zero[4] | 4.0 |
| Glycemic Index (GI) | Very low/Negligible[1][2] | 3[5] | Low (specific value not consistently reported, but studies show it suppresses postprandial glucose)[6][7][8] | 65 |
Physiological and Metabolic Effects: A Deeper Dive
Beyond their basic properties, each of these rare sugars exhibits distinct effects on metabolic pathways, offering a range of potential health benefits.
This compound (D-Allulose): This rare sugar has demonstrated significant potential in metabolic regulation. It is minimally metabolized and largely excreted unchanged.[2] Studies have shown that this compound can suppress the postprandial blood glucose elevation by inhibiting α-glucosidase, an enzyme responsible for carbohydrate digestion.[9] Furthermore, it has been shown to reduce abdominal fat accumulation by downregulating lipogenic enzymes in the liver and promoting fatty acid oxidation.[5][10][11]
D-Tagatose: D-tagatose is a naturally occurring ketohexose that is about 92% as sweet as sucrose but with only 38% of the calories.[3] Only about 20% of ingested D-tagatose is absorbed in the small intestine; the remainder is fermented by gut bacteria in the large intestine, leading to the production of short-chain fatty acids.[12] It has a very low glycemic index of 3.[5] D-tagatose has been shown to promote glycogen synthesis and decrease its utilization, potentially through the inhibition of glycogen phosphorylase.[2]
D-Allose: D-allose is another rare sugar with about 80% of the sweetness of sucrose and a caloric value close to zero.[4] A key reported function of D-allose is its ability to suppress the generation of reactive oxygen species (ROS).[13] This antioxidant effect is thought to be mediated by its competition with D-glucose for uptake into cells and subsequent mitochondrial metabolism, thereby reducing the production of ROS.[13] D-allose has also been investigated for its potential anti-inflammatory and anti-cancer effects.[14][15]
Signaling Pathways and Mechanisms of Action
The distinct physiological effects of these rare sugars are rooted in their interactions with specific molecular pathways.
This compound: Regulation of Lipid Metabolism
This compound influences lipid metabolism primarily in the liver by modulating the expression and activity of key regulatory proteins. It suppresses lipogenesis by inhibiting the expression of genes such as acetyl-CoA carboxylase alpha (ACCα), fatty acid synthase (FAS), and sterol regulatory element-binding protein 1c (SREBP-1c).[5][10] Concurrently, it stimulates fatty acid oxidation by upregulating the expression of genes like AMP-activated protein kinase alpha 2 (AMPKα) and peroxisome proliferator-activated receptor alpha (PPARα).[5][10]
D-Allose: Suppression of Reactive Oxygen Species (ROS)
D-allose exerts its antioxidant effects by modulating cellular redox balance. One proposed mechanism involves the upregulation of Thioredoxin-interacting protein (TXNIP), which in turn can lead to an increase in intracellular ROS in cancer cells, promoting apoptosis.[16] In non-cancerous cells, D-allose has been shown to suppress mitochondrial ROS production by competing with D-glucose for cellular uptake and metabolism, thereby reducing the substrate for ROS generation.[13]
D-Tagatose: Metabolic Fate and Influence on Glycogen Synthesis
Upon ingestion, a portion of D-tagatose is absorbed and metabolized in the liver. It is first phosphorylated by fructokinase to D-tagatose-1-phosphate. This intermediate can then be cleaved by aldolase into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, which are intermediates of the glycolytic pathway.[2] D-tagatose has also been shown to stimulate glycogen synthase and inhibit glycogen phosphorylase, thereby promoting the storage of glucose as glycogen.[2]
Experimental Protocols
The following sections detail the general methodologies employed in key experiments to determine the properties of these rare sugars.
Determination of Relative Sweetness
Principle: The relative sweetness of a substance is determined by sensory evaluation, comparing its sweetness intensity to a reference sugar, typically sucrose.
Methodology:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing panelists with the sweet taste and the use of a rating scale.
-
Sample Preparation: Solutions of the rare sugar and sucrose are prepared at various concentrations in purified water. For each rare sugar, a range of five concentrations corresponding to the sweetness of approximately 1%, 2%, 3.5%, 5%, and 7% sucrose solutions are typically used.[17][18]
-
Sensory Evaluation: A "two-alternative forced-choice" or a "paired comparison" test is often employed.[19] Panelists are presented with a series of paired samples (one rare sugar solution and one sucrose solution) and asked to identify the sweeter sample or rate the sweetness intensity of each on a labeled magnitude scale.
-
Data Analysis: The concentration of the rare sugar that is perceived as equally sweet to a given concentration of sucrose is determined. The relative sweetness is then calculated as the ratio of the sucrose concentration to the rare sugar concentration at the point of equal sweetness.
Determination of Caloric Value
Principle: The caloric value of a substance is determined by measuring the heat released upon its complete combustion in a bomb calorimeter.
Methodology:
-
Sample Preparation: A known mass (typically around 1 gram) of the pure, dried rare sugar is pressed into a pellet.[20]
-
Bomb Calorimetry: The pellet is placed in a sample holder within a high-pressure stainless-steel container (the "bomb"). The bomb is then filled with pure oxygen to a high pressure (e.g., 30 atm).
-
Combustion: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature of the water is precisely measured before and after combustion. The rise in temperature is used to calculate the heat of combustion.
-
Calculation: The caloric value (in kcal/g) is calculated from the heat of combustion, taking into account the heat capacity of the calorimeter system, which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[12][21][22]
Determination of Glycemic Index (GI)
Principle: The glycemic index is a measure of how a carbohydrate-containing food raises blood glucose levels after consumption, compared to a reference food (usually pure glucose or white bread).
Methodology (In Vivo Human Study):
-
Subject Recruitment: A group of healthy human volunteers (typically 10 or more) is recruited. Subjects are usually required to fast overnight (10-12 hours) before the test.
-
Test Meal Administration: On separate occasions, each subject consumes a test meal containing a specific amount (e.g., 25 or 50 grams) of the available carbohydrate from the rare sugar and a reference food.
-
Blood Sampling: Blood samples are taken from a fingertip or an indwelling catheter at baseline (before the meal) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test meal.
-
Blood Glucose Analysis: The blood samples are analyzed for glucose concentration.
-
Data Analysis: The incremental area under the blood glucose response curve (iAUC) is calculated for both the rare sugar and the reference food for each subject. The GI of the rare sugar is then calculated as the mean iAUC for the rare sugar divided by the mean iAUC for the reference food, multiplied by 100.
Conclusion
This compound, D-tagatose, and D-allose each present a unique profile of properties that make them attractive for various applications in research and product development. This compound stands out for its near-zero caloric value and its significant impact on lipid metabolism. D-tagatose offers a sweetness profile very similar to sucrose with a low caloric content and a very low glycemic index. D-allose is notable for its potential antioxidant and anti-inflammatory effects. The choice of which rare sugar to utilize will depend on the specific application and desired physiological outcome. This guide provides the foundational data and mechanistic insights to inform such decisions.
References
- 1. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. mdpi.com [mdpi.com]
- 4. Anti-obesity potential of rare sugar this compound by regulating lipid metabolism in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Effects of D-allulose on glucose tolerance and insulin response to a standard oral sucrose load: results of a prospective, randomized, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. examine.com [examine.com]
- 7. news-medical.net [news-medical.net]
- 8. Allulose for the attenuation of postprandial blood glucose levels in healthy humans: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kb.gcsu.edu [kb.gcsu.edu]
- 12. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 17. Optimal sensory evaluation protocol to model concentration–response curve of sweeteners [agris.fao.org]
- 18. refp.cohlife.org [refp.cohlife.org]
- 19. Bomb Calorimetry - Food and Nutrient Analysis: Fast Food Group [fastfoodanalysis.weebly.com]
- 20. debye technic [debyetechnic.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of D-Psicose: A Comparative Guide to a Novel Non-Caloric Sweetener
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of D-Psicose (also known as D-Allulose) with other established non-caloric sweeteners, including sucralose, aspartame, and stevia. The information presented is supported by experimental data from various preclinical studies, offering insights into the metabolic effects, safety, and potential therapeutic applications of these compounds.
Comparative Efficacy: Metabolic Parameters
The following tables summarize the quantitative data from in vivo studies, focusing on key metabolic parameters such as body weight and blood glucose levels. These metrics are crucial for evaluating the potential of non-caloric sweeteners in managing metabolic disorders like obesity and type 2 diabetes.
Table 1: Effects on Body Weight in Animal Models
| Sweetener | Animal Model | Dosage | Duration | % Change in Body Weight (vs. Control) | Key Findings |
| This compound | db/db mice | 200 mg/kg BW | 28 days | Sustained weight gain by ~10% compared to a 2-fold increase in other diabetic groups[1] | This compound attenuated body weight gain in a genetic model of type 2 diabetes. |
| OLETF rats | 5% in drinking water | 13 weeks | Significantly reduced increase in body weight | This compound supplementation suppressed body weight gain in a model of type 2 diabetes. | |
| Wistar rats | 5% of diet | 8 weeks | Significantly lower weight gain | Supplemental this compound was shown to reduce body fat accumulation.[2] | |
| Sucralose | Sprague Dawley rats | 0.016% in diet/water | 7 weeks | Similar impact to aspartame, though to a lesser extent | Ingestion of sucralose was found to have adverse effects on body measures.[3] |
| Aspartame | Sprague Dawley rats | 0.05% in diet/water | 7 weeks | Significantly increased body weight and fat mass[3] | Aspartame ingestion was associated with increased energy efficiency and glucose intolerance.[3] |
| Stevia | Sprague Dawley rats | Diet supplemented with Stevia leaf powder | 6 weeks | 1.1% increase (non-significant) vs. 9.3% in obese control (significant)[4] | Stevia leaf powder demonstrated a weight-reducing effect, potentially through appetite inhibition.[4] |
| Healthy Adults | Daily consumption | 12 weeks | Maintained body weight (-0.22 kg) vs. control group (+0.89 kg)[5] | Daily stevia consumption may aid in weight maintenance.[5] |
Table 2: Effects on Blood Glucose Levels in Animal and Human Studies
| Sweetener | Model | Dosage | Experimental Condition | % Reduction in Blood Glucose (vs. Control/Baseline) | Key Findings |
| This compound | db/db mice | 200 mg/kg BW | 28 days | Maintained initial blood glucose levels (276-305 mg/dL) vs. a 2-fold increase in other diabetic groups[1] | This compound exhibited a significant hypoglycemic effect in diabetic mice. |
| Wistar rats | 0.2 g/kg with sucrose/maltose | Oral tolerance test | Significantly inhibited the increment of plasma glucose concentration[2] | This compound suppresses postprandial hyperglycemia by inhibiting intestinal α-glucosidases.[2] | |
| Borderline Diabetic Humans | 5 g | With a standard meal | Significantly lower at 30 and 60 min post-meal[4] | This compound effectively suppressed postprandial blood glucose elevation.[4] | |
| Sucralose | Healthy Individuals | Combined with carbohydrates | Not specified | Negative impact on glucose metabolism | While having no effect alone, sucralose in combination with carbohydrates may impair glucose metabolism.[6] |
| Aspartame | Sprague Dawley rats | 0.05% in diet/water | 7 weeks | Associated with glucose intolerance[3] | Long-term aspartame ingestion may negatively affect glucose homeostasis.[3] |
| Stevia | Healthy Adults | Daily consumption | 12 weeks | No significant difference in glucose or insulin responses | Daily stevia consumption did not affect glycemia in healthy individuals.[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key in vivo experiments commonly cited in sweetener research.
Protocol 1: Oral Gavage Administration in Rats
This procedure describes the administration of a substance directly into the stomach of a rat via a gavage needle.
Materials:
-
Appropriately sized gavage needle (based on the rat's weight and size)
-
Syringe
-
Test substance dissolved in a suitable vehicle (e.g., distilled water, 10% sucrose solution)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosage volume. The typical volume is up to 20 ml/kg.
-
Restraint: Securely restrain the rat to immobilize its head and align the head and body vertically. This can be done manually or using a restraint device.
-
Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the pharynx. The rat should swallow reflexively, allowing the needle to slide easily into the esophagus. Do not force the needle.
-
-
Substance Administration: Once the needle is in the correct position, slowly administer the test substance from the syringe.
-
Post-Procedure: Carefully remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Protocol 2: Blood Glucose Monitoring in Mice
This protocol outlines the procedure for measuring blood glucose levels in mice, a critical assessment in studies of sweeteners and diabetes.
Materials:
-
Glucometer and glucose test strips
-
Lancets or needle
-
Restraint device (optional)
-
Anesthetic (if required by the specific study design)
Procedure:
-
Animal Restraint: Gently restrain the mouse. For conscious animals, various handling techniques or restraint devices can be used.
-
Blood Collection:
-
The preferred sites for small blood volume collection without anesthesia are the tail vein, submandibular vein, or saphenous vein.
-
For tail vein sampling, gently warm the tail to dilate the blood vessels. Make a small prick with a lancet or needle.
-
-
Glucose Measurement:
-
A small drop of blood is sufficient for most modern glucometers.
-
Apply the blood drop to the glucose test strip as per the manufacturer's instructions.
-
Record the blood glucose reading.
-
-
Post-Procedure: Apply gentle pressure to the puncture site to stop any bleeding. Return the mouse to its cage and monitor for any adverse effects.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by this compound and a typical workflow for in vivo sweetener validation.
This compound and the p38-MAPK Signaling Pathway
This compound has been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation. This inhibition may contribute to its beneficial metabolic effects.
General Experimental Workflow for In Vivo Sweetener Validation
The following workflow provides a generalized overview of the key stages involved in the preclinical in vivo assessment of a novel non-caloric sweetener.
Conclusion
The in vivo data presented in this guide suggests that this compound holds significant promise as a non-caloric sweetener with beneficial metabolic properties. Compared to some established artificial sweeteners like aspartame, this compound has demonstrated favorable effects on body weight and glucose control in preclinical models. Its mechanism of action appears to involve the inhibition of intestinal glucosidases and modulation of cellular signaling pathways such as the p38-MAPK pathway.
Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the superiority of this compound over other non-caloric sweeteners. Nevertheless, the existing evidence strongly supports its continued investigation as a potential tool for managing obesity and type 2 diabetes. Researchers and drug development professionals are encouraged to consider the data and protocols presented herein for their future studies in this field.
References
- 1. This compound, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Some Natural and Artificial Sweeteners Consumption on Different Hormonal Levels and Inflammatory Cytokines in Male Rats: In Vivo and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the postprandial blood glucose suppression effect of this compound in borderline diabetes and the safety of long-term ingestion by normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Neuroendocrine and Metabolic Effects of Low-Calorie and Non-Calorie Sweeteners [frontiersin.org]
A Comparative Analysis of D-Psicose and Metformin in the Management of Hyperglycemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-hyperglycemic effects of D-Psicose, a rare sugar, and metformin, a widely prescribed first-line therapy for type 2 diabetes. This document synthesizes data from preclinical and clinical studies to objectively evaluate their respective mechanisms of action, efficacy, and experimental foundations.
Introduction
Hyperglycemia is a hallmark of type 2 diabetes and a significant risk factor for cardiovascular complications. The management of blood glucose levels is therefore a critical therapeutic goal. Metformin, a biguanide, has been the cornerstone of oral anti-diabetic therapy for decades.[1] this compound (also known as D-allulose), a low-calorie monosaccharide, has emerged as a potential nutritional intervention for managing hyperglycemia.[2] This guide aims to provide a detailed comparison of these two agents to inform further research and drug development efforts.
Mechanisms of Action
This compound and metformin exert their anti-hyperglycemic effects through distinct molecular pathways.
This compound: The primary mechanisms of this compound include:
-
Inhibition of Intestinal α-Glucosidases: this compound competitively inhibits enzymes like sucrase and maltase in the small intestine, delaying the breakdown and absorption of carbohydrates.[3] This leads to a blunted postprandial glucose response.[3][4]
-
Enhancement of Hepatic Glucokinase Activity: this compound promotes the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[5][6] This increases glucose uptake and glycogen synthesis in the liver, thereby reducing blood glucose levels.[5]
-
Preservation of Pancreatic β-cell Function: Studies in animal models suggest that this compound may protect pancreatic β-cells from damage associated with chronic hyperglycemia and lipotoxicity.[5]
Metformin: Metformin's primary mechanism of action is centered on the liver and peripheral tissues:
-
Activation of AMP-activated Protein Kinase (AMPK): Metformin's principal effect is the activation of AMPK, a key cellular energy sensor.[7][8] This leads to the inhibition of hepatic gluconeogenesis, the process of glucose production in the liver.[7][8]
-
Increased Insulin Sensitivity: By activating AMPK, metformin enhances insulin signaling in peripheral tissues like muscle and adipose tissue, leading to increased glucose uptake and utilization.[8][9]
-
Gut-mediated Effects: Metformin also influences the gut microbiome and increases the secretion of glucagon-like peptide-1 (GLP-1), which further contributes to glucose control.[9]
Comparative Efficacy: A Review of Experimental Data
While no head-to-head clinical trials directly comparing this compound and metformin have been identified, a comparative analysis of data from separate studies provides valuable insights into their relative efficacy.
Table 1: Comparative Effects of this compound and Metformin on Hyperglycemia
| Parameter | This compound | Metformin | Source(s) |
| Change in Fasting Blood Glucose | In a study on Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, this compound treatment for 13 weeks resulted in significantly lower fasting blood glucose levels compared to the control group.[5] In another study with diabetic rats, this compound suppressed the increase in plasma glucose after a glucose load.[6] | A pilot study in patients with schizophrenia spectrum disorders and early comorbid prediabetes or type 2 diabetes showed a significant decrease in fasting blood glucose after 4 months of treatment with 1500 mg/day metformin compared to placebo.[10][11] In a study on dogs with hyperadrenocorticism-induced hyperglycemia, metformin treatment for 3 months significantly reduced glycemia.[12] | [5][6][10][11][12] |
| Change in Postprandial Glucose | A randomized, double-blind, placebo-controlled crossover study in 26 subjects with borderline diabetes showed that 5g of this compound significantly lowered blood glucose levels at 30 and 60 minutes after a meal.[4] In rats, this compound significantly inhibited the increase in plasma glucose concentration after sucrose or maltose ingestion.[3] | Metformin acutely lowers blood glucose levels by inhibiting intestinal glucose transport, leading to improved glucose tolerance in oral glucose tolerance tests (OGTT) in mice.[7] | [3][4][7] |
| Change in HbA1c | In a long-term study (60 weeks) on OLETF rats, this compound prevented the progression of type 2 diabetes, with decreased levels of HbA1c compared to untreated control rats.[2] | A meta-analysis of randomized controlled trials showed that metformin reduced HbA1c by 0.06% more than acarbose in direct comparisons, though not statistically significant. In indirect comparisons, metformin showed a significantly greater reduction.[13] | [2][13] |
| Effect on Insulin Sensitivity | In OLETF rats, 13 weeks of this compound treatment improved insulin resistance, as indicated by reduced blood glucose and insulin levels during an oral glucose tolerance test (OGTT).[5] | In a study on dogs with hyperadrenocorticism, metformin treatment for 3 months reduced hyperinsulinism and insulin resistance.[12] | [5][12] |
Note: The data presented in this table are from separate studies and are not from direct head-to-head comparisons. The experimental models, dosages, and durations of treatment may vary between studies.
Experimental Protocols
Animal Studies
-
This compound Study in OLETF Rats:
-
Animal Model: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model of type 2 diabetes.[5]
-
Treatment: 5% this compound dissolved in drinking water.[5]
-
Duration: 13 weeks.[5]
-
Key Parameters Measured: Fasting blood glucose, plasma insulin, oral glucose tolerance test (OGTT), body weight, abdominal fat mass, and histological analysis of the pancreas and liver.[5]
-
-
Metformin Study in High-Fat Diet-Fed Mice:
-
Metformin Study in a Rabbit Model:
Human Clinical Trials
-
This compound Crossover Study:
-
Study Design: Randomized, double-blind, placebo-controlled crossover trial.[4]
-
Participants: 26 adult men and women, including those with borderline diabetes.[4]
-
Intervention: Single ingestion of 5 g of this compound or placebo in tea with a standard meal.[4]
-
Key Parameters Measured: Blood glucose levels at fasting and at 30, 60, 90, and 120 minutes after the meal.[4]
-
-
Metformin Dose-Response Trial:
-
Study Design: Multicentre, individually randomized, double-blind, parallel-group, pragmatic, primary prevention trial.
-
Participants: Individuals with non-diabetic hyperglycemia and high cardiovascular disease risk.
-
Intervention: Prolonged-release metformin (500 mg tablets), up to three tablets per day, or a matched placebo, in addition to usual care.
-
Key Parameters Measured: Macrovascular composite outcome, creatinine levels, and estimated glomerular filtration rate (eGFR).
-
-
Metformin in Early Comorbid Glucose Dysregulation and Schizophrenia Spectrum Disorders:
-
Study Design: Double-blind, randomized clinical trial.[10]
-
Participants: Thirty overweight or obese participants under 40 years old with schizophrenia spectrum disorders and early comorbid prediabetes or type 2 diabetes.[10]
-
Intervention: Metformin 1500 mg/day or placebo for 4 months.[10]
-
Key Parameters Measured: HbA1c, fasting glucose, insulin resistance (Matsuda index and HOMA-IR), weight, and fat mass distribution.[10]
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: this compound Signaling Pathway.
Caption: Metformin Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow.
Conclusion
Both this compound and metformin demonstrate significant anti-hyperglycemic effects, albeit through different mechanisms. Metformin, a well-established pharmaceutical, primarily acts by reducing hepatic glucose production and improving insulin sensitivity via AMPK activation.[7][8][9] this compound, a naturally occurring sugar, exerts its effects mainly in the gastrointestinal tract by inhibiting carbohydrate digestion and in the liver by enhancing glucose uptake.[3][5][6]
The available data suggests that both agents are effective in lowering blood glucose levels. However, the lack of direct comparative studies makes it challenging to definitively conclude on their relative potency. Future head-to-head clinical trials are warranted to directly compare the efficacy and safety of this compound and metformin in individuals with hyperglycemia. Such studies will be crucial for determining the potential role of this compound as a standalone or adjunct therapy in the management of type 2 diabetes and prediabetes. The distinct mechanisms of action of these two compounds may also suggest potential for synergistic effects in combination therapy.
References
- 1. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the postprandial blood glucose suppression effect of this compound in borderline diabetes and the safety of long-term ingestion by normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rare sugar this compound improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metformin for early comorbid glucose dysregulation and schizophrenia spectrum disorders: a pilot double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metformin reduces insulin resistance and the tendency toward hyperglycaemia and dyslipidaemia in dogs with hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trial design and methods - Metformin in non-diabetic hyperglycaemia: the GLINT feasibility RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
D-Psicose: A Sweet Alternative in the Fight Against Adipose Tissue Accumulation
A comprehensive review of the current evidence validating the role of D-Psicose in reducing fat accumulation compared to other common sweeteners, supported by experimental data and mechanistic insights.
In the global pursuit of healthier lifestyles and the battle against obesity, the rare sugar this compound (also known as D-Allulose) has emerged as a promising alternative to traditional sweeteners. Possessing about 70% of the sweetness of sucrose with virtually zero calories, this compound is not only a boon for calorie-conscious consumers but, as mounting scientific evidence suggests, it may also play an active role in reducing the accumulation of adipose tissue. This guide provides a comparative analysis of this compound against other sweeteners, delving into the experimental data that substantiates its anti-adipogenic properties and exploring the underlying molecular mechanisms.
Comparative Efficacy in Reducing Adipose Tissue
Numerous studies in both animal models and humans have demonstrated the potential of this compound in mitigating weight gain and fat accumulation, particularly when compared to high-calorie sugars like sucrose and fructose, and even other low-calorie sweeteners.
Animal Studies: A Clear Advantage
Rodent models have consistently shown that dietary supplementation with this compound leads to reduced body weight and adipose tissue mass. In a study on Wistar rats, supplementation with 5% this compound resulted in minimal fat accumulation compared to diets containing 5% glucose, fructose, or cellulose[1]. Another study on Sprague-Dawley rats fed a high-fat diet found that this compound supplementation led to lower weight gain and visceral fat mass compared to sucrose and erythritol[2]. Long-term studies have also supported these findings, with rats fed a diet containing 3% this compound for 18 months showing significantly lower body weight gain and intra-abdominal adipose tissue weight compared to those on a sucrose diet.
| Animal Study Comparison | This compound | Sucrose | Fructose | Erythritol | Cellulose |
| Body Weight Gain | Lower | Higher | Higher | Higher | - |
| Adipose Tissue Mass | Lower | Higher | Higher | Higher | - |
| Visceral Fat | Lower | Higher | - | Higher | - |
A summary of qualitative outcomes from various animal studies comparing the effects of this compound and other sweeteners on weight and fat accumulation.
Human Clinical Trials: Corroborating the Evidence
The promising results from animal studies have been echoed in human clinical trials. A randomized, double-blind, placebo-controlled trial involving 121 Korean subjects demonstrated that supplementation with D-Allulose (4g or 7g twice daily for 12 weeks) significantly decreased body fat percentage and body fat mass compared to a placebo group receiving sucralose[3]. The high-dose group also showed a significant reduction in Body Mass Index (BMI), as well as total abdominal and subcutaneous fat areas as measured by CT scans[3]. Another clinical trial was designed to compare the effects of D-Allulose to erythritol on visceral, subcutaneous, and total fat area in non-diabetic obese subjects over 24 weeks[4].
| Human Clinical Trial (12 weeks) | High-Dose D-Allulose (7g x2/day) | Low-Dose D-Allulose (4g x2/day) | Placebo (Sucralose) |
| Change in Body Fat Mass (kg) | -0.9 ± 1.3 | -0.5 ± 1.2 | -0.1 ± 1.0 |
| Change in Body Fat (%) | -0.6 ± 1.0 | -0.4 ± 0.9 | -0.1 ± 0.8 |
| Change in BMI ( kg/m ²) | -0.4 ± 0.5* | -0.2 ± 0.5 | -0.1 ± 0.4 |
* Statistically significant decrease compared to placebo. Quantitative data from a randomized controlled trial comparing the effects of D-Allulose and sucralose on body composition.[3]
Unraveling the Mechanism of Action: A Multi-pronged Approach
The ability of this compound to curtail adipose tissue accumulation is not merely a consequence of its low caloric value but stems from its active interference with the body's lipid metabolism. Research indicates that this compound exerts its effects through a multi-pronged mechanism that involves the regulation of key enzymes and signaling pathways.
Regulation of Gene Expression
Studies have revealed that this compound can modulate the expression of genes involved in both the synthesis (lipogenesis) and breakdown (lipolysis and fatty acid oxidation) of fats. It has been shown to suppress the expression of lipogenic genes such as Acetyl-CoA Carboxylase alpha (ACCα), Fatty Acid Synthase (FAS), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)[1]. Concurrently, it stimulates the expression of genes involved in fatty acid oxidation, including AMP-activated protein kinase alpha (AMPKα), Hormone-Sensitive Lipase (HSL), and Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1].
Key Signaling Pathways
The regulatory effects of this compound on gene expression are mediated through its influence on crucial cellular signaling pathways. The activation of AMPK, a central regulator of cellular energy homeostasis, appears to be a key event. Activated AMPK, in turn, can phosphorylate and inactivate ACC, a rate-limiting enzyme in fatty acid synthesis, and promote fatty acid oxidation. Furthermore, the activation of PPARα, a nuclear receptor that plays a vital role in the transcriptional regulation of genes involved in fatty acid catabolism, is another critical aspect of this compound's mechanism.
Experimental Protocols: A Glimpse into the Research
The validation of this compound's role in reducing adipose tissue accumulation is built upon rigorous scientific experimentation. Below are summarized methodologies from key studies.
Animal Study Protocol
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are typically acclimatized for one week before the start of the experiment.
-
Dietary Groups: Animals are divided into control and experimental groups. The control group often receives a standard or high-fat diet, while experimental groups receive the same diet supplemented with this compound or a comparator sweetener (e.g., sucrose, fructose, erythritol) at a specified percentage (commonly 3-5% of the diet).
-
Duration: The feeding studies typically last from 4 to 18 weeks.
-
Parameters Measured:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Adipose Tissue Mass: At the end of the study, visceral and subcutaneous fat pads are dissected and weighed.
-
Blood Analysis: Serum levels of glucose, lipids (cholesterol, triglycerides), and hormones (insulin, leptin) are measured.
-
Gene Expression Analysis: Adipose and liver tissues are collected for analysis of relevant gene expression using techniques like RT-qPCR.
-
Human Clinical Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participants: Overweight or obese individuals are recruited based on specific BMI criteria.
-
Intervention: Participants are randomly assigned to receive a daily dose of this compound (e.g., 4g or 7g twice daily) or a placebo (e.g., sucralose) for a defined period (e.g., 12 weeks).
-
Dietary Control: Participants are often instructed to maintain their usual diet and physical activity levels.
-
Outcome Measures:
-
Body Composition: Assessed using methods like bioelectrical impedance analysis (BIA) or dual-energy X-ray absorptiometry (DXA) to measure body fat mass and percentage.
-
Abdominal Fat Distribution: Measured using computed tomography (CT) scans.
-
Blood Markers: Fasting blood samples are analyzed for glucose, insulin, and lipid profiles.
-
Conclusion
The available scientific evidence strongly supports the role of this compound in reducing adipose tissue accumulation. Its superiority over traditional sugars and even some other low-calorie sweeteners is demonstrated in both preclinical and clinical settings. The underlying mechanisms, involving the regulation of key lipogenic and fatty acid oxidation pathways, provide a solid biological basis for these observations. For researchers, scientists, and drug development professionals, this compound represents a compelling functional ingredient and a potential therapeutic agent in the management of obesity and related metabolic disorders. Further research is warranted to fully elucidate its long-term effects and to explore its synergistic potential with other dietary and therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Preliminary Study for Evaluating the Dose-Dependent Effect of d-Allulose for Fat Mass Reduction in Adult Humans: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of D-Psicose and Sucrose on Gut Microbiota Modulation
Guide for Researchers and Drug Development Professionals
The increasing global consumption of sugar has been linked to a variety of metabolic diseases, partially through its influence on the gut microbiome. This has spurred the development of alternative sweeteners, among which D-psicose (also known as D-allulose) has gained significant attention. This compound is a rare sugar with about 70% the sweetness of sucrose but with a near-zero caloric value, as a substantial portion is not metabolized by the human body.[1][2][3] Understanding the distinct effects of this compound and sucrose on the complex ecosystem of the gut microbiota is critical for nutritional science and therapeutic development. This guide provides an objective comparison based on available experimental data.
Impact on Gut Microbiota Composition and Diversity
The influence of a sweetener on the gut microbiota is largely determined by its digestibility and availability to microorganisms in the colon.
This compound: Approximately 70% of ingested this compound is absorbed in the small intestine and excreted in the urine, leaving the remaining 30% to reach the large intestine and interact with the microbiota.[1][2] However, the capacity of gut bacteria to metabolize this compound is limited. Metabolism in some bacteria requires the enzyme D-allulose-6-phosphate 3-epimerase (AlsE).[1][4] A metagenomic analysis found that only about 15.8% of healthy human gut metagenomes contain the gene for AlsE, suggesting that for a majority of individuals, this compound has a minimal direct impact on microbial composition.[1][4][5]
Despite this limited metabolism, studies in animal models, particularly those on a high-fat diet (HFD), suggest this compound can induce beneficial shifts. In HFD-fed mice, this compound supplementation was shown to increase both alpha- and beta-diversity compared to the HFD control group.[6] It notably increased the relative abundance of beneficial genera such as Lactobacillus, known for improving gut barrier integrity, and Coprococcus, a producer of butyrate and propionate.[6]
Sucrose: Sucrose, being readily digestible, is largely absorbed in the small intestine. However, high intake can lead to a portion reaching the colon, where it can act as a substrate for microbial fermentation.[7] The impact of sucrose on the gut microbiota appears to be strongly dose-dependent.
-
High-Dose Sucrose: High-sucrose diets are consistently linked to gut dysbiosis. In animal models, excessive sucrose intake has been shown to reduce microbial richness and diversity.[8][9] It can promote a pro-inflammatory gut environment and alter the microbial architecture, for instance, by increasing the Bacteroidetes/Firmicutes ratio.[8][9] Furthermore, the glucose and fructose components of sucrose can block the production of a key protein (Roc) required for the colonization of Bacteroides thetaiotaomicron, a bacterium associated with processing healthy foods.[7][10]
-
Low-Dose Sucrose: Conversely, one study in a mouse model of DSS-induced colitis found that a low-dose sucrose intervention actually alleviated colitis symptoms, restored microbial diversity, and increased the abundance of beneficial bacteria like Bacteroides and Faecalibaculum.[8] This suggests the context and dosage of sucrose intake are critical determinants of its effect.
Modulation of Short-Chain Fatty Acid (SCFA) Production
SCFAs, primarily acetate, propionate, and butyrate, are key metabolites produced by bacterial fermentation of non-digestible carbohydrates. They are crucial for gut health, energy homeostasis, and immune regulation.[11][12]
This compound: Studies suggest that this compound may have a prebiotic effect by promoting the production of beneficial SCFAs.[13][14] In HFD-fed mice, this compound supplementation led to significantly elevated total fecal SCFA production.[6] This increase is consistent with the observed growth of SCFA-producing bacteria like Coprococcus.[6]
Sucrose: The effect of sucrose on SCFA production is complex. A high-sucrose diet in rats was found to reduce the levels of microbial metabolites formate and butyrate, which was associated with the development of fatty liver and hyperlipidemia.[9] In contrast, a study on rats fed a high-starch diet showed significantly higher total SCFA concentrations compared to those on a high-sucrose diet.[15] However, the study on DSS-induced colitis mice indicated that a low dose of sucrose enhanced the production of SCFAs, which was linked to an anti-inflammatory effect.[8]
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies.
| Parameter | This compound Effect | Sucrose Effect | Key Findings & Citations |
| Microbial Diversity | Increase: In HFD-fed mice, this compound increased both alpha- and beta-diversity compared to an HFD control. | Dose-Dependent: High doses reduce microbial richness and diversity. Low doses may restore diversity in a dysbiotic state (e.g., colitis). | This compound increases diversity in obese models.[6] High-dose sucrose reduces diversity, while low-dose can reverse DSS-induced reduction.[8][9] |
| Key Microbial Changes (Genus Level) | Increase: Lactobacillus, Coprococcus. | Dose-Dependent: High doses decrease Bacteroides thetaiotaomicron. Low doses increase Faecalibaculum, Bacteroides, and Romboutsia in colitis models. | This compound promotes beneficial genera.[6] Sucrose's effect varies; high doses can suppress key commensals.[7][8] |
| SCFA Production | Increase: Elevated total SCFA production in feces. | Dose-Dependent: High doses decrease formate and butyrate. Low doses can enhance total SCFAs in colitis models. | This compound supplementation boosts SCFA levels.[6] High sucrose intake reduces specific SCFAs, while low doses may increase them under certain conditions.[8][9] |
Signaling Pathways and Mechanisms
The changes in gut microbiota and SCFA production induced by this compound and sucrose can influence host health through various signaling pathways.
1. SCFA Signaling via G-Protein Coupled Receptors (GPCRs) SCFAs act as signaling molecules by binding to GPCRs, such as GPR41 (FFAR3) and GPR43 (FFAR2), which are expressed on various cells, including enteroendocrine L-cells. This interaction stimulates the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play roles in glucose homeostasis and appetite regulation.[16] The enhanced SCFA production observed with this compound suggests it may positively modulate these pathways.
Caption: SCFA signaling pathway in an enteroendocrine L-cell.
2. PPAR-γ/MAPK/NF-κB Inflammatory Pathway In a study on colitis, the effects of sucrose were linked to the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway.[8] Low-dose sucrose increased SCFAs, which activated PPAR-γ. Activated PPAR-γ is known to inhibit the pro-inflammatory MAPK/NF-κB signaling pathway, thereby reducing inflammation. Conversely, high-dose sucrose exacerbated inflammation, suggesting it promotes the MAPK/NF-κB pathway, likely through inducing gut dysbiosis.
Caption: Dose-dependent effect of sucrose on inflammatory pathways.
Experimental Protocols
Reproducibility and clear methodology are paramount in scientific research. Below are summaries of typical experimental designs used to investigate the effects of sweeteners on gut microbiota.
1. Protocol: this compound in a High-Fat Diet-Induced Obesity Mouse Model This protocol is based on studies evaluating how this compound ameliorates metabolic syndrome by modulating the gut microbiome.[6]
-
Animal Model: C57BL/6J mice, male, 5 weeks old.
-
Acclimatization: 1 week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-h light/dark cycle) with free access to water and a standard chow diet.
-
Dietary Groups (8-16 weeks):
-
Normal Diet (ND): Standard chow.
-
High-Fat Diet (HFD): Typically 60% kcal from fat.
-
This compound Group (ALL): HFD supplemented with this compound (e.g., 5% w/w in the diet or provided in drinking water).
-
-
Sample Collection: Fecal samples collected periodically. At the end of the study, cecal contents and tissues (liver, adipose) are collected post-euthanasia.
-
Microbiota Analysis: DNA is extracted from fecal or cecal samples. The V3-V4 region of the 16S rRNA gene is amplified by PCR and sequenced on a platform like Illumina MiSeq. Bioinformatic analysis is performed using pipelines such as QIIME2 or mothur for diversity and taxonomic composition analysis.
-
SCFA Analysis: SCFAs are extracted from fecal or cecal samples and quantified using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
2. Protocol: Sucrose in a DSS-Induced Colitis Mouse Model This protocol is based on studies examining the dose-dependent effects of sucrose on intestinal inflammation.[8][17]
-
Animal Model: C57BL/6 mice, male, 6-8 weeks old.
-
Dietary Intervention (3 weeks):
-
Control Group: Standard diet and water.
-
DSS Group: Standard diet + 2.5-3% Dextran Sulfate Sodium (DSS) in drinking water for the last 5-7 days to induce colitis.
-
Low-Sucrose Group (LOW): Low-sucrose diet (e.g., 2.5% w/v in drinking water) + DSS.
-
High-Sucrose Group (HI): High-sucrose diet (e.g., 10% w/v in drinking water) + DSS.
-
-
Monitoring: Body weight, disease activity index (DAI) including stool consistency and bleeding are monitored daily during DSS administration.
-
Sample Collection: At necropsy, colon length is measured. Colonic contents are collected for microbiota and SCFA analysis. Colon tissue is collected for histology and analysis of inflammatory markers (e.g., via qPCR or ELISA).
-
Analysis: Microbiota and SCFA analyses are performed as described in the protocol above.
References
- 1. Gut Microbial Utilization of the Alternative Sweetener, D-Allulose, via AlsE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of artificial sweeteners and rare sugars on the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Alteration of Microbiome Profile by D-Allulose in Amelioration of High-Fat-Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sugar targets gut microbe linked to lean and healthy people | Yale News [news.yale.edu]
- 8. Different Dose of Sucrose Consumption Divergently Influences Gut Microbiota and PPAR-γ/MAPK/NF-κB Pathway in DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High sucrose diet-induced dysbiosis of gut microbiota promotes fatty liver and hyperlipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sugar And The Gut Microbiome | Dr. Suhirdan Vivekanandarajah [sydneygastroenterologist.com.au]
- 11. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]
- 13. cymbiotika.com [cymbiotika.com]
- 14. researchgate.net [researchgate.net]
- 15. The effect of sucrose or starch-based diet on short-chain fatty acids and faecal microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Different Dose of Sucrose Consumption Divergently Influences Gut Microbiota and PPAR-γ/MAPK/NF-κB Pathway in DSS-Induced Colitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Rapid Ultrasound-Assisted Extraction for D-Psicose Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a rapid ultrasound-assisted extraction (UAE) method for the determination of D-psicose in food matrices. The performance of UAE is compared with conventional extraction methods, and other modern alternatives are discussed. Experimental data and detailed protocols are provided to support the objective comparison.
Introduction
This compound, a rare sugar with low caloric value, is gaining significant interest in the food and pharmaceutical industries. Accurate and efficient quantification of this compound in various matrices is crucial for quality control, research, and product development. Traditional extraction methods are often time-consuming and can result in lower yields. This guide focuses on a validated rapid ultrasound-assisted extraction method, offering a more efficient alternative.
Comparison of Extraction Methods
Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material generates microjets that disrupt cell walls, enhancing the mass transfer of target compounds into the solvent. This process generally leads to shorter extraction times, reduced solvent consumption, and higher yields compared to conventional methods.
Table 1: Comparison of Extraction Method Performance for this compound
| Parameter | Ultrasound-Assisted Extraction (UAE) | Conventional: Maceration | Conventional: Hot Water Extraction | Alternative: Microwave-Assisted Extraction (MAE) | Alternative: Supercritical Fluid Extraction (SFE) |
| Extraction Time | 10 minutes[1] | Several hours to days | Hours | Potentially minutes | 10 - 60 minutes[2] |
| Extraction Yield | High | Generally lower | Variable, risk of degradation | Potentially high | High, very selective |
| Solvent Consumption | Reduced | High | High | Reduced | Minimal (recyclable CO2)[3] |
| Temperature | Ambient to moderate (e.g., 25°C)[1] | Ambient | High | High | Low to moderate (e.g., >31°C for CO2)[2] |
| Energy Consumption | Low to moderate | Low | High | Moderate to high | High (for pressurization) |
| Automation Potential | High | Low | Moderate | High | High |
| Selectivity | Moderate | Low | Low | Moderate | High (tunable with pressure/temperature)[3] |
| Compound Stability | Good for thermolabile compounds | Good | Risk of degradation for thermolabile compounds | Risk of localized overheating | Excellent for thermolabile compounds |
Experimental Protocols
Validated Ultrasound-Assisted Extraction (UAE) Protocol for this compound in Raisins
This protocol is based on a validated method for the determination of this compound in raisin matrices[1][4].
a. Sample Preparation:
-
Homogenize raisin samples to a fine powder.
b. Extraction:
-
Weigh 1 gram of the homogenized sample into a suitable vessel.
-
Add 20 mL of deionized water (sample to solvent ratio of 1:20 g/mL)[1].
-
Place the vessel in an ultrasonic bath equipped with a cooling system to maintain a constant temperature.
-
Apply ultrasound at a power of 100 W and a pulse duty cycle of 0.5 s⁻¹[1][4].
-
Set the extraction temperature to 25°C and the extraction time to 10 minutes[1].
c. Post-Extraction Processing:
-
Centrifuge the extract to separate the solid residue.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
d. Analytical Determination:
-
Analyze the filtered extract using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)[1][4].
Validation Data for the UAE-HPAEC-PAD Method[1][4]:
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 89.78–101.06% |
| Precision (Intra-day RSD) | 4.8% |
| Precision (Inter-day RSD) | 4.34% |
Conventional Extraction Methods (General Protocols)
Conventional methods like maceration and hot water extraction are generally described as being more time-consuming and resulting in lower extraction yields compared to UAE[1].
a. Maceration:
-
Soak the ground sample in a suitable solvent (e.g., water or ethanol-water mixture) at room temperature for an extended period (several hours to days), with occasional agitation.
-
Separate the extract from the solid residue by filtration.
b. Hot Water Extraction:
-
Heat the sample in water at an elevated temperature for a specified period (e.g., 1-2 hours).
-
Separate the extract from the solid residue by filtration.
Alternative Modern Extraction Techniques
While specific applications for this compound are not widely documented, Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) are powerful techniques for extracting natural products.
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to rapid extraction. The polar molecules in the sample absorb microwave energy, causing them to heat internally and rupture the plant cells, releasing the target compounds. It offers reduced extraction times and solvent consumption compared to conventional methods.
-
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent[3]. Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and dissolution of target compounds[2]. The selectivity of SFE can be finely tuned by adjusting the pressure and temperature[3]. It is a green technology as CO₂ is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue.
Visualizations
Caption: Workflow for this compound determination using UAE.
Caption: Comparison of extraction method efficiency.
References
The Sweet Escape: Why D-Psicose (Allulose) Offers Sweetness Without the Caloric Consequence
For researchers, scientists, and drug development professionals, the quest for sweeteners that mimic the taste of sugar without contributing to energy intake is a significant area of focus. D-psicose, also known as allulose, has emerged as a promising candidate. This guide provides a comparative analysis of this compound and other low-calorie sweeteners, supported by experimental data, to elucidate the metabolic reasons behind its negligible energy contribution in humans.
This compound is a rare sugar that, despite being absorbed by the body, is not metabolized into energy.[1][2] Human clinical trials have demonstrated that a significant portion of ingested this compound is excreted unchanged in the urine, confirming its minimal contribution to caloric intake.[1][2][3] This unique metabolic fate distinguishes it from other sweeteners and positions it as a valuable tool in food science and therapeutic development.
Comparative Metabolic Fate of Low-Calorie Sweeteners
The metabolic pathways of sweeteners determine their caloric value. While some are completely unabsorbed, others are partially or fully metabolized. The following table compares the metabolic fate and energy contribution of this compound with other common low-calorie alternatives.
| Sweetener | Absorption in Small Intestine | Primary Metabolic Pathway | Excretion | Caloric Value (kcal/g) |
| This compound (Allulose) | ~70-84% | Not metabolized | Primarily excreted unchanged in urine | ~0.2 - 0.4 |
| Erythritol | ~90% | Not metabolized | Primarily excreted unchanged in urine | ~0 |
| Sucralose | ~11-27% | Not metabolized | Primarily excreted unchanged in feces; absorbed portion in urine | ~0 |
| Steviol Glycosides (Stevia) | Not absorbed intact | Hydrolyzed by gut bacteria to steviol, which is then absorbed, metabolized in the liver, and excreted. | Primarily in urine as steviol glucuronide | ~0 |
In-Depth Look at this compound Metabolism
Clinical studies have consistently shown that this compound is not a significant source of energy for the human body. A key study demonstrated that after ingestion, there was no increase in carbohydrate energy expenditure, which would be expected if it were being used for fuel.[1][2] Furthermore, the majority of the ingested this compound is recovered in the urine, indicating it is absorbed but then efficiently cleared from the bloodstream without being metabolized.[1][2] Breath hydrogen tests have also indicated that this compound is not significantly fermented by gut bacteria in the large intestine.[1]
Experimental Protocols
Human Metabolism Study of this compound
A representative experimental design to evaluate the metabolism of this compound in humans, based on published literature, would involve the following steps:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria would typically include metabolic disorders and the use of medications that could interfere with the study outcomes.
-
Study Design: A randomized, controlled, crossover study is often employed. Participants would consume a test beverage containing a specific dose of this compound (e.g., 0.35 g/kg body weight) and a control beverage (e.g., water or a beverage with a known energy source like glucose) on separate occasions.
-
Indirect Calorimetry: To measure energy expenditure, subjects are placed under a ventilated hood for a set period before and after consuming the test beverage. Oxygen consumption and carbon dioxide production are measured to calculate the respiratory quotient and carbohydrate energy expenditure.
-
Urine and Blood Sampling: Urine samples are collected over a 24-48 hour period to quantify the amount of excreted this compound. Blood samples may also be drawn at timed intervals to determine the pharmacokinetic profile of this compound.
-
Breath Hydrogen Measurement: To assess fermentation by gut microbiota, breath samples are collected at regular intervals, and the concentration of hydrogen gas is measured.
-
Analytical Methods: this compound concentrations in urine and blood are typically determined using methods such as high-performance liquid chromatography (HPLC).
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic journey of this compound in comparison to a standard sugar like glucose, as well as the typical workflow of a human metabolism study.
Caption: Comparative metabolic pathways of Glucose and this compound.
Caption: Experimental workflow for a human metabolism study.
Conclusion
References
Safety Operating Guide
Proper Disposal of D-Psicose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring safety and regulatory compliance. This guide provides detailed procedures for the safe and responsible disposal of D-Psicose (also known as D-Allulose), a rare sugar increasingly utilized in various research and development applications.
Immediate Safety and Handling Considerations
While this compound is generally recognized as safe (GRAS) for use as a food ingredient by the U.S. Food and Drug Administration, it is essential to adhere to standard laboratory safety protocols when handling this compound.[1][2] Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations. In case of a spill, avoid dust formation and ensure adequate ventilation.[3][4]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its purity, the quantity to be disposed of, and, most importantly, local, regional, and national hazardous waste regulations.[3]
Step 1: Waste Characterization
Before disposal, laboratory personnel must determine if the this compound waste is hazardous.
-
Pure this compound: In its pure form, this compound is a natural sugar and is not classified as a hazardous material for transport by DOT, TDG, IATA, or IMDG.[3] Many natural products like sugars are not regulated as hazardous waste because they do not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]
-
Contaminated this compound: If this compound is mixed with solvents, heavy metals, or other hazardous chemicals, the entire mixture must be treated as hazardous waste.[5][6] This waste must be segregated from non-hazardous materials to avoid unnecessary disposal costs.[5]
Step 2: Consultation of Regulations
It is mandatory for the chemical waste generator to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] University or company-specific environmental health and safety (EHS) offices are a primary resource for this information.
Step 3: Disposal of Non-Hazardous this compound Waste
For pure, uncontaminated this compound that has been confirmed as non-hazardous according to local regulations, the following methods may be permissible:
-
Drain Disposal: For small quantities, dissolving the this compound in a large amount of water and flushing it down the sanitary sewer is a potential option.[5] However, it is crucial to confirm that this is allowed by your local wastewater treatment authority. Do not empty undissolved solids or large quantities into drains to prevent clogging.[3][7]
-
Solid Waste Disposal: Pure, solid this compound may be permissible for disposal in the regular trash, similar to other non-hazardous natural products.[5]
Step 4: Disposal of Hazardous this compound Waste
If the this compound waste is classified as hazardous due to contamination, it must be managed through a licensed hazardous waste disposal program.[6][8]
-
Containerization: Store the hazardous waste in a secure, leak-proof container that is compatible with the waste's chemical properties.[8]
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents.[8]
-
Storage: Keep the container sealed and store it in a designated hazardous waste accumulation area.[8]
-
Collection: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste disposal company.[6] Never dispose of hazardous waste down the drain or by evaporation.[6]
Quantitative Data Summary
The following table summarizes key properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| CAS Number | 551-68-8 | [2][3] |
| Synonyms | D-Allulose, D-ribo-2-hexulose, Pseudofructose | [9][10] |
| Physical State | Viscous liquid or white crystalline solid | [10] |
| Melting Point | Approximately 109°C | [2][4] |
| Solubility in Water | Extremely soluble (approx. 1.0 kg/L ) | [10] |
| Hazard Classification | Not regulated for transport (DOT, TDG, IATA, IMDG) | [3] |
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Allulose Specifications: Powder and Syrup with High Purity [bshingredients.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. vumc.org [vumc.org]
- 7. disposal - How to dispose large amount of wet sugar? - Seasoned Advice [cooking.stackexchange.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. fda.gov [fda.gov]
- 10. This compound - American Chemical Society [acs.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for D-Psicose
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-Psicose (also known as D-Allulose), a rare sugar with growing interest in various research and development applications. Adherence to these procedural steps will help mitigate risks and ensure proper disposal.
This compound is generally recognized as safe (GRAS) for use in food products, indicating low toxicity.[1][2] However, as with any chemical substance, proper handling in a laboratory setting is crucial to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, the following personal protective equipment is recommended to prevent direct contact and inhalation.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects eyes from airborne powder particles. |
| Skin Protection | Impervious clothing, such as a lab coat, and chemical-resistant gloves.[3] | Prevents skin contact with the substance. |
| Respiratory Protection | A full-face respirator is advised if exposure limits are exceeded, irritation is experienced, or significant dust is generated.[3] For small quantities under normal, well-ventilated conditions, respiratory protection may not be necessary.[4] | Avoids inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps for the safe handling of this compound in a laboratory environment:
-
Preparation :
-
Ensure you are in a well-ventilated area.[3]
-
Don the appropriate PPE as outlined in the table above.
-
Have all necessary equipment, including a scoop or spatula and a labeled receiving container, ready.
-
-
Handling :
-
Storage :
Accidental Release and First Aid
In the event of a spill or exposure, follow these procedures:
-
Spill :
-
First Aid :
-
Inhalation : Move the affected person to fresh air.[5]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Unused Product : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contaminated Materials : Dispose of any contaminated PPE or cleaning materials in the same manner as the unused product.
-
Environmental Precautions : Do not allow the chemical to enter drains or sewer systems.[3] Discharge into the environment must be avoided.[3]
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
